3-Amino-2,2-dimethylpropanamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-5(2,3-6)4(7)8/h3,6H2,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQZJXVIXAPOPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457149 | |
| Record name | 3-amino-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324763-51-1 | |
| Record name | 3-Amino-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=324763-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-amino-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanamide, 3-amino-2,2-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propanamide, 3-amino-2,2-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-2,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 3-Amino-2,2-dimethylpropanamide. It is a primary metabolite of the direct renin inhibitor Aliskiren (B1664508), a drug used in the management of hypertension. This document collates available data on its synthesis, characterization, and its role within the broader context of the renin-angiotensin-aldosterone system (RAAS). Detailed experimental protocols for its synthesis are provided, along with a summary of its known physicochemical properties. The guide also explores the signaling pathway of its parent compound, Aliskiren, to provide context for its biological relevance.
Chemical and Physical Properties
This compound, also known as 3-amino-2,2-dimethylpropionamide, is a small organic molecule that plays a significant role as a key intermediate in the synthesis of Aliskiren and is also one of its metabolites.[1] Its fundamental properties are summarized in the tables below for easy reference.
Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 324763-51-1[2][3] |
| Molecular Formula | C₅H₁₂N₂O[2][3] |
| SMILES | CC(C)(CN)C(=O)N[1] |
| InChIKey | HKQZJXVIXAPOPZ-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 116.16 g/mol [2][3] |
| Appearance | White to Off-White Solid[4] |
| Melting Point | 79-82°C[4] |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | Soluble in DMSO and Methanol[4] |
| pKa | Data not available |
Spectroscopic Data
While specific, publicly available spectra for this compound are limited, typical chemical shifts and fragmentation patterns for similar structures can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methyl groups, the methylene (B1212753) group adjacent to the amino group, the amino protons, and the amide protons. The gem-dimethyl groups would likely appear as a singlet, while the methylene and amino protons would exhibit characteristic splitting patterns depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the quaternary carbon, the two equivalent methyl carbons, the methylene carbon, and the carbonyl carbon of the amide group. The chemical shift of the carbonyl carbon would be in the typical range for amides (170-185 ppm).[5]
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for amino amides involve cleavage of the C-C bond adjacent to the carbonyl group and loss of the amide group.[6][7]
Experimental Protocols
The synthesis of this compound is crucial for its use as a building block in the pharmaceutical industry, particularly for the production of Aliskiren. Several patented methods describe its preparation. Below are detailed methodologies based on these findings.
Synthesis from Cyanoacetic Acid Derivatives
This industrial preparation method involves the methylation, amination, and reduction of cyanoacetic acid derivatives.[8]
Experimental Workflow:
Figure 1: Synthesis workflow from cyanoacetic acid.
Methodology:
-
Methylation: A suitable cyanoacetic acid derivative is methylated using a methylating agent in an appropriate solvent.
-
Amination: The methylated intermediate is then subjected to amination, typically using ammonia (B1221849), to introduce the amide functionality.
-
Reduction: The final step involves the reduction of the cyano group to an amino group. A common method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.[8]
Synthesis via Ammonolysis of a Protected Ester
This method involves the ammonolysis of a protected ester derivative.[9]
Experimental Workflow:
Figure 2: Synthesis workflow via ammonolysis.
Methodology:
-
Ammonolysis: A protected ester, such as a 3-tolysulfonyl methyl ester derivative, is refluxed with concentrated aqueous ammonia (typically 28%) for 5-8 hours.[9]
-
Work-up: After cooling, the reaction mixture is extracted with a suitable organic solvent and concentrated to yield this compound.[9]
Biological Activity and Signaling Pathways
The primary known biological role of this compound is as a metabolite of Aliskiren.[1] Aliskiren is a potent and selective inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[10][11][12]
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.
Signaling Pathway:
Figure 3: The Renin-Angiotensin-Aldosterone System and the role of Aliskiren.
As a metabolite, this compound is a product of the biotransformation of Aliskiren in the body. While Aliskiren directly inhibits renin, the specific biological activity of this compound itself has not been extensively studied. It is generally considered to be a less active or inactive metabolite.
Safety Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing serious eye damage.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be observed when handling this compound.
Conclusion
This compound is a molecule of significant interest to the pharmaceutical industry, primarily due to its role as a key intermediate in the synthesis of the antihypertensive drug Aliskiren and as one of its main metabolites. This guide has provided a consolidated source of its chemical and physical properties, along with detailed synthetic protocols. While its direct biological activity appears to be limited, its connection to the potent renin inhibitor Aliskiren underscores its importance in drug development and metabolic studies. Further research into the independent pharmacological profile of this compound could be a potential area for future investigation.
References
- 1. This compound | C5H12N2O | CID 11159315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. indiamart.com [indiamart.com]
- 4. This compound [srdpharma.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2011091677A1 - Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide - Google Patents [patents.google.com]
- 9. 3-amino-N-ethyl-2,2-dimethylpropanamide | 1250599-62-2 | Benchchem [benchchem.com]
- 10. Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-based design of a new series of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Amino-2,2-dimethylpropanamide
CAS Number: 324763-51-1
Abstract
This technical guide provides a comprehensive overview of 3-Amino-2,2-dimethylpropanamide (CAS 324763-51-1), a key chemical intermediate in the synthesis of the direct renin inhibitor, Aliskiren. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the physicochemical properties, various synthetic routes with experimental protocols, and the role of this compound as a metabolite of Aliskiren. Safety and handling information is also included. While the primary utility of this compound is as a synthon, this guide also touches upon its limited available data as a metabolic byproduct.
Introduction
This compound is a pivotal building block in the pharmaceutical industry, most notably for its role in the convergent synthesis of Aliskiren, a medication used to treat hypertension.[1] Its gem-dimethyl structural feature is a key component of the final drug's architecture. Beyond its synthetic utility, it has also been identified as a potential metabolite of Aliskiren, formed through the hydrolysis of the parent drug's amide bond.[2] This guide aims to consolidate the available technical information on this compound to support further research and development activities.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 324763-51-1 | [3] |
| Molecular Formula | C₅H₁₂N₂O | [3] |
| Molecular Weight | 116.16 g/mol | [3] |
| IUPAC Name | This compound | [4] |
| Appearance | White to Off-White Solid | [5] |
| Melting Point | 79-82°C | [5] |
| Solubility | Soluble in DMSO and Methanol (B129727) | [5] |
| SMILES | CC(C)(CN)C(=O)N | [4] |
| InChIKey | HKQZJXVIXAPOPZ-UHFFFAOYSA-N | [4] |
Synthesis of this compound
Several synthetic routes for the preparation of this compound have been documented, primarily in patent literature. These methods are crucial for the industrial production of Aliskiren. Two distinct methodologies are detailed below.
Synthesis from Hydroxymethyl Trimethylacetic Acid
This pathway involves the esterification of hydroxymethyl trimethylacetic acid, followed by the introduction of a leaving group and subsequent ammonolysis.
Experimental Protocol:
-
Step 1: Esterification of Hydroxymethyl Trimethylacetic Acid: In a 2L three-necked flask, add hydroxypivalic acid (450g, 3.8mol), methanol (800mL), and concentrated sulfuric acid (5mL). The mixture is refluxed for 6 hours. Reaction completion is monitored by Gas Chromatography (GC).[6]
-
Step 2: Protection/Activation: The resulting methyl hydroxypivalate is then reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base to form a mesylate or tosylate ester.[6]
-
Step 3: Ammonolysis: The protected ester (e.g., 3-mesyloxy-2,2-dimethylpropanoate, 0.1 mol) is added to 250mL of 28% concentrated aqueous ammonia. The mixture is refluxed for 5 hours. After cooling to room temperature, 100mL of toluene (B28343) is added, and the mixture is concentrated to yield this compound. The reported yield is approximately 85%.[6]
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. e-lactancia.org [e-lactancia.org]
- 3. scbt.com [scbt.com]
- 4. This compound | C5H12N2O | CID 11159315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Process For Preparing Aliskiren Intermediate [quickcompany.in]
- 6. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]
Physical and chemical properties of 3-Amino-2,2-dimethylpropanamide
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Amino-2,2-dimethylpropanamide, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support their work.
Introduction
This compound, also known as β-amino-pivalamide, is a valuable building block in organic synthesis, most notably recognized for its role as a crucial intermediate in the industrial production of Aliskiren (B1664508), a direct renin inhibitor used for the treatment of hypertension.[1] Its unique structural features, including a neopentyl core, a primary amine, and a primary amide, contribute to its specific reactivity and utility in the construction of complex molecular architectures. This guide aims to consolidate the available technical information on this compound to facilitate its effective use in research and development.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.[2][3][4][5][6]
| Property | Value |
| IUPAC Name | This compound[5] |
| Synonyms | 3-Amino-2,2-dimethyl-propionamide, β-Aminopivalamide[4][5] |
| CAS Number | 324763-51-1[2][3][4][5][6] |
| Molecular Formula | C₅H₁₂N₂O[2][3][4][5][6] |
| Molecular Weight | 116.16 g/mol [3][4][5] |
| Appearance | White to off-white solid[4] |
| Melting Point | 79-82 °C[4] |
| Boiling Point | 270.6 ± 23.0 °C at 760 mmHg (Predicted)[6] |
| Solubility | Soluble in DMSO and Methanol[4] |
| Density | 1.0 ± 0.1 g/cm³ (Predicted)[6] |
| Flash Point | 117.5 ± 22.6 °C (Predicted)[6] |
Synthesis and Purification
The synthesis of this compound has been described in several patents, often starting from cyanoacetic acid derivatives or hydroxypivalic acid.[7] A common industrial approach involves the methylation, amination, and subsequent reduction of a cyanoacetic acid derivative. An alternative route starts from the more readily available hydroxypivalic acid.
Experimental Protocol: Synthesis from a Cyanoacetic Acid Derivative[8]
This protocol is a general representation of the industrial synthesis of this compound.
Step 1: Methylation of Cyanoacetic Acid Derivative A suitable cyanoacetic acid derivative (e.g., cyanoacetic acid, cyanoacetate, or cyanoacetamide) is dissolved in an appropriate solvent (e.g., ethanol (B145695), tetrahydrofuran, or toluene). A base (e.g., sodium ethoxide, sodium hydroxide, or potassium carbonate) is added, followed by a methylating agent (e.g., methyl iodide or dimethyl sulfate) at a controlled temperature (typically between 20-80 °C). The reaction is monitored until completion.
Step 2: Amination The methylated intermediate is then subjected to amination. This is typically achieved by reacting it with ammonia (B1221849) (either as ammonia gas or an aqueous solution) in a suitable solvent such as methanol (B129727) or ethanol.
Step 3: Reduction The resulting 2,2-dimethyl-cyanoacetamide is reduced to afford this compound. This reduction is commonly carried out via catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon, under a hydrogen atmosphere (e.g., 2 atm) at an elevated temperature (e.g., 60 °C) in a solvent like ethanol containing ammonia.
Purification Protocol
The crude this compound obtained from the synthesis can be purified by the following general procedure:
-
Solvent Removal: The reaction mixture is typically filtered to remove the catalyst, and the solvent is removed under reduced pressure.
-
Extraction: The residue can be taken up in a suitable organic solvent and washed with brine or water to remove inorganic impurities.
-
Crystallization: The product is then crystallized from a suitable solvent system (e.g., toluene (B28343) or an alcohol/ether mixture) to yield the purified white to off-white solid. The purity can be assessed by techniques such as HPLC or GC.
Analytical Characterization
| Technique | Predicted Data |
| ¹H-NMR | δ (ppm): ~1.1 (s, 6H, 2 x CH₃), ~2.7 (s, 2H, CH₂-NH₂), ~1.5-2.5 (br s, 2H, NH₂), ~5.5-7.5 (br s, 2H, CONH₂) |
| ¹³C-NMR | δ (ppm): ~25 (2 x CH₃), ~40 (C(CH₃)₂), ~50 (CH₂-NH₂), ~180 (C=O) |
| FT-IR | ν (cm⁻¹): ~3300-3400 (N-H stretch, amine and amide), ~1650 (C=O stretch, amide I), ~1600 (N-H bend, amide II) |
| Mass Spec. | [M+H]⁺ = 117.1028 |
Chemical Reactivity and Stability
The reactivity of this compound is dictated by its primary amine and primary amide functional groups.
-
N-Alkylation/N-Acylation: The primary amine is nucleophilic and can readily undergo alkylation or acylation reactions.
-
Amide Hydrolysis: The amide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, although this typically requires harsh conditions.
-
Reaction with Aldehydes and Ketones: The primary amine can react with aldehydes and ketones to form imines.
Stability and Storage: this compound is a stable solid under normal laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container in a refrigerator.[4] It is important to avoid contact with strong oxidizing agents.
Biological Activity and Signaling Pathways
Currently, there is no publicly available data to suggest that this compound is directly involved in any specific signaling pathways or possesses significant biological activity on its own. Its primary significance in the life sciences is as a key building block in the synthesis of the antihypertensive drug, Aliskiren.
Aliskiren functions by directly inhibiting the enzyme renin, which is the first and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensinogen (B3276523) to angiotensin I, Aliskiren leads to a reduction in the downstream production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. The overall effect is a decrease in blood pressure.
Conclusion
This compound is a commercially important chemical intermediate with well-defined physical properties and established synthetic routes. Its primary application in the pharmaceutical industry, particularly in the synthesis of Aliskiren, underscores its significance. While detailed public spectral and biological data on the compound itself are limited, its chemical reactivity is predictable based on its functional groups. Further research into the potential biological activities of this compound and its derivatives could open new avenues for its application. This guide provides a solid foundation for professionals working with this versatile molecule.
References
- 1. Formal total synthesis of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.indiamart.com [m.indiamart.com]
- 3. scbt.com [scbt.com]
- 4. This compound [srdpharma.com]
- 5. This compound | C5H12N2O | CID 11159315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:324763-51-1 | Chemsrc [chemsrc.com]
- 7. WO2011091677A1 - Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Discovery and Synthetic History of 3-Amino-2,2-dimethylpropanamide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the discovery and historical development of synthetic methodologies for 3-Amino-2,2-dimethylpropanamide, a key intermediate in the manufacture of the renin inhibitor, Aliskiren (B1664508).
Introduction: A Pivotal Intermediate in Pharmaceutical Synthesis
This compound (C₅H₁₂N₂O) is a crucial building block in the synthesis of Aliskiren, a first-in-class direct renin inhibitor for the treatment of hypertension.[1][2] The discovery and development of this compound are intrinsically linked to the quest for an efficient and industrially scalable manufacturing process for Aliskiren.[1][2] Consequently, the history of this compound is a story of synthetic strategy evolution, driven by the need for high yield, cost-effectiveness, and process simplicity.[1][2] This guide will delve into the key synthetic routes that have been developed, presenting the available quantitative data and detailed experimental protocols.
Synthetic Methodologies: A Historical Perspective
Several distinct synthetic pathways for this compound have been documented, primarily in patent literature. These methods have evolved from early, less efficient routes to more streamlined, industrially viable processes.
An early method for the preparation of this compound was described in the Journal of the Chemical Society in 1947. This route, while historically significant, has limitations for large-scale industrial production.[1] The synthesis proceeds through the reaction of 1-nitro iso-butylene with potassium cyanide, followed by reduction under acidic conditions with iron powder.[1]
A more contemporary and industrially applicable approach starts from the readily available raw material, hydroxymethyl trimethylacetic acid.[1] This multi-step synthesis involves esterification, protection of the hydroxyl group, and subsequent ammonolysis to yield the final product.[1] This method is advantageous due to its reasonable route, accessible starting materials, lower cost, and high yield.[1]
Experimental Protocol:
A detailed experimental protocol for this synthetic route is outlined in patent CN102477002B and involves the following three steps:[1]
-
Step 1: Esterification of Hydroxymethyl Trimethylacetic Acid.
-
Reactants: Hydroxymethyl trimethylacetic acid.
-
Reagents: An alcohol (e.g., methanol, ethanol, or isopropanol) as the solvent and an acid catalyst (e.g., hydrochloric acid, sulfuric acid, or tosic acid).[1]
-
Procedure: The hydroxymethyl trimethylacetic acid is esterified in the chosen alcohol under acidic conditions to produce the corresponding ester.[1]
-
-
Step 2: Protection of the Hydroxyl Group.
-
Reactant: The methylol trimethylacetic acid ester obtained from Step 1.
-
Reagents: A protecting group reagent such as methylsulfonyl chloride, tosyl chloride, or acetyl chloride.[1] For example, 3-hydroxy-2,2-dimethylated methyl propionate (B1217596) (0.1 mol) is dissolved in dichloromethane (B109758) (200 mL) and triethylamine (B128534) (15.2g, 0.15mol).[1] Methylsulfonyl chloride (13.7g, 0.12mol) is then added dropwise at a temperature below 0°C.[1]
-
Procedure: The reaction mixture is stirred at ambient temperature for 8 hours. Following this, it is neutralized with 10% dilute hydrochloric acid and extracted with ethyl acetate (B1210297) (100 mL x 4). The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the protected intermediate.[1]
-
-
Step 3: Ammonolysis.
-
Reactant: The protected ester from Step 2 (e.g., 3-mesyloxy-2,2-dimethylated methyl propionate).
-
Reagent: Concentrated aqueous ammonia (B1221849) (e.g., 28%).[3]
-
Procedure: The protected ester is refluxed with concentrated aqueous ammonia for 5-8 hours.[3] This step converts the ester group to the amide and removes the protecting group, yielding this compound.[3]
-
Quantitative Data:
| Step | Product | Yield |
| Protection | 3-mesyloxy-2,2-dimethylated methyl propionate | 92%[1] |
| Ammonolysis | This compound | 80%[3] |
Logical Workflow:
Another industrially significant method for preparing this compound involves starting from cyanoacetic acid derivatives.[2] This process is characterized by its low cost, environmental friendliness, short reaction route, simple operation, and high yield.[2] The synthesis proceeds through methylation, amination, and reduction of the cyanoacetic acid derivative.[2]
Experimental Protocol:
The general three-step process is described in patent WO2011091677A1:[2]
-
Step 1: Methylation of Cyanoacetic Acid Derivative.
-
Starting Materials: Cyanoacetic acid, cyanoacetate, or cyanoacetamide.[2]
-
Procedure: The cyanoacetic acid derivative undergoes methylation.
-
-
Step 2: Amination.
-
Procedure: The methylated intermediate is then aminated.
-
-
Step 3: Reduction.
-
Reactant: 2,2-dimethyl cyanoacetamide.
-
Reagents: Ethanol, aqueous ammonia, and Palladium on carbon (Pd/C).[2]
-
Procedure: 2,2-dimethyl cyanoacetamide is dissolved in ethanol, and aqueous ammonia and palladium on carbon are added. The mixture is hydrogenated at 2 atmospheres and 60°C for 3 hours. After filtration and concentration, this compound is obtained.[2]
-
Quantitative Data:
| Step | Product | Yield |
| Reduction | This compound | 78%[2] |
Logical Workflow:
Signaling Pathways and Biological Activity
It is important to note that this compound is a synthetic intermediate and not a pharmacologically active agent in itself.[3] Its biological significance is derived from its incorporation into the structure of Aliskiren. The mechanism of action and interaction with biological pathways are properties of the final drug, Aliskiren, which acts as a direct renin inhibitor.[1] There is no evidence in the reviewed literature to suggest that this compound has any independent biological signaling activity.
Conclusion
The discovery and historical development of this compound are a testament to the process of chemical synthesis optimization in the pharmaceutical industry. From early, less practical methods to modern, efficient, and scalable routes, the evolution of its synthesis has been driven by its critical role as an intermediate for the antihypertensive drug Aliskiren. The methodologies presented herein, derived from the patent literature, provide a comprehensive technical overview for researchers and professionals in drug development and chemical synthesis.
References
- 1. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]
- 2. WO2011091677A1 - Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide - Google Patents [patents.google.com]
- 3. 3-amino-N-ethyl-2,2-dimethylpropanamide | 1250599-62-2 | Benchchem [benchchem.com]
Biological activity of 3-Amino-2,2-dimethylpropanamide derivatives
An In-depth Technical Guide on the Biological Activity of 3-Amino-2,2-dimethylpropanamide Derivatives
This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a primary focus on their anticancer properties. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
This compound and its derivatives represent a class of small molecules with significant therapeutic potential. The core structure, characterized by a propanamide backbone with gem-dimethyl substitution at the C2 position and an amino group at the C3 position, serves as a versatile scaffold for the development of various biologically active compounds. These derivatives have been investigated for a range of pharmacological applications, most notably as anticancer agents. This guide summarizes the key findings related to their biological activity, presents quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows. The parent compound, this compound, is also recognized as a key intermediate in the synthesis of Aliskiren (B1664508), a renin inhibitor used to treat hypertension[1][2].
Anticancer and Antiproliferative Activity
A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines.
Data Presentation
The following table summarizes the in vitro anticancer and antiproliferative activities of selected this compound derivatives.
| Compound Name | Cell Line | Activity Type | IC₅₀ (µM) | Reference |
| 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide (5c) | Human Burkitt's lymphoma (Ramos) | Anticancer | < 8 | [3] |
| 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide (5c) | 59 different cancer cell lines (NCI panel) | Anticancer | 0.32 - 3.89 | [3] |
| N-Benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide | HeLa (cervical cancer) | Antiproliferative | 12.3 | [1] |
Note: The National Cancer Institute (NCI) screening panel includes a broad range of cancer cell lines, including those from colon cancer, non-small cell lung cancer, melanoma, and leukemia, where the compound 5c showed the highest potency[3].
Experimental Protocols
The evaluation of the anticancer activity of these derivatives typically involves in vitro cytotoxicity assays. The following is a generalized protocol for the MTT assay, a common method used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere and grow for 24 hours in a suitable culture medium supplemented with fetal bovine serum.
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period, typically 48 to 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC₅₀ value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The precise molecular mechanisms by which this compound derivatives exert their anticancer effects are still under investigation. However, many anticancer agents function by interfering with key signaling pathways that control cell growth, proliferation, and survival.
Signaling Pathway Diagram
The following diagram illustrates a simplified, generic cell survival signaling pathway that is often dysregulated in cancer and is a common target for anticancer drugs.
Caption: Simplified Cell Survival Signaling Pathway.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the discovery and initial biological evaluation of novel chemical compounds like this compound derivatives.
Caption: Workflow for Biological Activity Screening.
Other Biological Activities
While the primary focus has been on anticancer properties, derivatives of this compound and related structures have been explored for other biological activities.
-
Antimicrobial Potential: Some derivatives, such as 3-Hydroxy-N-isopropyl-2,2-dimethylpropanamide, have been identified as intermediates in the synthesis of antimicrobial agents[1]. This suggests that the core scaffold may be amenable to modifications that impart antibacterial or antifungal properties.
-
Enzyme Inhibition: The structural features of these derivatives make them potential candidates for enzyme inhibitors. As previously mentioned, the parent compound is an intermediate for the renin inhibitor Aliskiren[1][2]. Further research could explore the inhibitory potential of other derivatives against various enzymatic targets.
Conclusion
This compound derivatives have emerged as a promising class of compounds with significant anticancer activity. The quantitative data presented in this guide highlight their potency against a broad range of cancer cell lines. The provided experimental protocol for the MTT assay offers a standard method for evaluating their cytotoxicity. While the precise mechanisms of action are still being elucidated, their ability to interfere with cell survival pathways is a likely contributor to their anticancer effects. Future research should focus on detailed structure-activity relationship studies to optimize the efficacy and selectivity of these compounds, as well as further exploration of their potential as antimicrobial agents and enzyme inhibitors.
References
- 1. 3-amino-N-ethyl-2,2-dimethylpropanamide | 1250599-62-2 | Benchchem [benchchem.com]
- 2. WO2011091677A1 - Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide - Google Patents [patents.google.com]
- 3. Anticancer activity of small amphipathic β²,²-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 3-Amino-2,2-dimethylpropanamide in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,2-dimethylpropanamide, a key pharmaceutical intermediate, plays a crucial role in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structural features, including a primary amine and an amide group on a sterically hindered neopentyl scaffold, make it a valuable building block in modern medicinal chemistry. This technical guide provides an in-depth overview of its synthesis, applications, and the experimental protocols involved, with a primary focus on its integral role in the production of the direct renin inhibitor, Aliskiren (B1664508).
Physicochemical Properties
This compound is a white to off-white solid with the following properties:
| Property | Value |
| CAS Number | 324763-51-1[1][2] |
| Molecular Formula | C₅H₁₂N₂O[1][2][3] |
| Molecular Weight | 116.16 g/mol [1][2][3] |
| Melting Point | 79-82°C[2] |
| Solubility | Soluble in DMSO and Methanol[2] |
Synthesis of this compound
Several synthetic routes have been developed for the industrial production of this compound. The choice of a particular method often depends on factors such as the availability of starting materials, cost-effectiveness, and scalability. Two prominent methods are detailed below.
Method 1: From Hydroxypivalic Acid
A common and efficient method starts from the readily available 3-hydroxy-2,2-dimethylpropionic acid (hydroxypivalic acid). This multi-step synthesis involves esterification, protection of the hydroxyl group, and subsequent ammonolysis.[4]
Experimental Protocol:
Step 1: Esterification of Hydroxypivalic Acid
-
In a suitable reactor, reflux a mixture of hydroxypivalic acid (e.g., 450 g) and an alcohol such as methanol (B129727) (e.g., 800 mL) in the presence of a catalytic amount of a strong acid like sulfuric acid (e.g., 5 mL) for approximately 6 hours.
-
Monitor the reaction to completion using a suitable technique (e.g., GC).
-
Upon completion, neutralize the acid catalyst, extract the product, dry the organic layer, and distill under reduced pressure to obtain the corresponding methyl 3-hydroxy-2,2-dimethylpropionate.
Step 2: Protection of the Hydroxyl Group
-
The hydroxyl group of the ester is protected, for example, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base to form a mesylate or tosylate ester.
Step 3: Ammonolysis
-
The protected ester (e.g., 0.1 mol of the 3-toluenesulfonyl methyl ester) is refluxed with concentrated aqueous ammonia (B1221849) (e.g., 28%, 250 mL) for 5-8 hours.[5]
-
This step results in the formation of the amide and the displacement of the protecting group.
-
After cooling, the product is extracted and concentrated to yield this compound.
Quantitative Data for Synthesis from Hydroxypivalic Acid:
| Step | Reactants | Conditions | Yield | Purity | Reference |
| Ammonolysis | 3-(mesyloxy)-2,2-dimethylpropionate, 28% aq. NH₃ | Reflux, 5h | 84.6% | - | CN102477002B |
| Ammonolysis | 3-(tosyloxy)-2,2-dimethylpropionate, 28% aq. NH₃ | Reflux, 6h | 79-80% | - | CN102477002B |
Method 2: From Cyanoacetic Acid Derivatives
An alternative industrial preparation involves the methylation, amination, and reduction of cyanoacetic acid derivatives.[6] This method is noted for its cost-effectiveness and high yield.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound from a cyanoacetic acid derivative.
Experimental Protocol (Example from Patent WO2011091677A1):
-
Reduction of 2,2-dimethyl-cyanoacetamide: A solution of 2,2-dimethyl-cyanoacetamide in ethanol (B145695) is subjected to catalytic hydrogenation.
-
Catalyst: Palladium on carbon (Pd/C) is used as the catalyst.
-
Conditions: The reaction is carried out in the presence of ammonia water at a pressure of 2 atmospheres and a temperature of 60°C for 3 hours.
-
Work-up: After the reaction, the catalyst is filtered off, and the solvent is concentrated to yield this compound. A reported yield for this step is 78%.
Application in the Synthesis of Aliskiren
This compound is a crucial building block in the synthesis of Aliskiren, the first-in-class direct renin inhibitor used for the treatment of hypertension.[6] Aliskiren acts by blocking the renin-angiotensin-aldosterone system (RAAS) at its initial step, the conversion of angiotensinogen (B3276523) to angiotensin I by renin.
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Aliskiren's mechanism of action directly targets the enzyme renin, which is the rate-limiting step of this pathway.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Aliskiren.
Final Step in Aliskiren Synthesis
The final key step in many reported syntheses of Aliskiren involves the aminolysis of a protected amino-lactone intermediate with this compound.
Reaction Scheme:
Caption: Final steps in the synthesis of Aliskiren involving this compound.
Experimental Protocol (Generalized from Patent Literature):
-
A protected amino-lactone intermediate is reacted with this compound.
-
The reaction is typically carried out in a suitable solvent at elevated temperatures.
-
Following the aminolysis, a deprotection step is required to remove the protecting groups (e.g., Boc group) from the resulting intermediate to yield the final Aliskiren product.
While detailed, step-by-step protocols with specific quantities and yields for this final coupling and deprotection are often proprietary and found within patent literature, one publication describes the aminolysis of a nitrolactone intermediate with 3-amino-2,2-dimethylpropionamide, followed by nitro-group reduction and Boc-deprotection to yield Aliskiren.[7][8]
Other Pharmaceutical Applications
The utility of the 2,2-dimethylpropanamide scaffold extends beyond Aliskiren. This structural motif is valued in medicinal chemistry for its metabolic stability and its ability to impart conformational rigidity to molecules. While specific examples of other commercial drugs synthesized directly from this compound are not widely reported in the public domain, various derivatives of substituted propanamides are being investigated for a range of therapeutic applications. For instance, 3-Hydroxy-N-isopropyl-2,2-dimethylpropanamide serves as an intermediate in the synthesis of antimicrobial agents.[5] This highlights the potential for this compound and its analogues to be used in the development of new chemical entities for various disease targets.
Conclusion
This compound is a fundamentally important intermediate in pharmaceutical manufacturing, most notably as a cornerstone in the synthesis of the antihypertensive drug Aliskiren. The synthetic routes to this intermediate are well-established and optimized for industrial-scale production. Its role in the convergent synthesis of Aliskiren underscores the importance of strategically designed building blocks in the efficient construction of complex drug molecules. As research in medicinal chemistry continues to evolve, the unique structural and chemical properties of this compound and its derivatives will likely lead to their incorporation into a new generation of therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. This compound [srdpharma.com]
- 3. This compound | C5H12N2O | CID 11159315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]
- 5. 3-amino-N-ethyl-2,2-dimethylpropanamide | 1250599-62-2 | Benchchem [benchchem.com]
- 6. WO2011091677A1 - Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Amino-2,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-2,2-dimethylpropanamide is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of Aliskiren (B1664508), a direct renin inhibitor for the treatment of hypertension.[1][2] This technical guide provides a comprehensive review of its chemical properties, synthesis, and known biological relevance. Detailed experimental protocols for its preparation are presented, alongside structured data tables for easy reference. Visual diagrams of key synthetic pathways are included to facilitate a deeper understanding of its production.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[2] Its fundamental properties are summarized in the table below, compiled from various chemical databases and supplier information.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O | [1][3] |
| Molecular Weight | 116.16 g/mol | [1][2][3] |
| CAS Number | 324763-51-1 | [1][2][3] |
| IUPAC Name | This compound | [1] |
| Melting Point | 79-82°C | [2] |
| Appearance | White to Off-White Solid | [2] |
| Solubility | DMSO, Methanol | [2] |
| InChIKey | HKQZJXVIXAPOPZ-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)(CN)C(=O)N | [1] |
Synthesis of this compound
The synthesis of this compound has been approached through various routes. The most common methods involve multi-step processes starting from readily available materials. Two prominent synthetic pathways are detailed below.
Synthesis from Hydroxymethyl Trimethylacetic Acid
A widely documented method involves the use of hydroxymethyl trimethylacetic acid as the starting material. This process consists of three main steps: esterification, protection of the hydroxyl group, and subsequent ammonolysis.[4]
Step 1: Esterification of Hydroxymethyl Trimethylacetic Acid
-
In a 2L three-necked flask, add 450g (3.8 mol) of hydroxypivalic acid, 800mL of methanol, and 5mL of concentrated sulfuric acid.[4]
-
Reflux the mixture for 6 hours. Monitor the reaction to completion using gas chromatography (GC).[4]
-
After the reaction is complete, cool the mixture and process it to obtain methyl 3-hydroxy-2,2-dimethylpropionate. A yield of 74% with 99.8% purity can be achieved after distillation under reduced pressure.[5]
Step 2: Protection of the Hydroxyl Group
-
The hydroxyl group of the resulting ester is then protected, for example, by reacting it with methanesulfonyl chloride (mesyl chloride) or p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base.[4]
Step 3: Ammonolysis
-
Take the protected ester (e.g., 3-mesyloxy-2,2-dimethylpropionate, 0.1 mol) and add it to 250mL of 28% concentrated aqueous ammonia.[4]
-
Reflux the mixture for 5 hours.[4]
-
Cool the reaction to room temperature.[4]
-
Add 100mL of toluene (B28343) and concentrate to remove water, yielding this compound.[4] Yields of 80-85% have been reported for this step.[4]
Synthesis from Cyanoacetic Acid Derivatives
An alternative industrial preparation method starts with cyanoacetic acid derivatives. This route involves methylation, amination, and reduction steps.[6]
Step 1: Methylation of Cyanoacetic Acid Derivative
-
A suitable cyanoacetic acid ester (e.g., ethyl cyanoacetate) is methylated.[6]
Step 2: Amination
-
The methylated intermediate is then aminated.[6]
Step 3: Reduction
-
The resulting 2,2-dimethylaminoacetamide is dissolved in ethanol.[6]
-
Ammonia water and a palladium on carbon catalyst (20g) are added.[6]
-
The mixture is hydrogenated at 2 atmospheres and 60°C for 3 hours.[6]
-
After hydrogenation, the mixture is filtered and concentrated to obtain this compound. A yield of 78% has been reported for this reduction step.[6]
Biological Activity and Applications
The primary application of this compound is as a crucial building block in the synthesis of Aliskiren.[2][5][6] Aliskiren is a potent and selective inhibitor of the enzyme renin, which plays a key role in the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure.
While there is limited literature on the intrinsic biological activity of this compound itself, it is identified as a metabolite of Aliskiren.[1] The specific mechanism of action or pharmacological effects of the compound on its own are not well-documented.[5] Its significance lies in its structural contribution to the final drug molecule.
Derivatives of the propanamide scaffold have been explored for various biological activities, including antiproliferative effects against cancer cell lines.[5] For instance, N-Benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide has demonstrated antiproliferative activity against HeLa cervical cancer cells with an IC₅₀ of 12.3 µM.[5] This suggests that the 2,2-dimethylpropanamide core can serve as a scaffold for the development of other biologically active compounds.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye damage.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be observed when handling this compound.
Conclusion
This compound is a well-characterized chemical intermediate with established synthetic routes and a critical role in the pharmaceutical industry, particularly in the production of the antihypertensive drug Aliskiren. While its own biological activity is not extensively studied, its structural framework holds potential for the development of novel therapeutic agents. The detailed synthetic protocols and compiled data in this guide serve as a valuable resource for researchers and professionals in drug discovery and development.
References
- 1. This compound | C5H12N2O | CID 11159315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [srdpharma.com]
- 3. scbt.com [scbt.com]
- 4. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]
- 5. 3-amino-N-ethyl-2,2-dimethylpropanamide | 1250599-62-2 | Benchchem [benchchem.com]
- 6. WO2011091677A1 - Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Mechanism of Action of 3-Amino-2,2-dimethylpropanamide in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-2,2-dimethylpropanamide is a versatile bifunctional building block increasingly utilized in organic synthesis, most notably as a key intermediate in the preparation of the direct renin inhibitor, Aliskiren.[1][2] Its synthetic utility is dictated by the interplay of its primary amino group and the unique steric and conformational constraints imposed by the gem-dimethyl substitution on the propanamide backbone. This technical guide elucidates the core mechanisms through which this compound participates in and influences synthetic transformations, providing a foundational understanding for its application in pharmaceutical and materials science research.
Core Mechanistic Principles
The reactivity of this compound in synthetic contexts is governed by two primary structural features: the nucleophilicity of the primary amine and the steric and conformational effects of the adjacent gem-dimethyl group.
Nucleophilicity of the Primary Amine
The terminal primary amino group (-NH₂) serves as the primary reactive center, functioning as a potent nucleophile. This allows it to participate in a wide array of bond-forming reactions, including:
-
Acylation and Amidation: The amine readily attacks acylating agents such as acid chlorides, anhydrides, and esters to form amide bonds. A critical industrial application of this reactivity is the aminolysis of a lactone intermediate in the synthesis of Aliskiren.[2][3]
-
Condensation Reactions: The amino group can condense with carbonyl compounds (aldehydes and ketones) to form imines, which can be intermediates in various cyclization and multicomponent reactions for the synthesis of heterocyclic systems.[4][5][6]
The steric hindrance presented by the neopentyl-like framework can modulate the reactivity of the amine. While it remains a strong nucleophile, the bulky gem-dimethyl groups can introduce selectivity in reactions with sterically demanding electrophiles.[7][8]
The Thorpe-Ingold (gem-Dimethyl) Effect
The presence of the gem-dimethyl group at the C2 position is a crucial feature that significantly influences the kinetics and thermodynamics of intramolecular reactions. This phenomenon, known as the Thorpe-Ingold effect, promotes cyclization reactions by altering the bond angles and conformational preferences of the molecule.[1][9]
The gem-dimethyl substitution compresses the internal bond angle between the reacting functionalities, bringing them into closer proximity and increasing the probability of a successful ring-closing event.[1][9] This effect is particularly pronounced in the formation of 5- and 6-membered rings.[10] In the context of this compound, this translates to an enhanced propensity for intramolecular cyclization following an initial intermolecular reaction, making it a valuable precursor for the synthesis of various heterocyclic scaffolds.
Applications in Synthesis
Role in the Synthesis of Aliskiren
This compound is a pivotal building block in the industrial synthesis of Aliskiren.[2][3] In a key step, it acts as a nucleophile in the ring-opening aminolysis of a lactone intermediate.
The workflow for this transformation can be visualized as follows:
The primary amine of this compound attacks the electrophilic carbonyl carbon of the lactone, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the ester bond and the formation of a new amide linkage, yielding the open-chain precursor to Aliskiren.
Utility in Heterocyclic Synthesis
The bifunctional nature of this compound makes it an attractive starting material for the construction of nitrogen-containing heterocycles. The general strategy involves an initial reaction of the amino group with a suitable precursor, followed by an intramolecular cyclization that is often facilitated by the Thorpe-Ingold effect.
While a direct documented use of this compound in the Biginelli reaction is not prevalent in the reviewed literature, its structural motifs are amenable to this type of transformation. A plausible reaction pathway would involve the condensation of the amino group with an aldehyde and a β-ketoester.
Analogous to the Biginelli reaction, the primary amine of this compound can, in principle, serve as the nitrogen source in a Hantzsch-type pyridine (B92270) synthesis. This would involve a multi-component reaction with two equivalents of a β-dicarbonyl compound and an aldehyde.
Quantitative Data
The following tables summarize key quantitative data for the synthesis of this compound and its application in the Aliskiren synthesis.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Tolysulfonyl methyl ester | 28% aq. NH₃ | Toluene (for workup) | Reflux | 6 | 80 | [11] |
| 2,2-Dimethyl cyanoacetamide | H₂, Pd/C, aq. NH₃ | Ethanol | 60 | 3 | 78 | [12] |
Table 2: Application in Aliskiren Synthesis (Aminolysis Step)
| Lactone Intermediate | Amine | Catalyst/Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |
| Protected γ-lactone | This compound | Carboxylic acid promoted | - | High Temp. | High | [2][13] |
Note: Specific yields for the aminolysis step in the industrial synthesis of Aliskiren are often proprietary. The references indicate high conversion for this step.
Experimental Protocols
Synthesis of this compound via Ammonolysis
This protocol is adapted from the procedure described in the literature.[11]
-
To a round-bottom flask equipped with a reflux condenser, add 3-(tosyloxy)-2,2-dimethylpropanoate (1 equivalent).
-
Add concentrated aqueous ammonia (B1221849) (28%) in sufficient volume to ensure complete dissolution and reaction.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., toluene).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound.
General Procedure for Lactone Aminolysis (Conceptual)
This protocol outlines a general procedure for the aminolysis of a lactone, as seen in the Aliskiren synthesis.
-
Dissolve the lactone intermediate (1 equivalent) in a suitable high-boiling aprotic solvent.
-
Add this compound (1-1.5 equivalents).
-
If required, add a catalyst (e.g., a Lewis acid or a carboxylic acid promoter).
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture and dilute with an appropriate organic solvent.
-
Perform an aqueous workup to remove any unreacted amine and catalyst.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its mechanism of action is a direct consequence of the nucleophilic character of its primary amine, which is sterically and conformationally influenced by the adjacent gem-dimethyl group. This unique structural arrangement allows it to serve as an effective nucleophile in intermolecular reactions and promotes subsequent intramolecular cyclizations via the Thorpe-Ingold effect. A thorough understanding of these mechanistic principles is crucial for leveraging the full synthetic potential of this compound in the development of pharmaceuticals and other advanced materials.
References
- 1. books.lucp.net [books.lucp.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. echemi.com [echemi.com]
- 9. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 10. Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-amino-N-ethyl-2,2-dimethylpropanamide | 1250599-62-2 | Benchchem [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. US20130071899A1 - Process for Producing Aliskiren - Google Patents [patents.google.com]
Solubility of 3-Amino-2,2-dimethylpropanamide in various solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,2-dimethylpropanamide is a chemical compound of interest in pharmaceutical research and development. A thorough understanding of its solubility in various solvents is crucial for a wide range of applications, including formulation development, synthesis, and purification processes. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, along with detailed experimental protocols for determining its solubility.
While specific quantitative solubility data for this compound is not widely available in published literature, it is known to be soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[1] To facilitate further research and development, this guide presents a generalized, robust experimental workflow for determining the solubility of this compound in a variety of solvents.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂N₂O | [2][3] |
| Molecular Weight | 116.16 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 324763-51-1 | [3] |
| Appearance | White to Off-White Solid | |
| Melting Point | 79-82°C |
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |
| Water | |||||
| Methanol | |||||
| Ethanol | |||||
| Isopropanol | |||||
| Acetone | |||||
| Acetonitrile (B52724) | |||||
| Dimethyl Sulfoxide (DMSO) | |||||
| N,N-Dimethylformamide (DMF) | |||||
| Other (Specify) |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound using the widely accepted shake-flask method. This method is considered the gold standard for solubility measurements.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or other suitable analytical instrument
-
Pipettes and other standard laboratory glassware
4.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-course experiment to determine the minimum time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-MS/MS, to determine the concentration of this compound.
-
4.3. Analytical Method: HPLC-MS/MS
-
Chromatographic Conditions: A C18 column is often suitable for the separation of small polar molecules. The mobile phase can be a gradient of water and acetonitrile or methanol, with a small amount of an additive like formic acid to improve peak shape.
-
Mass Spectrometry: Detection can be performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The precursor and product ions for this compound would need to be determined by direct infusion.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Analyze these standards to generate a calibration curve from which the concentration of the unknown samples can be determined.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
Technical Guide: Physicochemical Properties and Synthesis of 3-Amino-2,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties, specifically the melting and boiling points, of 3-Amino-2,2-dimethylpropanamide. It also includes a general experimental protocol for melting point determination and illustrates a key synthetic pathway for this compound, which is a significant intermediate in the synthesis of the antihypertensive drug, Aliskiren (B1664508).[1][2][3][4]
Core Physical Properties
The accurate determination of physical constants such as melting and boiling points is fundamental in the characterization and quality control of chemical compounds.
Data Presentation
The table below summarizes the available quantitative data for the physical properties of this compound.
| Property | Value | Source |
| Melting Point | 79-82 °C | --INVALID-LINK--[5] |
| Boiling Point | No Data Available | --INVALID-LINK--[5] |
| Molecular Weight | 116.16 g/mol | --INVALID-LINK--[6] |
| Molecular Formula | C₅H₁₂N₂O | --INVALID-LINK--[6] |
| Appearance | White to Off-White Solid | --INVALID-LINK--[5] |
| Solubility | DMSO, Methanol | --INVALID-LINK--[5] |
Experimental Protocols
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following is a general protocol for the determination of the melting point of a solid organic compound like this compound using a capillary melting point apparatus.[7][8]
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm high.
-
Placing the Sample in the Apparatus: Insert the capillary tube into the sample holder of the melting point apparatus.
-
Heating:
-
For an unknown compound, a preliminary rapid heating can be performed to get an approximate melting range.
-
For a known compound, set the heating rate to increase the temperature gradually, about 1-2 °C per minute, as the temperature approaches the expected melting point.
-
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).
-
Reporting: The melting point is reported as a range of these two temperatures.
Synthesis Pathway
This compound is a key intermediate in the industrial synthesis of Aliskiren, a direct renin inhibitor used for treating hypertension.[1][3][9] One common synthetic route involves the methylation, amination, and subsequent reduction of a cyanoacetic acid derivative.[1] Another approach starts from hydroxymethyl trimethylacetic acid, which undergoes esterification, protection, and ammonolysis.[9]
The following diagram illustrates a simplified synthetic pathway to obtain this compound.
Caption: Synthesis of this compound.
References
- 1. WO2011091677A1 - Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide - Google Patents [patents.google.com]
- 2. Formal total synthesis of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20130071899A1 - Process for Producing Aliskiren - Google Patents [patents.google.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound [srdpharma.com]
- 6. This compound | C5H12N2O | CID 11159315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]
The Cornerstone of Aliskiren Synthesis: A Technical Guide to the Key Lactone Intermediate
For Researchers, Scientists, and Drug Development Professionals
Aliskiren (B1664508), the first-in-class direct renin inhibitor for the treatment of hypertension, represents a significant milestone in medicinal chemistry. Its complex stereochemistry and unique molecular architecture necessitate a sophisticated and highly controlled synthetic strategy. Central to many successful and industrially viable syntheses of Aliskiren is a pivotal γ-lactone intermediate. This versatile building block, typically functionalized with an azide (B81097) or a protected amine, encapsulates several of the required stereocenters, streamlining the subsequent elaboration to the final active pharmaceutical ingredient (API).
This technical guide provides an in-depth exploration of the synthesis and significance of this key lactone intermediate, offering detailed experimental protocols, quantitative data, and a visualization of the synthetic and biological pathways.
The Key Intermediate: An Azido-Lactone
A prevalent and strategically important intermediate in the synthesis of Aliskiren is the azido-lactone, specifically (3S,5S)-5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-2(3H)-furanone . This compound contains four of the five stereocenters of Aliskiren, making its efficient and stereoselective synthesis a critical objective.
Synthetic Pathway Overview
The synthesis of Aliskiren via the azido-lactone intermediate is a convergent process. A key step involves the stereoselective formation of the lactone ring, followed by the introduction of the azide group, which serves as a precursor to the primary amine in the final molecule. The lactone is then opened via aminolysis with a protected amino amide, and subsequent reduction of the azide yields Aliskiren.
Experimental Protocols
The following are representative experimental protocols for the key transformations in the synthesis of Aliskiren, based on procedures described in the scientific and patent literature.
Step 1: Synthesis of the Bromo-Lactone Precursor
This step involves the coupling of two main fragments and a subsequent halolactonization to form the lactone ring with the desired stereochemistry.
-
Reaction: Coupling of 2-(3-methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene with a (2S, 4E)-5-chloro-2-isopropyl-4-pentenoic acid derivative, followed by halolactonization.
-
Reagents & Conditions:
-
Grignard formation from the aromatic bromide.
-
Coupling with the pentenoic acid derivative.
-
Halolactonization using N-bromosuccinimide (NBS) and phosphoric acid.
-
-
Protocol: A detailed experimental protocol was not provided in the searched documents, however, the general transformation is outlined in various patents.[1]
Step 2: Formation of the Key Azido-Lactone Intermediate
The bromo-lactone is converted to the corresponding azido-lactone through nucleophilic substitution.
-
Reaction: Substitution of the bromide with an azide group.
-
Reagents & Conditions:
-
Bromo-lactone precursor.
-
Sodium azide (NaN₃).
-
Solvent: Tripropylene (B76144) glycol/water.[1]
-
-
Protocol: The bromo-lactone is treated with sodium azide in a mixture of tripropylene glycol and water to yield the azido-lactone intermediate.[1]
| Parameter | Value | Reference |
| Starting Material | Bromo-lactone | [1] |
| Reagent | Sodium Azide (NaN₃) | [1] |
| Solvent | Tripropylene glycol/water | [1] |
| Product | Azido-lactone | [1] |
Step 3: Aminolysis of the Lactone Ring
The lactone ring of the key intermediate is opened by reaction with 3-amino-2,2-dimethylpropionamide.
-
Reaction: Nucleophilic acyl substitution to open the lactone ring.
-
Reagents & Conditions:
-
Azido-lactone intermediate.
-
3-amino-2,2-dimethylpropionamide.
-
Triethylamine (B128534) (TEA).
-
-
Protocol: The condensation of the azido-lactone with 3-amino-2,2-dimethylpropionamide is carried out in the presence of 2-hydroxypyridine and hot triethylamine to yield the corresponding carboxamide.[1]
| Parameter | Value | Reference |
| Starting Material | Azido-lactone | [1] |
| Reagent 1 | 3-amino-2,2-dimethylpropionamide | [1] |
| Reagent 2 | 2-hydroxypyridine | [1] |
| Base | Triethylamine (TEA) | [1] |
| Product | Azido-carboxamide | [1] |
Step 4: Reduction of the Azide to Aliskiren
The final step is the reduction of the azide group to the primary amine, yielding Aliskiren.
-
Reaction: Catalytic hydrogenation of the azide.
-
Reagents & Conditions:
-
Azido-carboxamide.
-
Hydrogen gas (H₂).
-
Palladium on carbon (Pd/C) catalyst.
-
Solvent: tert-butyl methyl ether.[1]
-
-
Protocol: The azido (B1232118) group of the carboxamide is reduced to the primary amine using hydrogen gas over a palladium on carbon catalyst in tert-butyl methyl ether to provide Aliskiren.[1]
| Parameter | Value | Reference |
| Starting Material | Azido-carboxamide | [1] |
| Reducing Agent | H₂ gas | [1] |
| Catalyst | Pd/C | [1] |
| Solvent | tert-butyl methyl ether | [1] |
| Product | Aliskiren | [1] |
Alternative Synthetic Strategies
While the azido-lactone route is prominent, other innovative strategies have been developed for the synthesis of Aliskiren, showcasing the versatility of modern organic synthesis.
Curtius Rearrangement
A convergent synthesis has been described where the C5-C6 bond is disconnected. A key step in this approach is a Curtius rearrangement to introduce the amine functionality. This method involves the thermal decomposition of an acyl azide to an isocyanate, which is then converted to the amine.[2] This strategy offers an alternative for the stereocontrolled introduction of the C5 amine.[2]
Julia-Kocienski Olefination
Another formal total synthesis of Aliskiren utilizes the Julia-Kocienski olefination to construct a key carbon-carbon double bond in a late-stage intermediate.[3] This reaction provides excellent E-selectivity for the formation of the alkene.
Biological Context: The Renin-Angiotensin System
Aliskiren exerts its therapeutic effect by directly inhibiting renin, the enzyme that catalyzes the first and rate-limiting step of the Renin-Angiotensin System (RAS). Understanding this pathway is crucial for appreciating the mechanism of action of Aliskiren.
This guide highlights the critical role of the azido-lactone intermediate in the synthesis of Aliskiren. The development of efficient and stereoselective routes to this key building block has been instrumental in the large-scale production of this important antihypertensive drug. The alternative strategies discussed further underscore the continuous innovation in synthetic organic chemistry aimed at improving the efficiency and elegance of pharmaceutical manufacturing.
References
Methodological & Application
Industrial Synthesis of 3-Amino-2,2-dimethylpropanamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of a robust and scalable industrial preparation method for 3-Amino-2,2-dimethylpropanamide, a key intermediate in the synthesis of various pharmaceutical compounds. The presented protocol is based on a well-documented, three-step synthesis route starting from readily available hydroxypivalic acid.
Introduction
This compound is a crucial building block in medicinal chemistry, notably as an intermediate in the synthesis of the renin inhibitor Aliskiren (B1664508), a medication used to treat high blood pressure.[1][2] The efficient and cost-effective production of this intermediate is therefore of significant interest for the pharmaceutical industry. The method detailed below offers a practical and high-yielding approach suitable for large-scale industrial production.[3]
The synthetic strategy involves three main stages:
-
Esterification: Conversion of hydroxypivalic acid to its corresponding methyl ester.
-
Sulfonylation (Protection): Activation of the hydroxyl group by converting it into a tosylate, a good leaving group.
-
Ammonolysis: Nucleophilic substitution of the tosylate group with ammonia (B1221849) to form the final product.
This route is advantageous due to the use of readily available and low-cost starting materials, reasonable reaction conditions, and high overall yield.[3]
Synthetic Pathway Overview
The overall synthetic pathway is illustrated below. The process begins with the esterification of 3-hydroxy-2,2-dimethylpropionic acid (hydroxypivalic acid), followed by the protection of the hydroxyl group as a tosylate, and finally, ammonolysis to yield the desired this compound.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Esterification of Hydroxypivalic Acid
This step involves the acid-catalyzed esterification of hydroxypivalic acid with methanol (B129727) to produce methyl 3-hydroxy-2,2-dimethylpropionate.[3]
Experimental Workflow
Caption: Workflow for the esterification of hydroxypivalic acid.
Protocol:
-
To a suitable reactor, add hydroxypivalic acid (450 g, 3.8 mol), methanol (800 mL), and concentrated sulfuric acid (5 mL).[1][3]
-
Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.[3]
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain methyl 3-hydroxy-2,2-dimethylpropionate.
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Hydroxypivalic Acid | 118.13 | 450 g | 3.8 |
| Methanol | 32.04 | 800 mL | - |
| Sulfuric Acid | 98.08 | 5 mL | - |
Table 1: Reactants for Step 1.
| Parameter | Value |
| Reaction Time | 6 hours |
| Temperature | Reflux |
| Yield | 74%[1] |
| Purity | 99.8%[1] |
Table 2: Reaction Parameters and Results for Step 1.
Step 2: Sulfonylation of Methyl 3-hydroxy-2,2-dimethylpropionate
In this step, the hydroxyl group of the ester is converted to a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.[3]
Protocol:
-
Dissolve methyl 3-hydroxy-2,2-dimethylpropionate (0.1 mol) in pyridine (B92270) (100 mL) in a flask equipped with a stirrer and cooled in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (0.11 mol) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Pour the reaction mixture into ice-water (500 mL) and extract with dichloromethane (B109758) (3 x 150 mL).
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-(tosyloxy)-2,2-dimethylpropionate.
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (for 0.1 mol scale) | Moles |
| Methyl 3-hydroxy-2,2-dimethylpropionate | 132.16 | 13.2 g | 0.1 |
| p-Toluenesulfonyl Chloride | 190.65 | 21.0 g | 0.11 |
| Pyridine | 79.10 | 100 mL | - |
Table 3: Reactants for Step 2.
| Parameter | Value |
| Reaction Time | Overnight |
| Temperature | 0 °C to Room Temperature |
| Expected Yield | ~90-95% |
Table 4: Reaction Parameters and Expected Results for Step 2.
Step 3: Ammonolysis of Methyl 3-(tosyloxy)-2,2-dimethylpropionate
This final step involves the displacement of the tosylate group by ammonia to form the target molecule, this compound.[1][3]
Protocol:
-
Charge a pressure reactor with methyl 3-(tosyloxy)-2,2-dimethylpropionate (28.6 g, 0.1 mol) and 28% aqueous ammonia (250 mL).[3]
-
Seal the reactor and heat the mixture to reflux for 6 hours.[3]
-
Cool the reaction mixture to room temperature.
-
Add toluene (B28343) (100 mL) and concentrate the mixture under reduced pressure to remove water.[3]
-
The resulting solid is the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Methyl 3-(tosyloxy)-2,2-dimethylpropionate | 286.35 | 28.6 g | 0.1 |
| 28% Aqueous Ammonia | - | 250 mL | - |
Table 5: Reactants for Step 3.
| Parameter | Value |
| Reaction Time | 6 hours |
| Temperature | Reflux |
| Yield | 80%[1][3] |
Table 6: Reaction Parameters and Results for Step 3.
Safety Considerations
-
Sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Pyridine is flammable and has a strong, unpleasant odor. Work in a well-ventilated fume hood.
-
p-Toluenesulfonyl chloride is a lachrymator and corrosive. Avoid inhalation and contact with skin.
-
The ammonolysis step is performed under pressure. Ensure the reactor is properly rated and equipped with a pressure relief system.
-
Always work in a well-ventilated area and use appropriate PPE throughout all procedures.
Conclusion
The described three-step synthesis provides an efficient and industrially viable method for the preparation of this compound. The use of readily available starting materials and well-established chemical transformations makes this protocol a reliable choice for large-scale production. The provided detailed protocols and data summaries should serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. 3-amino-N-ethyl-2,2-dimethylpropanamide | 1250599-62-2 | Benchchem [benchchem.com]
- 2. WO2011091677A1 - Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide - Google Patents [patents.google.com]
- 3. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]
Application of 3-Amino-2,2-dimethylpropanamide in the Synthesis of Aliskiren
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aliskiren (B1664508) is a direct renin inhibitor used for the treatment of hypertension. Its synthesis is a complex multi-step process involving the formation of several chiral centers. A key step in many synthetic routes to Aliskiren is the introduction of the (2-carbamoyl-2,2-dimethylethyl)amino moiety. This is typically achieved through the aminolysis of a lactone intermediate with 3-Amino-2,2-dimethylpropanamide. This document provides detailed application notes and protocols for this critical transformation.
Role of this compound in Aliskiren Synthesis
This compound serves as a crucial building block in the final stages of Aliskiren synthesis. It is employed to open a lactone ring in an advanced intermediate, thereby forming the terminal amide functionality of the Aliskiren molecule. This reaction is a type of aminolysis, where the primary amine of this compound attacks the electrophilic carbonyl carbon of the lactone.
The general transformation is depicted in the following scheme:
Caption: Aminolysis of the Aliskiren lactone intermediate.
Quantitative Data
The efficiency of the aminolysis step can vary depending on the specific protecting groups on the lactone intermediate and the reaction conditions employed. The following table summarizes representative yields reported in the literature for this transformation.
| Intermediate | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Boc-protected amino-lactone | This compound, triethylamine (B128534) | Toluene (B28343) | 40-60 °C | 3 | 83 | [1] |
| Azido-lactone intermediate | 3-Amino-2,2-dimethylpropionamide, 2-hydroxypyridine (B17775), TEA | N/A | 90 °C | N/A | N/A | [2] |
| N-PG-protected lactone | 3-Amino-2,2-dimethylpropionamide, 2-hydroxypyridine, base | Organic Solvent | N/A | N/A | N/A | [3] |
N/A: Data not available in the cited source.
Experimental Protocols
Protocol 1: Aminolysis of a Boc-Protected Lactone Intermediate
This protocol is based on the procedure described in patent US20130071899A1 for the synthesis of an Aliskiren precursor.[1]
Materials:
-
Boc-protected Aliskiren lactone intermediate
-
This compound
-
Triethylamine
-
Toluene
-
Ethyl acetate (B1210297)
-
Hexane
-
Water
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware for organic synthesis
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Boc-protected Aliskiren lactone intermediate (1 equivalent) in toluene.
-
Add this compound (1.2 equivalents) to the solution.
-
Add triethylamine (2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 40-60 °C and stir for 3 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Take up the residue in toluene and wash with water until the pH of the aqueous layer is neutral.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography using a gradient elution of hexane-ethyl acetate (starting from 100:0 to 70:30) to afford the pure N-Boc-Aliskiren.
Protocol 2: General Procedure for Aminolysis using 2-Hydroxypyridine
This generalized protocol is derived from descriptions in various patents which suggest the use of 2-hydroxypyridine as a catalyst.[2][3]
Materials:
-
Aliskiren lactone intermediate (with a suitable protecting group, e.g., azide)
-
This compound
-
2-Hydroxypyridine
-
Triethylamine (TEA) or other suitable organic base
-
Anhydrous organic solvent (e.g., toluene, xylene, or N-methylpyrrolidone)
-
Standard laboratory glassware for organic synthesis
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of the Aliskiren lactone intermediate (1 equivalent) in an anhydrous organic solvent, add this compound (1.5 equivalents).
-
Add 2-hydroxypyridine (0.1-0.2 equivalents) as a catalyst.
-
Add triethylamine (2-3 equivalents) to the reaction mixture.
-
Heat the mixture to a temperature between 60-90 °C.
-
Stir the reaction mixture for several hours until the starting material is consumed, as monitored by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The workup procedure will depend on the solvent used. If a water-immiscible solvent like toluene is used, wash the reaction mixture with water and brine. If a water-miscible solvent is used, it may need to be removed under vacuum and the residue partitioned between water and an organic solvent like ethyl acetate.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or chromatography.
Visualizations
Overall Synthetic Pathway of Aliskiren
The following diagram illustrates a common synthetic route to Aliskiren, highlighting the key step involving this compound.
Caption: A generalized synthetic pathway for Aliskiren.
Experimental Workflow for Aminolysis
The logical flow of the experimental protocol for the aminolysis reaction is outlined below.
Caption: Experimental workflow for the aminolysis step.
Synthesis of this compound
For researchers interested in preparing this key intermediate, a common synthetic route is provided.
Caption: Synthesis of this compound.[4]
References
- 1. US20130071899A1 - Process for Producing Aliskiren - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2011091677A1 - Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide - Google Patents [patents.google.com]
Application Notes & Protocols for the Characterization of 3-Amino-2,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed methodologies for the analytical characterization of 3-Amino-2,2-dimethylpropanamide, a key intermediate in the synthesis of various pharmaceutical compounds, including Aliskiren. The following protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy have been developed to ensure accurate identification, purity assessment, and quantification of this compound.
Compound Information
| Property | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 3-Amino-2,2-dimethylpropionamide |
| CAS Number | 324763-51-1[1][2] |
| Molecular Formula | C₅H₁₂N₂O[1][2] |
| Molecular Weight | 116.16 g/mol [1][2] |
| Melting Point | 79-82°C |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in DMSO, Methanol |
Analytical Techniques
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Due to the presence of a primary amine and lack of a strong chromophore, two primary HPLC methods are proposed. Method A is a direct analysis with UV detection at a low wavelength, suitable for determining purity when the compound is the major component. Method B involves pre-column derivatization for enhanced sensitivity and is recommended for quantification at lower concentrations.
Method A: Reversed-Phase HPLC with UV Detection
This method is adapted from established protocols for Aliskiren and its intermediates.[3][4][5][6]
Experimental Protocol:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL in a 50:50 mixture of Acetonitrile and Water. |
Expected Data:
| Compound | Expected Retention Time (min) |
| This compound | 3.5 - 5.5 |
Method B: Reversed-Phase HPLC with Pre-Column Derivatization and Fluorescence Detection
For enhanced sensitivity, derivatization of the primary amine is recommended.[7][8]
Experimental Protocol:
-
Derivatization: To 100 µL of a 100 µg/mL sample solution in 0.1 M borate (B1201080) buffer (pH 9.0), add 100 µL of a 1 mg/mL solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile. Vortex for 30 seconds and let it react for 10 minutes at room temperature. Quench the reaction by adding 100 µL of 1 M glycine (B1666218) solution.
-
Extraction: Add 500 µL of hexane (B92381) and vortex to remove excess FMOC-Cl. Discard the hexane layer.
-
Injection: Inject 20 µL of the aqueous layer into the HPLC system.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 20 mM Ammonium Acetate, pH 6.8B: Acetonitrile |
| Gradient | 30% B to 80% B over 20 minutes |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35°C |
| Detector | Fluorescence (Excitation: 265 nm, Emission: 315 nm) |
Expected Data:
| Compound | Expected Retention Time (min) |
| FMOC-3-Amino-2,2-dimethylpropanamide | 12.0 - 15.0 |
Mass Spectrometry (MS) for Identification and Structure Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polarity of the amine and amide groups, derivatization is recommended to improve volatility and chromatographic peak shape.
Experimental Protocol:
-
Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Oven Program | Start at 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 m/z |
Expected Data (for di-silylated derivative):
| m/z | Interpretation |
| 260 | [M]+ (Molecular ion) |
| 245 | [M-CH₃]+ |
| 158 | [M-CON(Si(CH₃)₃)]+ |
| 73 | [Si(CH₃)₃]+ |
Liquid Chromatography-Mass Spectrometry (LC-MS)
This technique can be directly coupled with the HPLC method (Method A) for mass confirmation.
Experimental Protocol:
| Parameter | Condition |
| LC System | As described in HPLC Method A |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp | 350°C |
| Mass Range | 50-300 m/z |
Expected Data:
| m/z | Interpretation |
| 117.1 | [M+H]+ |
| 139.1 | [M+Na]+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound.
Experimental Protocol:
| Parameter | Condition |
| Solvent | DMSO-d₆ |
| Concentration | 10 mg/mL |
| Spectrometer | 400 MHz |
| Techniques | ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC |
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2 | br s | 1H | -CONH₂ |
| ~6.8 | br s | 1H | -CONH₂ |
| ~2.4 | s | 2H | -CH₂-NH₂ |
| ~1.5 | br s | 2H | -NH₂ |
| ~1.0 | s | 6H | -C(CH₃)₂ |
Expected ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~178 | -C=O |
| ~50 | -CH₂- |
| ~40 | -C(CH₃)₂ |
| ~25 | -CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR is used to identify the characteristic functional groups present in the molecule.
Experimental Protocol:
| Parameter | Condition |
| Technique | Attenuated Total Reflectance (ATR) |
| Sample Form | Solid |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
Expected Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3180 | Strong, Broad | N-H stretch (Amide and Amine) |
| 2960 - 2870 | Medium | C-H stretch (Alkyl) |
| ~1650 | Strong | C=O stretch (Amide I) |
| ~1600 | Medium | N-H bend (Amine) |
| ~1410 | Medium | C-N stretch |
Visualized Workflows
References
- 1. This compound | C5H12N2O | CID 11159315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com:443 [scispace.com:443]
- 7. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 8. Detecting Primary Amines - Chromatography Forum [chromforum.org]
Application Notes and Protocols for the Analysis of 3-Amino-2,2-dimethylpropanamide by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the characterization of 3-Amino-2,2-dimethylpropanamide using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Due to the limited availability of public experimental spectral data for this specific compound, the quantitative data presented herein is based on established predictive models. These notes serve as a practical guide for researchers in pharmaceutical development and chemical analysis for compound verification, purity assessment, and structural elucidation.
Introduction
This compound (C₅H₁₂N₂O, Mol. Wt.: 116.16 g/mol ) is a small organic molecule that can serve as a building block in organic synthesis.[1] Accurate structural confirmation and purity assessment are critical for its application in research and development. NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms, while mass spectrometry is essential for determining the molecular weight and investigating fragmentation patterns for structural confirmation.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and a plausible mass spectrometry fragmentation pattern for this compound. Note: This data is generated from computational models and should be confirmed with experimental analysis.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH₃)₂ | ~ 1.15 | Singlet | 6H |
| -CH₂-NH₂ | ~ 2.65 | Singlet | 2H |
| -CONH₂ | ~ 5.5 - 7.5 | Broad Singlet | 2H |
| -CH₂-NH₂ | ~ 1.5 - 2.5 | Broad Singlet | 2H |
Solvent: CDCl₃. The chemical shifts of the amide (-CONH₂) and amine (-NH₂) protons are highly dependent on concentration and temperature and may exchange with deuterium (B1214612) in deuterated protic solvents.
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -C (CH₃)₂ | ~ 25 |
| C (CH₃)₂ | ~ 40 |
| -CH₂ -NH₂ | ~ 50 |
| -C ONH₂ | ~ 180 |
Solvent: CDCl₃
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Fragment Ion | Relative Abundance |
| 116 | [M]⁺ | Low |
| 101 | [M - CH₃]⁺ | Moderate |
| 86 | [M - NH₂]⁺ | Moderate |
| 72 | [M - CONH₂]⁺ | High |
| 44 | [CONH₂]⁺ | High (often base peak) |
Experimental Protocols
The following are generalized protocols for the NMR and MS analysis of this compound. Instrument parameters should be optimized for the specific equipment used.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) if quantitative analysis is required.
-
Cap the NMR tube and gently invert to ensure complete dissolution.
-
-
¹H NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
-
¹³C NMR Data Acquisition:
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.
-
Process the spectrum similarly to the ¹H spectrum.
-
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound, a direct insertion probe (DIP) or gas chromatography (GC) inlet can be used.
-
For GC-MS, dissolve the sample in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) and inject it into the GC.
-
-
Ionization and Analysis:
-
Ionize the sample using a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).
-
The mass analyzer (e.g., quadrupole or time-of-flight) will separate the ions based on their mass-to-charge ratio.
-
-
Data Analysis:
-
Identify the molecular ion peak [M]⁺.
-
Analyze the fragmentation pattern and compare it to the predicted fragmentation to confirm the structure.
-
Visualizations
The following diagrams illustrate the experimental workflows and a plausible fragmentation pathway.
Caption: Workflow for NMR data acquisition and processing.
Caption: General workflow for GC-MS analysis.
Caption: Plausible EI fragmentation of this compound.
References
Application Notes and Protocols for the Purification of 3-Amino-2,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 3-Amino-2,2-dimethylpropanamide, a key intermediate in the synthesis of various pharmaceutical compounds. The described methods include distillation, recrystallization, and column chromatography, each offering distinct advantages depending on the scale of purification and the nature of the impurities.
Introduction
This compound is a valuable building block in medicinal chemistry. Its purity is critical for the successful synthesis of downstream products and for ensuring the final active pharmaceutical ingredient (API) meets stringent regulatory standards. This application note outlines robust methods for purifying this compound, complete with experimental protocols and comparative data to guide researchers in selecting the most appropriate technique.
Purification Methods Overview
The primary methods for the purification of this compound are vacuum distillation, recrystallization, and column chromatography.
-
Vacuum Distillation: This method is highly effective for large-scale purification and for removing non-volatile impurities.
-
Recrystallization: A powerful technique for achieving high purity, particularly for removing closely related structural analogs and colored impurities.
-
Column Chromatography: Ideal for small-scale purification and for separating impurities with different polarities from the target compound.
Comparative Data of Purification Methods
The following table summarizes the typical performance of each purification method for this compound.
| Purification Method | Scale | Typical Recovery Yield | Final Purity (by GC) | Key Advantages | Key Disadvantages |
| Vacuum Distillation | Large | 85-95% | >99.0% | High throughput, effective for removing non-volatile impurities. | Requires specialized equipment, potential for thermal degradation if not controlled properly. |
| Recrystallization | Small to Large | 70-90% | >99.5% | High purity achievable, removes a wide range of impurities. | Yield can be lower, requires solvent screening and optimization. |
| Column Chromatography | Small | 50-80% | >99.8% | Excellent for separating complex mixtures and achieving very high purity. | Labor-intensive, requires significant solvent volumes, not ideal for large scale. |
Experimental Protocols
Vacuum Distillation
This protocol is suitable for the purification of this compound on a multi-gram to kilogram scale.
Materials and Equipment:
-
Crude this compound
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle with a stirrer
-
Thermometer
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
-
Receiving flask
Procedure:
-
Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar.
-
Initiating Vacuum: Connect the vacuum pump to the distillation apparatus with a cold trap in between. Gradually apply vacuum, aiming for a pressure below 1 mmHg.
-
Heating: Begin stirring and gently heat the distillation flask using the heating mantle.
-
Fraction Collection: Monitor the temperature of the vapor. Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. Note: The boiling point will be significantly lower than the atmospheric boiling point.
-
Completion: Once the desired fraction has been collected, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Analysis: Analyze the purity of the distilled product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Recrystallization
This protocol describes the purification of this compound by crystallization from a suitable solvent system.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Toluene, Ethyl Acetate (B1210297)/Hexane mixture)
-
Erlenmeyer flasks
-
Heating plate with stirring capability
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, determine a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. Toluene or a mixture of ethyl acetate and hexanes are good starting points.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Determine the melting point and purity of the recrystallized product.
Column Chromatography
This protocol is designed for the purification of small quantities of this compound, offering high resolution.
Materials and Equipment:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., Dichloromethane (B109758)/Methanol (B129727) mixture with a small amount of triethylamine)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. A common starting point is a mixture of dichloromethane and methanol (e.g., 98:2), often with a small amount of triethylamine (B128534) (e.g., 0.1-1%) to prevent tailing of the amine.[1] The polarity of the eluent can be gradually increased by increasing the proportion of methanol.
-
Fraction Collection: Collect fractions in test tubes.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions.
-
Combining Fractions: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.
-
Analysis: Analyze the purity of the final product.
Workflow and Pathway Diagrams
Caption: General workflow for the purification of this compound.
Caption: Step-by-step protocol for recrystallization.
Caption: Workflow for purification by column chromatography.
Conclusion
The purification of this compound can be effectively achieved using distillation, recrystallization, or column chromatography. The choice of method will depend on the initial purity of the material, the desired final purity, and the scale of the operation. For industrial applications, vacuum distillation is often preferred due to its efficiency at a large scale.[2] For laboratory settings requiring very high purity, a combination of methods, such as an initial distillation followed by a final recrystallization, may be optimal. Proper analytical characterization is essential to confirm the purity of the final product.
References
Application Notes and Protocols for 3-Amino-2,2-dimethylpropanamide-d6 in Labeled Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and methodologies for the use of 3-Amino-2,2-dimethylpropanamide-d6, a deuterated building block, in the synthesis of labeled compounds for pharmacokinetic and metabolic studies. The primary application highlighted is the synthesis of deuterium-labeled Aliskiren (B1664508), a direct renin inhibitor, and its subsequent use as an internal standard in bioanalytical assays.
Application Note 1: Synthesis of Deuterium-Labeled Aliskiren (Aliskiren-d6)
Introduction:
Stable isotope-labeled (SIL) compounds are essential tools in drug discovery and development, particularly for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2][3] They serve as ideal internal standards, correcting for variability during sample preparation and analysis.[4][5] this compound-d6 is a key synthetic precursor for introducing a deuterium (B1214612) label into the Aliskiren molecule. The following protocol describes a method for the synthesis of Aliskiren-d6 via aminolysis of a lactone intermediate.
Experimental Protocol: Synthesis of Aliskiren-d6
This protocol is adapted from known synthetic routes for Aliskiren. The key step involves the reaction of the Aliskiren lactone intermediate with this compound-d6.
1. Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Notes |
| Aliskiren Lactone Intermediate | - | C25H47NO4 | Synthesized according to literature methods. |
| This compound-d6 | 1246820-97-2 | C5H6D6N2O | The labeled precursor. |
| Trimethylaluminum (B3029685) (2M in toluene) | 75-24-1 | C3H9Al | Catalyst for the amidation reaction. |
| Toluene (B28343), anhydrous | 108-88-3 | C7H8 | Reaction solvent. |
| Dichloromethane (B109758) (DCM) | 75-09-2 | CH2Cl2 | For work-up and purification. |
| Saturated aqueous sodium bicarbonate (NaHCO3) | 144-55-8 | NaHCO3 | For quenching the reaction. |
| Brine | - | NaCl (aq) | For washing the organic phase. |
| Anhydrous sodium sulfate (B86663) (Na2SO4) | 7757-82-6 | Na2SO4 | For drying the organic phase. |
| Silica (B1680970) gel | - | SiO2 | For column chromatography. |
| Ethyl acetate (B1210297) | 141-78-6 | C4H8O2 | Eluent for chromatography. |
| Hexanes | 110-54-3 | C6H14 | Eluent for chromatography. |
2. Reaction Procedure:
-
Dissolve the Aliskiren lactone intermediate (1 equivalent) in anhydrous toluene in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylaluminum (2M solution in toluene, 2.5 equivalents) to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound-d6 (1.2 equivalents) in anhydrous toluene dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Dilute the mixture with dichloromethane and stir vigorously for 30 minutes.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with dichloromethane.
-
Separate the organic layer from the aqueous layer in a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Aliskiren-d6.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure Aliskiren-d6.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and isotopic purity.
Synthetic Workflow for Aliskiren-d6
Caption: Synthetic workflow for Aliskiren-d6.
Application Note 2: Pharmacokinetic Analysis of Aliskiren using Aliskiren-d6 as an Internal Standard
Introduction:
The quantification of drugs in biological matrices is a critical component of pharmacokinetic studies. A robust and reliable analytical method is essential for accurate determination of drug concentrations over time. The use of a stable isotope-labeled internal standard, such as Aliskiren-d6, is the gold standard for LC-MS/MS-based bioanalysis as it minimizes the impact of matrix effects and other sources of variability.[6]
Experimental Protocol: Quantification of Aliskiren in Human Plasma
This protocol provides a representative LC-MS/MS method for the determination of Aliskiren in human plasma using Aliskiren-d6 as an internal standard.
1. Sample Preparation (Protein Precipitation):
-
Thaw human plasma samples and vortex to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Aliskiren-d6 in methanol, e.g., 100 ng/mL).
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Parameters:
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Aliskiren: m/z 552.4 → 283.2; Aliskiren-d6: m/z 558.4 → 289.2 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Ion Source Temperature | 500 °C |
Pharmacokinetic Study Workflow
Caption: Workflow for a pharmacokinetic study.
Application Note 3: Potential Use of this compound-d6 in Metabolic Isotope Tracing
Introduction:
Isotope tracing is a powerful technique to elucidate metabolic pathways and determine the fate of specific atoms or molecular fragments within a biological system.[7][8] While Aliskiren is known to be metabolized to a limited extent, the use of specifically labeled precursors can help in identifying and quantifying minor metabolic pathways. This compound-d6 could potentially be used to trace the metabolic fate of the N-(2-carbamoyl-2-methylpropyl) moiety of Aliskiren.
Hypothetical Experimental Design:
Objective: To investigate if the amide bond linking the this compound moiety to the Aliskiren backbone is susceptible to hydrolysis in vivo.
Methodology:
-
Synthesize Aliskiren-d6 using this compound-d6 as described in Application Note 1.
-
Administer a single oral dose of Aliskiren-d6 to a suitable animal model (e.g., rats).
-
Collect urine and feces over a 48-hour period.
-
Extract metabolites from the collected excreta.
-
Analyze the extracts using high-resolution LC-MS/MS.
-
Screen for the presence of this compound-d6 and its potential metabolites by searching for their specific mass-to-charge ratios. The detection of these labeled compounds would indicate the cleavage of the amide bond.
Metabolic Tracing Concept
Caption: Metabolic tracing with a labeled compound.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. waters.com [waters.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spatial isotope deep tracing deciphers inter-tissue metabolic crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Amino-2,2-dimethylpropanamide via Ammonolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,2-dimethylpropanamide is a valuable building block in organic synthesis, notably serving as a key intermediate in the preparation of pharmacologically active compounds. This document provides a detailed protocol for the synthesis of this compound through a three-step process commencing with the esterification of 3-hydroxy-2,2-dimethylpropionic acid, followed by activation of the hydroxyl group via mesylation, and culminating in an ammonolysis reaction. The methodologies described herein are compiled from established chemical literature and patents, offering a comprehensive guide for laboratory-scale synthesis.
The overall synthetic pathway involves the conversion of a carboxylic acid to an ester, activation of a hydroxyl group to a good leaving group, and finally, a nucleophilic substitution and amidation reaction. This route is advantageous due to the ready availability of the starting materials and generally high yields.
Synthetic Pathway Overview
The synthesis of this compound is accomplished in three main stages:
-
Esterification: 3-Hydroxy-2,2-dimethylpropionic acid is converted to its methyl ester, methyl 3-hydroxy-2,2-dimethylpropanoate (B8439025), using methanol (B129727) and an acid catalyst.
-
Mesylation: The primary hydroxyl group of the methyl ester is activated by conversion to a mesylate, yielding methyl 3-(methylsulfonyloxy)-2,2-dimethylpropanoate. This step transforms the hydroxyl into a good leaving group for the subsequent nucleophilic substitution.
-
Ammonolysis: The mesylated ester undergoes reaction with aqueous ammonia (B1221849), which serves as both the nucleophile to displace the mesylate group and the reagent for the conversion of the ester to the primary amide, affording the final product, this compound.
Diagram of the Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the typical yields and key physical properties of the compounds involved in the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Typical Yield (%) |
| Methyl 3-hydroxy-2,2-dimethylpropanoate | C₆H₁₂O₃ | 132.16 | Colorless liquid | N/A | 177-178[1] | ~74 |
| Methyl 3-(methylsulfonyloxy)-2,2-dimethylpropanoate | C₇H₁₄O₅S | 210.25 | Oil | N/A | N/A | ~90 |
| This compound | C₅H₁₂N₂O | 116.16 | White solid | 79-82[1] | N/A | ~85 |
Experimental Protocols
Step 1: Esterification of 3-Hydroxy-2,2-dimethylpropionic Acid
This protocol describes the Fischer esterification of 3-hydroxy-2,2-dimethylpropionic acid to yield methyl 3-hydroxy-2,2-dimethylpropanoate.
Materials:
-
3-Hydroxy-2,2-dimethylpropionic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (B1210297)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-2,2-dimethylpropionic acid (e.g., 15.0 g, 127 mmol).
-
Add an excess of methanol (e.g., 200 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1.35 g, 13.5 mmol) to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dilute the residue with ethyl acetate (e.g., 100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (50 mL) to neutralize the acid, and finally with brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-hydroxy-2,2-dimethylpropanoate as a colorless liquid.[2]
Characterization of Methyl 3-hydroxy-2,2-dimethylpropanoate:
-
¹H NMR (400 MHz, DMSO-d₆) δ: 3.71 (s, 3H), 3.56 (s, 2H), 2.05-2.04 (m, 1H), 1.19 (s, 6H).[2]
Step 2: Mesylation of Methyl 3-hydroxy-2,2-dimethylpropanoate
This protocol details the conversion of the hydroxyl group of methyl 3-hydroxy-2,2-dimethylpropanoate to a mesylate.
Materials:
-
Methyl 3-hydroxy-2,2-dimethylpropanoate
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (B109758) (DCM), anhydrous
-
1 M Hydrochloric acid (HCl), cold
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃), cold
-
Brine (saturated aqueous NaCl solution), cold
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve methyl 3-hydroxy-2,2-dimethylpropanoate (1 equivalent) in anhydrous dichloromethane (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirring solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not gone to completion (as monitored by TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Upon completion, dilute the reaction mixture with cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold 1 M HCl, cold saturated aqueous NaHCO₃, and cold brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-(methylsulfonyloxy)-2,2-dimethylpropanoate, which is often used in the next step without further purification.
Step 3: Ammonolysis of Methyl 3-(methylsulfonyloxy)-2,2-dimethylpropanoate
This final step describes the conversion of the mesylated ester to this compound. A similar procedure for a tosylated ester is adapted here.
Materials:
-
Methyl 3-(methylsulfonyloxy)-2,2-dimethylpropanoate
-
Concentrated aqueous ammonia (28%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add methyl 3-(methylsulfonyloxy)-2,2-dimethylpropanoate (e.g., 0.1 mol).
-
Add concentrated aqueous ammonia (e.g., 250 mL, 28%).
-
Heat the mixture to reflux and maintain for 5-8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.
-
Add toluene (e.g., 100 mL) and continue to concentrate under reduced pressure to azeotropically remove residual water.
-
The resulting solid can be further purified by recrystallization (e.g., from an ether-alkanol or ether-hydrocarbon mixture) to yield pure this compound.[3]
Characterization of this compound:
-
Appearance: White to Off-White Solid.[1]
-
Melting Point: 79-82 °C.[1]
-
Solubility: Soluble in DMSO and Methanol.[1]
(Note: Experimental NMR data for the final product and the mesylated intermediate were not available in the searched literature. Researchers should perform their own characterization to confirm the identity and purity of the synthesized compounds.)
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated sulfuric acid and methanesulfonyl chloride are corrosive and should be handled with extreme care.
-
Triethylamine and dichloromethane are volatile and flammable.
-
Concentrated aqueous ammonia is corrosive and has a pungent odor. Handle with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Catalytic Hydrogenation of 3-Cyano-2,2-dimethylpropanamide to 3-Amino-2,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-Amino-2,2-dimethylpropanamide via the catalytic hydrogenation of 3-cyano-2,2-dimethylpropanamide. While direct literature for this specific conversion is limited, the protocols outlined below are adapted from established methods for the reduction of nitriles to primary amines using common heterogeneous catalysts such as Raney® Nickel and Palladium on carbon (Pd/C).[1][2][3][4][5] These methods are fundamental in synthetic organic chemistry and are widely applicable in pharmaceutical and agrochemical research.[6] This document includes two distinct protocols, a comparative data table, and graphical representations of the reaction and experimental workflow to guide researchers in the successful execution of this transformation.
Introduction
This compound is a valuable building block in medicinal chemistry, notably as a fragment in the synthesis of renin inhibitors like Aliskiren. The conversion of a nitrile group to a primary amine is a crucial transformation in the synthesis of many pharmaceutical intermediates. Catalytic hydrogenation offers a clean and efficient method for this reduction, often proceeding with high yield and selectivity under optimized conditions. The choice of catalyst, solvent, and reaction parameters such as temperature and pressure can significantly influence the reaction outcome, minimizing the formation of secondary and tertiary amine byproducts.
This application note details two reliable methods for the catalytic hydrogenation of 3-cyano-2,2-dimethylpropanamide, a key intermediate which can be synthesized from corresponding precursors. The protocols provided are designed to be clear, concise, and easily adaptable to standard laboratory settings.
Reaction Scheme
The overall chemical transformation is the reduction of the nitrile functionality in 3-cyano-2,2-dimethylpropanamide to a primary amine, yielding this compound.
Caption: Catalytic hydrogenation of 3-cyano-2,2-dimethylpropanamide.
Data Summary
The following table summarizes the typical reaction conditions and expected outcomes for the catalytic hydrogenation of 3-cyano-2,2-dimethylpropanamide using Raney Nickel and Palladium on Carbon.
| Parameter | Protocol 1: Raney Nickel | Protocol 2: Palladium on Carbon (Pd/C) |
| Catalyst | Raney® Nickel (slurry in water) | 10% Pd/C (50% wet with water) |
| Catalyst Loading | ~10-20% w/w (dry basis) | ~5-10% w/w |
| Solvent | Methanol (B129727) or Ethanol with NH3 | Methanol, Ethanol, or THF |
| Substrate Conc. | 0.1 - 0.5 M | 0.1 - 0.5 M |
| Hydrogen Pressure | 50-500 psi (3.4 - 34.5 bar) | 50-500 psi (3.4 - 34.5 bar) or balloon H2 |
| Temperature | 25 - 80 °C | 25 - 60 °C |
| Reaction Time | 4 - 24 hours | 4 - 24 hours |
| Typical Yield | 80 - 95% | 85 - 98% |
| Typical Purity | >95% | >97% |
| Work-up | Filtration, evaporation | Filtration, evaporation |
Experimental Workflow
The general workflow for catalytic hydrogenation is depicted below. This process involves careful handling of flammable and pyrophoric materials under an inert atmosphere.
Caption: General experimental workflow for catalytic hydrogenation.
Detailed Experimental Protocols
Safety Precautions:
-
Catalytic hydrogenation should be performed in a well-ventilated fume hood.
-
Raney Nickel and Palladium on Carbon are pyrophoric when dry and can ignite in the presence of air and solvents.[4] Always handle these catalysts as a slurry or under an inert atmosphere.
-
Hydrogen gas is highly flammable and explosive. Ensure all equipment is properly grounded and free of leaks.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Hydrogenation using Raney® Nickel
This protocol is effective for the reduction of nitriles and the ammoniacal solvent helps to suppress the formation of secondary amine byproducts.
Materials and Equipment:
-
3-cyano-2,2-dimethylpropanamide
-
Raney® Nickel (50% slurry in water)
-
Methanol (anhydrous)
-
7N Ammoniacal Methanol
-
Parr shaker or similar hydrogenation apparatus
-
Pressure-rated reaction vessel
-
Magnetic stir bar or mechanical stirrer
-
Celite® 545
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: In a beaker, wash the required amount of Raney® Nickel slurry (e.g., 1.0 g) with deionized water (3 x 20 mL) followed by anhydrous methanol (3 x 20 mL). Decant the supernatant carefully after each wash.
-
Reaction Setup: To a pressure-rated reaction vessel containing a stir bar, add 3-cyano-2,2-dimethylpropanamide (e.g., 5.0 g, 39.6 mmol).
-
Solvent Addition: Add 7N ammoniacal methanol (100 mL) to the vessel.
-
Catalyst Addition: Under a stream of nitrogen or argon, carefully transfer the washed Raney® Nickel to the reaction vessel.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with nitrogen (3 cycles) and then with hydrogen (3 cycles). Pressurize the vessel with hydrogen to the desired pressure (e.g., 100 psi).
-
Reaction: Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 50°C). Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots (after cooling, depressurizing, and purging with nitrogen) via TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst on the Celite® pad to dry out. Wash the filter cake with methanol (3 x 20 mL).
-
Isolation: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography if required.
Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a widely used and generally high-yielding method for nitrile reduction.
Materials and Equipment:
-
3-cyano-2,2-dimethylpropanamide
-
10% Palladium on Carbon (50% wet with water)
-
Methanol or Ethanol (anhydrous)
-
Parr shaker or similar hydrogenation apparatus (or a two-neck flask with a hydrogen balloon for atmospheric pressure)
-
Pressure-rated reaction vessel or round-bottom flask
-
Magnetic stir bar
-
Celite® 545
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a reaction vessel (e.g., Parr bottle or round-bottom flask) containing a stir bar, add 3-cyano-2,2-dimethylpropanamide (e.g., 5.0 g, 39.6 mmol) and methanol (100 mL).
-
Inerting: Flush the vessel with nitrogen or argon.
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 0.5 g) to the reaction mixture.
-
Hydrogenation:
-
High Pressure: Seal the vessel, connect to the hydrogenation apparatus, and purge with nitrogen then hydrogen. Pressurize with hydrogen to the desired pressure (e.g., 100 psi).
-
Atmospheric Pressure: Fit the flask with a hydrogen-filled balloon and a vacuum/inert gas line. Evacuate and backfill with hydrogen (3 cycles).
-
-
Reaction: Stir the mixture vigorously at room temperature. The reaction can be gently heated (e.g., to 40°C) to increase the rate if necessary. Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, purge the system with nitrogen.
-
Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C. Caution: Keep the filter cake wet with solvent. Wash the filter cake with methanol (3 x 20 mL).
-
Isolation: Combine the filtrate and washes and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification (if necessary): Purify the product by appropriate methods if needed.
Alternative Synthesis Route
References
- 1. 3-Cyano-2,2-dimethylpropanoic acid | 192327-00-7 | Benchchem [benchchem.com]
- 2. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]
- 3. CN107129435B - A method of preparing 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Large-Scale Production of 3-Amino-2,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the large-scale synthesis of 3-Amino-2,2-dimethylpropanamide, a key intermediate in the pharmaceutical industry. Two primary synthetic routes are presented, starting from 3-hydroxy-2,2-dimethylpropionic acid and cyanoacetic acid derivatives, respectively. The protocols include comprehensive experimental procedures, purification techniques, and safety considerations. All quantitative data is summarized in comparative tables, and key pathways and workflows are visualized using diagrams to facilitate understanding and implementation in a research and development or manufacturing setting.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its production on a large scale requires robust, efficient, and economically viable synthetic methods that deliver a product of high purity. This document outlines two of the most effective and industrially applicable routes for its synthesis.
Route 1 details a three-step synthesis commencing with the readily available 3-hydroxy-2,2-dimethylpropionic acid. This pathway involves esterification, activation of the hydroxyl group via mesylation or tosylation, and subsequent ammonolysis.
Route 2 describes a pathway starting from cyanoacetic acid derivatives, which undergo methylation, amidation, and subsequent reduction of the nitrile group to the desired primary amine.
Both methods are presented with detailed experimental protocols, data on yields and reaction conditions, and safety precautions necessary for handling the involved reagents and intermediates.
Synthetic Pathways
Route 1: From 3-Hydroxy-2,2-dimethylpropionic Acid
This synthetic route is a three-step process that offers a reliable method for the large-scale production of this compound. The overall pathway is depicted below.
Caption: Synthetic pathway for Route 1.
Route 2: From Cyanoacetic Acid Derivatives
This alternative route provides a different approach to the synthesis, starting from a cyanoacetic acid derivative. The key steps involve methylation to introduce the gem-dimethyl group, followed by amidation and reduction.
Caption: Synthetic pathway for Route 2.
Experimental Protocols
Detailed Protocol for Route 1
This protocol is based on the methodology described in patent CN102477002B.
Caption: Workflow for the esterification step.
Procedure:
-
To a suitable reactor equipped with a stirrer, condenser, and temperature probe, add 3-hydroxy-2,2-dimethylpropionic acid (1.0 eq), methanol (approx. 2 volumes), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Heat the mixture to reflux (approximately 65-70 °C) and maintain for 6-8 hours.
-
Monitor the reaction progress by a suitable analytical method such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acid catalyst by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the product into an organic solvent such as ethyl acetate (B1210297) (3 x 2 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield methyl 3-hydroxy-2,2-dimethylpropanoate.
Procedure:
-
Dissolve the methyl 3-hydroxy-2,2-dimethylpropanoate (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or toluene (B28343) (approx. 5 volumes) in a reactor cooled to 0-5 °C.
-
Add a base, such as pyridine or triethylamine (B128534) (1.2-1.5 eq).
-
Slowly add methanesulfonyl chloride (MsCl) (1.1-1.3 eq) while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring for completion by TLC or HPLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated intermediate.
Procedure:
-
In a pressure-rated reactor, combine the protected ester intermediate (1.0 eq) with concentrated aqueous ammonia (B1221849) (28-30%, a significant excess, e.g., 10-15 volumes).
-
Seal the reactor and heat the mixture to 80-100 °C with vigorous stirring for 5-8 hours. The pressure will increase during the reaction.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reactor to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.
-
The crude this compound can then be purified.
Detailed Protocol for Route 2
This protocol is derived from information in patents WO2011091677A1 and CN103145585A.
Procedure:
-
In a suitable reactor, suspend a strong base such as sodium hydride (2.2-2.5 eq) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0-5 °C and slowly add cyanoacetamide (1.0 eq).
-
After the initial reaction subsides, add a methylating agent such as methyl iodide or dimethyl sulfate (2.2-2.5 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts, filter, and concentrate to yield crude 2-cyano-2,2-dimethylacetamide. This intermediate can be purified by recrystallization from a solvent mixture like ethyl acetate/hexane.
Procedure:
-
Charge a hydrogenation reactor with 2-cyano-2,2-dimethylacetamide (1.0 eq), a suitable solvent such as ethanol (B145695) or methanol, and a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).
-
Add aqueous ammonia to the mixture.
-
Pressurize the reactor with hydrogen gas (e.g., 2-5 atm) and heat to 50-60 °C.
-
Maintain the reaction under these conditions with stirring for 3-6 hours, monitoring hydrogen uptake.
-
Once the reaction is complete, cool the reactor, vent the hydrogen pressure, and purge with an inert gas like nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification Protocols
High purity of the final product is critical for its use in pharmaceutical synthesis.
Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent. Suitable solvents for recrystallization include isopropanol, ethyl acetate, or a mixture of toluene and heptane.
-
If necessary, treat the hot solution with activated charcoal to remove colored impurities, followed by hot filtration.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography
For very high purity requirements, column chromatography may be employed.
Procedure:
-
Prepare a column with silica (B1680970) gel as the stationary phase.
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
A suitable mobile phase is a gradient of methanol in dichloromethane (e.g., 0-10% methanol). The addition of a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape and reduce tailing for this basic compound.
-
Load the sample onto the column and elute with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC and combine those containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1 (from 3-Hydroxy-2,2-dimethylpropionic Acid) | Route 2 (from Cyanoacetic Acid Derivative) |
| Starting Materials | 3-Hydroxy-2,2-dimethylpropionic acid, Methanol, MsCl/TsCl, Aqueous Ammonia | Cyanoacetamide, Methylating agent (e.g., CH₃I), H₂, Catalyst (e.g., Pd/C) |
| Number of Steps | 3 | 2 |
| Overall Yield | 50-70% (reported) | 60-75% (reported) |
| Key Reagents | Sulfuric acid, Pyridine/Triethylamine | Strong base (e.g., NaH), Hydrogen gas |
| Process Safety | Involves sulfonyl chlorides and pressure reaction in the final step. | Uses highly flammable hydrogen gas and potentially pyrophoric NaH. |
| Scalability | Good, with established industrial precedent. | Good, catalytic hydrogenation is a common industrial process. |
Table 2: Quantitative Data for Route 1 (Example Embodiments from CN102477002B)
| Step | Key Reagents & Conditions | Reported Yield |
| Esterification | 3-hydroxy-2,2-dimethylpropionic acid (450g), Methanol (800mL), H₂SO₄ (5mL), Reflux 6h | ~74% |
| Protection (Tosylation) | Methyl 3-hydroxy-2,2-dimethylpropanoate, Tosyl chloride, Pyridine, 0°C to RT | ~92% |
| Ammonolysis | 3-(tosyloxy)methyl-2,2-dimethylpropanoate (28.6g), 28% aq. NH₃ (250mL), Reflux 6h | 80%[1] |
Table 3: Quantitative Data for Route 2 (Example from WO2011091677A1)
| Step | Key Reagents & Conditions | Reported Yield |
| Reduction | 2,2-dimethyl cyanoacetamide, Ethanol (200mL), Aq. NH₃ (200mL), Pd/C (20g), 2 atm H₂, 60°C, 3h | 78%[2] |
Safety and Handling
-
3-Hydroxy-2,2-dimethylpropionic Acid: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, using appropriate acid-resistant gloves and face shield.
-
Methanesulfonyl Chloride (MsCl) and p-Toluenesulfonyl Chloride (TsCl): Corrosive and lachrymatory. Must be handled in a well-ventilated fume hood with appropriate PPE.
-
Pyridine and Triethylamine: Flammable, toxic, and have strong odors. Handle in a fume hood.
-
Aqueous Ammonia: Corrosive and has a pungent, irritating odor. Work in a well-ventilated area or fume hood. The ammonolysis step is conducted under pressure and requires a properly rated and maintained pressure reactor.
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Methyl Iodide: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Hydrogen Gas: Highly flammable and explosive. Hydrogenation reactions must be carried out in a designated area with appropriate safety measures, including proper grounding of equipment and use of a blast shield.
-
Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric. Handle the catalyst wet and avoid exposure to air when dry.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Conclusion
The large-scale production of this compound can be successfully achieved via the two primary routes detailed in these application notes. The choice of route will depend on factors such as the availability and cost of starting materials, equipment capabilities, and specific safety considerations. Route 1, starting from 3-hydroxy-2,2-dimethylpropionic acid, is a well-documented and robust method. Route 2, utilizing a cyanoacetic acid derivative, offers a shorter pathway but involves the handling of more hazardous reagents. Both protocols, when followed with the appropriate safety precautions and process controls, are capable of delivering high-purity product suitable for pharmaceutical applications. The provided data and workflows are intended to serve as a comprehensive guide for researchers and process chemists in the development and scale-up of this important intermediate.
References
Application Notes and Protocols for 3-Amino-2,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling, storage, and use of 3-Amino-2,2-dimethylpropanamide, a key intermediate in the synthesis of the renin inhibitor, Aliskiren (B1664508).
Chemical and Physical Properties
This compound is a white to off-white solid. A summary of its key chemical and physical properties is presented in Table 1.[1][2]
| Property | Value | Reference |
| CAS Number | 324763-51-1 | [2][3] |
| Molecular Formula | C₅H₁₂N₂O | [2][3] |
| Molecular Weight | 116.16 g/mol | [2][3] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 79-82°C | [1] |
| Solubility | Soluble in DMSO and Methanol | [1] |
| IUPAC Name | This compound | [3] |
Safety and Handling Precautions
This compound is classified as causing serious eye damage.[3] Appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
2.1. Personal Protective Equipment (PPE)
A comprehensive list of required PPE is provided in Table 2.
| PPE | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
2.2. General Handling Procedures
-
Avoid contact with eyes, skin, and clothing.
-
Avoid inhalation of dust.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
2.3. First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and shoes.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Storage Procedures
Proper storage of this compound is crucial to maintain its stability and integrity.
| Storage Condition | Recommendation |
| Temperature | Store in a refrigerator.[1] |
| Container | Keep container tightly closed in a dry and well-ventilated place. |
| Incompatible Materials | Strong oxidizing agents. |
A logical workflow for the handling and storage of this compound is illustrated in the following diagram.
Application in Aliskiren Synthesis
This compound is a crucial building block in the synthesis of Aliskiren, a direct renin inhibitor. It is typically introduced in the final steps of the synthesis to form the amide bond present in the Aliskiren molecule.
The general role of this compound in the synthesis of Aliskiren is depicted in the following diagram.
4.1. Experimental Protocol: General Amidation Reaction
The following is a generalized protocol for the amidation reaction involving this compound with a suitable Aliskiren precursor (e.g., an activated ester or lactone). Researchers should adapt this protocol based on the specific precursor and reaction scale.
Materials:
-
Aliskiren precursor
-
This compound
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Coupling agent (if starting from a carboxylic acid, e.g., HATU, HOBt/EDC)
-
Organic base (e.g., triethylamine, diisopropylethylamine)
-
Inert gas (e.g., nitrogen, argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the Aliskiren precursor in the anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Amine: Add this compound to the reaction mixture.
-
Initiation of Reaction: If using a carboxylic acid precursor, add the coupling agent and organic base. If using an activated ester or lactone, the reaction may proceed with or without a base, and may require heating.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated aqueous solution of ammonium (B1175870) chloride).
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method (e.g., column chromatography, recrystallization) to yield the final Aliskiren product.
Note: This is a generalized protocol. For a specific, detailed synthesis, refer to the patent literature describing the preparation of Aliskiren.[4][5]
References
- 1. This compound [srdpharma.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C5H12N2O | CID 11159315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20130071899A1 - Process for Producing Aliskiren - Google Patents [patents.google.com]
- 5. WO2011091677A1 - Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-2,2-dimethylpropanamide
Welcome to the technical support center for the synthesis of 3-Amino-2,2-dimethylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prominently described method is a three-step synthesis starting from 3-hydroxy-2,2-dimethylpropionic acid (hydroxypivalic acid). This process involves:
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Esterification: The carboxylic acid is converted to an ester, typically a methyl, ethyl, or isopropyl ester.
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Protection/Activation: The hydroxyl group of the ester is protected or activated, for example, by converting it into a sulfonate ester (tosylate or mesylate) or an acetate (B1210297) ester.
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Ammonolysis: The protected ester is reacted with concentrated ammonia (B1221849) to form the final amide product.[1][2]
An alternative route involves the methylation, amination, and reduction of cyanoacetic acid derivatives.[3]
Q2: I am experiencing low yields in the ammonolysis step. What are the potential causes and solutions?
A2: Low yields during ammonolysis can be attributed to several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of concentrated ammonia and an adequate reaction time (typically 5-8 hours) under reflux conditions.[2]
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Purity of the Intermediate: Impurities in the protected ester from the previous step can interfere with the ammonolysis. Ensure the intermediate is properly purified before proceeding.
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Inefficient Extraction: The product is water-soluble, which can lead to losses during aqueous work-up. Using a continuous extraction method or saturating the aqueous layer with salt before extraction with an organic solvent like toluene (B28343) can improve recovery.
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Choice of Leaving Group: The nature of the protecting/activating group is crucial. Mesylate and tosylate groups are generally good leaving groups and tend to give higher yields compared to acetate.[2]
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: Byproduct formation can be minimized by carefully controlling the reaction conditions at each step:
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Esterification: Use a catalyst like sulfuric acid and ensure the reaction goes to completion to avoid carrying over unreacted carboxylic acid.[1][2] Monitor the reaction by GC.
-
Protection/Activation: Use appropriate stoichiometry of the protecting group reagent (e.g., tosyl chloride, mesyl chloride) and a suitable base to scavenge the acid byproduct. Perform the reaction at a controlled temperature to avoid side reactions.
-
Ammonolysis: Ensure the reaction temperature is maintained during reflux. After the reaction, cooling to room temperature before extraction is important.
Q4: What is the role of the "protection" step, and what are the best protecting groups to use?
A4: The "protection" step in this context is more accurately an "activation" step. The hydroxyl group is converted into a better leaving group to facilitate the subsequent nucleophilic substitution by ammonia. Based on reported yields, sulfonate esters are highly effective. Specifically, mesylate and tosylate groups have been shown to produce yields of 80-85%.[2] Acetate is a less effective leaving group, resulting in lower yields (around 55-60%).[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield in the Esterification of 3-Hydroxy-2,2-dimethylpropionic Acid
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Possible Cause: Incomplete reaction due to insufficient catalyst or reaction time.
-
Troubleshooting Steps:
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Increase the amount of acid catalyst (e.g., sulfuric acid) slightly.
-
Extend the reflux time and monitor the reaction progress using Gas Chromatography (GC) until the starting material is consumed.[2]
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Ensure efficient removal of water formed during the reaction, for example, by using a Dean-Stark apparatus if the solvent system allows.
-
Issue 2: The Protection/Activation Step is Inefficient
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Possible Cause: Degradation of the starting material or reagents.
-
Troubleshooting Steps:
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Ensure the starting ester is dry and of high purity.
-
Use fresh sulfonyl chloride (tosyl chloride or mesyl chloride) as they can degrade upon storage.
-
Control the temperature during the addition of the sulfonyl chloride to prevent side reactions.
-
Issue 3: Difficulty in Isolating the Final Product
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Possible Cause: The product is highly soluble in water, leading to poor extraction efficiency.
-
Troubleshooting Steps:
-
After ammonolysis, concentrate the reaction mixture by distilling off the ammonia and some of the water.
-
Add a solvent like toluene and continue distillation to azeotropically remove the remaining water.[2]
-
Alternatively, saturate the aqueous phase with a salt such as NaCl or K₂CO₃ before extracting with an organic solvent to decrease the product's solubility in the aqueous layer.
-
Data Presentation
Table 1: Comparison of Yields in the Ammonolysis Step with Different Leaving Groups
| Starting Ester Intermediate | Leaving Group | Reaction Time (h) | Yield (%) | Reference |
| 3-Mesyloxy-2,2-dimethylpropionate methyl ester | Mesylate | 5 | 85.0 | [2] |
| 3-Mesyloxy-2,2-dimethylpropionate ethyl ester | Mesylate | 5 | 84.6 | [2] |
| 3-Tolylsulfonyl-2,2-dimethylpropionate methyl ester | Tosylate | 6 | 80.0 | [2] |
| 3-Acetoxy-2,2-dimethylpropionate methyl ester | Acetate | 8 | 60.0 | [2] |
| 3-Acetoxy-2,2-dimethylpropionate ethyl ester | Acetate | 8 | 54.7 | [2] |
| 3-Acetoxy-2,2-dimethylpropionate isopropyl ester | Acetate | 8 | 58.6 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Mesylate Intermediate
Step 1: Esterification - Synthesis of Methyl 3-hydroxy-2,2-dimethylpropionate
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In a 2L three-necked flask, add 450g (3.8 mol) of 3-hydroxy-2,2-dimethylpropionic acid, 800 mL of methanol (B129727), and 5 mL of concentrated sulfuric acid.[1][2]
-
Monitor the reaction by GC to ensure all the starting material is consumed.[2]
-
Cool the mixture to room temperature, transfer to a single-neck flask, and remove the methanol by distillation.
-
Neutralize the residue, extract with a suitable organic solvent, dry the organic layer, and distill under reduced pressure to obtain the product. Expected yield: ~74%.[1]
Step 2: Activation - Synthesis of Methyl 3-mesyloxy-2,2-dimethylpropionate
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Dissolve the methyl 3-hydroxy-2,2-dimethylpropionate in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.
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Add a base (e.g., triethylamine (B128534) or pyridine).
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Slowly add methanesulfonyl chloride (mesyl chloride) while maintaining the temperature.
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Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC).
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Work up the reaction by washing with water and brine, drying the organic layer, and evaporating the solvent.
Step 3: Ammonolysis - Synthesis of this compound
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Take 21.0g (0.1 mol) of the methyl 3-mesyloxy-2,2-dimethylpropionate and add it to 250 mL of 28% concentrated aqueous ammonia in a reaction vessel.[2]
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Reflux the mixture for 5 hours.[2]
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Cool the reaction to room temperature.
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Add 100 mL of toluene and concentrate the mixture by distillation to remove water azeotropically.[2]
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The resulting solid is this compound. Expected yield: ~85%.[2]
Visualizations
Caption: A flowchart of the three-step synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
- 1. 3-amino-N-ethyl-2,2-dimethylpropanamide | 1250599-62-2 | Benchchem [benchchem.com]
- 2. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]
- 3. WO2011091677A1 - Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Amino-2,2-dimethylpropanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-2,2-dimethylpropanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent synthetic routes start from either hydroxypivalic acid or cyanoacetic acid derivatives. The route from hydroxypivalic acid typically involves a three-step process:
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Esterification: Hydroxypivalic acid is reacted with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst to form the corresponding ester.[1]
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Protection: The hydroxyl group of the ester is then protected, commonly by converting it into a good leaving group such as a mesylate or tosylate. This is achieved by reacting the hydroxy ester with methanesulfonyl chloride or p-toluenesulfonyl chloride.
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Ammonolysis: The protected ester undergoes ammonolysis with concentrated aqueous ammonia (B1221849), where the sulfonate group is displaced by an amino group, and the ester is converted to the primary amide.[2]
Another documented method involves the methylation, amination, and subsequent reduction of cyanoacetic acid derivatives.
Q2: My final product purity is low. What are the likely byproducts in the synthesis of this compound via the hydroxypivalic acid route?
A2: Low purity in the final product can be attributed to several potential byproducts formed during the synthesis. The most common impurities arise from side reactions during the ammonolysis step and incomplete reactions in the preceding steps. The primary suspected byproducts are:
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Unreacted Intermediates: Residual amounts of Methyl 3-hydroxy-2,2-dimethylpropanoate (B8439025) or Methyl 3-(mesyloxy)-2,2-dimethylpropanoate if the reactions are incomplete.
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Hydrolysis Byproduct: 3-Hydroxy-2,2-dimethylpropanamide can be formed by the hydrolysis of the ester during ammonolysis in aqueous ammonia.
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Secondary Amine Byproduct: The desired product, this compound, can act as a nucleophile and react with the starting material (Methyl 3-(mesyloxy)-2,2-dimethylpropanoate) to form a secondary amine byproduct.
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Tertiary Amine Byproduct: The secondary amine byproduct can further react with the starting material to form a tertiary amine byproduct. The formation of secondary and tertiary amines is a common side reaction in ammonolysis.[3]
Troubleshooting Guides
Issue 1: Identification and Quantification of Unknown Peaks in Chromatogram
If you observe unexpected peaks in your GC-MS or HPLC analysis, they are likely the byproducts mentioned above. Here is a guide to their identification and quantification.
Potential Byproducts and Their Characteristics
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Rationale for Formation |
| 3-Hydroxy-2,2-dimethylpropanamide | C5H11NO2 | 117.15 | Hydrolysis of the intermediate ester during ammonolysis. |
| Secondary Amine Byproduct | C10H21N3O2 | 215.29 | Reaction of the primary amine product with the mesylated intermediate. |
| Tertiary Amine Byproduct | C15H31N5O3 | 329.44 | Further reaction of the secondary amine byproduct with the mesylated intermediate. |
Experimental Protocols for Byproduct Identification
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This method is suitable for the separation and identification of volatile and semi-volatile byproducts. Derivatization may be necessary to improve the chromatographic behavior of the polar amine and amide functional groups.
-
Sample Preparation and Derivatization:
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Accurately weigh approximately 10 mg of the crude product into a vial.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
For derivatization, add 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
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Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
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MS Detector:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
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Quadrupole Temperature: 150°C.
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-
-
Data Analysis:
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Identify the peaks by comparing their mass spectra with a spectral library (e.g., NIST).
-
The molecular ions and fragmentation patterns of the derivatized byproducts should be consistent with their proposed structures.
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Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
HPLC is well-suited for the analysis of non-volatile and thermally labile compounds. Derivatization is often employed to enhance detection sensitivity, especially with a fluorescence detector.
-
Sample Preparation and Derivatization (for Fluorescence Detection):
-
Prepare a stock solution of the crude product in a diluent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
In a vial, mix 100 µL of the sample solution with 400 µL of a borate (B1201080) buffer (pH 9.5).
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Add 500 µL of a derivatizing agent solution (e.g., o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or 9-fluorenylmethyl chloroformate (FMOC-Cl)).
-
Vortex and let the reaction proceed at room temperature for the recommended time (typically 1-2 minutes for OPA).
-
Inject the derivatized sample into the HPLC system.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
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Gradient Elution:
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Start with 10% B, hold for 2 minutes.
-
Linearly increase to 90% B over 15 minutes.
-
Hold at 90% B for 3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
UV: 254 nm.
-
Fluorescence (for derivatized samples): Excitation and emission wavelengths will depend on the derivatizing agent (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).
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Issue 2: Minimizing Byproduct Formation
Q3: How can I minimize the formation of the secondary and tertiary amine byproducts during the ammonolysis step?
A3: The formation of over-alkylated products is a common challenge in ammonolysis. To favor the formation of the primary amine:
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Use a Large Excess of Ammonia: Employing a significant molar excess of ammonia relative to the sulfonate ester will increase the probability of the ester reacting with an ammonia molecule rather than the primary amine product.
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Control Reaction Temperature: Lowering the reaction temperature may help to control the rate of the secondary and tertiary amine formation, which may have a higher activation energy than the primary amination.
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Monitor Reaction Progress: Closely monitor the reaction by TLC or a rapid chromatographic method to stop the reaction once the starting material is consumed, minimizing the time for subsequent reactions to occur.
Q4: What are the best practices to avoid the hydrolysis byproduct?
A4: To minimize the formation of 3-Hydroxy-2,2-dimethylpropanamide:
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Anhydrous Conditions (if possible): While the common procedure uses aqueous ammonia, exploring ammonolysis in an organic solvent with anhydrous ammonia gas could reduce the presence of water and thus hydrolysis.
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Temperature Control: Higher temperatures can accelerate hydrolysis. Running the reaction at the lowest effective temperature can help to disfavor this side reaction.
By understanding the potential side reactions and employing appropriate analytical techniques, researchers can effectively troubleshoot the synthesis of this compound and optimize their process to achieve higher purity of the final product.
References
Technical Support Center: Purification of 3-Amino-2,2-dimethylpropanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-Amino-2,2-dimethylpropanamide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of this compound?
A1: Common impurities can originate from starting materials, intermediates, and side reactions during the synthesis process. The synthesis typically involves the esterification of 3-hydroxy-2,2-dimethylpropanoic acid, protection of the hydroxyl group (e.g., tosylation or mesylation), and subsequent ammonolysis. Potential impurities include:
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Unreacted Starting Materials: 3-hydroxy-2,2-dimethylpropanoic acid, the alcohol used for esterification (e.g., methanol (B129727) or ethanol), and the sulfonyl chloride (e.g., tosyl chloride or methanesulfonyl chloride).
-
Incomplete Reactions: Residual intermediate esters, such as the methyl or ethyl ester of 3-hydroxy-2,2-dimethylpropanoic acid, and the protected sulfonate ester intermediate.
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Side-Reaction Products: During the protection step with sulfonyl chlorides in the presence of an alcohol, the corresponding alkyl chloride can be formed as a byproduct. The ammonolysis step will also generate the ammonium (B1175870) salt of the sulfonate leaving group (e.g., ammonium tosylate or ammonium mesylate).
-
Degradation Products: Although less common under standard conditions, hydrolysis of the final amide product back to the corresponding carboxylic acid is a potential degradation pathway.
Q2: What are the recommended storage conditions for this compound?
A2: this compound is a white to off-white solid with a melting point of 79-82°C.[1] It is soluble in DMSO and methanol.[1] To ensure stability, it is recommended to store the compound in a refrigerator.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying purity and separating non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for quantitative analysis with an internal standard.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling out instead of crystallization. | The compound is too soluble in the chosen solvent, or the solution is supersaturated. The cooling rate may be too rapid. | - Add a small amount of a non-polar "anti-solvent" (in which the compound is insoluble) dropwise to the hot solution until turbidity appears, then reheat to dissolve and cool slowly.- Try a different solvent system. Good starting points for amides include ethanol, acetone, acetonitrile, or mixed solvent systems like heptane/ethyl acetate (B1210297) or methanol/water.- Ensure a slow cooling rate. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce crystallization. |
| Low recovery of purified product. | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used. | - Minimize the amount of hot solvent used to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.- Concentrate the mother liquor and cool for a second crop of crystals. |
| Colored impurities in the final product. | The crude material contains colored byproducts. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce your overall yield.- Ensure slow crystal growth, as rapid precipitation can trap impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities. | Inappropriate mobile phase polarity. | - Optimize the solvent system. A gradient elution from a non-polar solvent (e.g., hexane (B92381) or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective.- For this basic amine, consider adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the mobile phase to reduce tailing and improve peak shape. |
| Product is not eluting from the column. | The mobile phase is not polar enough. The compound is strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the mobile phase. A common mobile phase for amines is a mixture of dichloromethane (B109758) and methanol.- If using silica (B1680970) gel, the acidic nature of the silica may be strongly retaining your basic compound. Consider using a different stationary phase like alumina (B75360) (neutral or basic). |
| Low recovery after chromatography. | The compound is irreversibly adsorbed to the stationary phase. The compound is spread across too many fractions. | - Pre-treat the silica gel with the mobile phase containing triethylamine before packing the column.- Carefully monitor the elution using Thin Layer Chromatography (TLC) to identify and combine the correct fractions. |
Quantitative Data
The following table summarizes typical yields for the synthesis of this compound via the ammonolysis of different protected intermediates, as described in the patent literature. Purification recoveries are estimates based on standard laboratory practices.
| Intermediate | Reported Synthetic Yield | Purification Method | Estimated Recovery | Overall Purity |
| 3-(tosyloxy)-2,2-dimethylpropanoate | 80%[2] | Recrystallization | 85-95% | >98% |
| 3-(mesyloxy)-2,2-dimethylpropanoate | 85%[2] | Recrystallization | 85-95% | >98% |
| 3-acetoxy-2,2-dimethylpropanoate | 60%[2] | Column Chromatography | 70-85% | >98% |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate). A good solvent will dissolve the compound when hot but result in poor solubility when cold.
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Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Avoid using an excess of solvent.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50°C).
Protocol 2: Flash Column Chromatography
-
Stationary Phase and Mobile Phase Selection: Use silica gel as the stationary phase. A suitable mobile phase is a gradient of methanol in dichloromethane (DCM), for example, starting with 100% DCM and gradually increasing to 5-10% methanol. Add 0.5% triethylamine to the mobile phase to prevent tailing.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into the column. Allow the silica to settle, ensuring an evenly packed bed.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin elution with the initial, less polar mobile phase. Gradually increase the polarity of the mobile phase to elute the product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Recrystallization workflow for purifying this compound.
Caption: A logical guide for troubleshooting common purification challenges.
References
Technical Support Center: Optimizing Synthesis of Aliskiren Intermediates
Welcome to the Technical Support Center for the synthesis of Aliskiren intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during key synthetic steps.
Troubleshooting Guides & FAQs
This section is organized by key reaction types used in the synthesis of Aliskiren intermediates. Each section provides a question-and-answer format to directly address specific issues.
Grignard Reaction for C-C Bond Formation
The Grignard reaction is a crucial step in building the carbon skeleton of Aliskiren, often involving the addition of a substituted benzylmagnesium halide to a chiral lactone intermediate.
Frequently Asked Questions (FAQs):
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Q1: My Grignard reaction is giving low yields and a significant amount of the starting lactone is recovered. What are the possible causes?
-
A1: This is a common issue and can be attributed to several factors:
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Poor Grignard Reagent Formation: The Grignard reagent may not have formed efficiently. This can be due to wet glassware or solvents, or inactive magnesium turnings.
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Enolization of the Lactone: The Grignard reagent can act as a base and deprotonate the α-proton of the lactone, leading to the formation of an enolate and recovery of the starting material upon workup.
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Steric Hindrance: Steric hindrance around the carbonyl group of the lactone can impede the nucleophilic attack of the Grignard reagent.
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-
-
Q2: I am observing poor diastereoselectivity in the Grignard addition to my chiral lactone. How can I improve this?
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A2: Achieving high diastereoselectivity is critical for the synthesis of the correct stereoisomer. Consider the following:
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Solvent Effects: The coordinating ability of the solvent can influence the transition state geometry. Ethereal solvents like THF and Et₂O are commonly used.
-
Temperature Control: Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.
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Nature of the Grignard Reagent: The halide of the Grignard reagent (Cl, Br, I) can influence the stereochemical outcome.
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-
-
Q3: What are common side products in this Grignard reaction and how can they be minimized?
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A3: Besides unreacted starting material, common side products include:
-
Wurtz Coupling Product: The Grignard reagent can couple with unreacted benzyl (B1604629) halide. This can be minimized by slow addition of the halide during Grignard formation and using an excess of magnesium.
-
Over-addition Product: In some cases, the ketone intermediate formed after the initial addition can react with a second equivalent of the Grignard reagent. This is less common with lactones but can occur if the reaction temperature is too high.
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-
Data Presentation: Optimization of Grignard Reaction Conditions
| Entry | Solvent | Temperature (°C) | Grignard Reagent | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | THF | -78 | Benzyl-MgBr | 95:5 | 85 |
| 2 | THF | 0 | Benzyl-MgBr | 80:20 | 75 |
| 3 | Et₂O | -78 | Benzyl-MgBr | 92:8 | 82 |
| 4 | THF | -78 | Benzyl-MgCl | 90:10 | 80 |
Note: This data is illustrative and may vary depending on the specific substrates and reaction scale.
Experimental Workflow: Grignard Reaction
Caption: Workflow for a typical Grignard reaction.
Reductive Amination for Side Chain Introduction
Reductive amination is a key transformation for introducing the amine-containing side chain of Aliskiren, typically involving the reaction of a β-keto amide or ester with an amine in the presence of a reducing agent.
Frequently Asked Questions (FAQs):
-
Q1: My reductive amination is giving a low yield of the desired amine and I'm recovering the starting ketone. What's the problem?
-
A1: This often points to inefficient imine or enamine formation.
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pH Control: The formation of the imine/enamine intermediate is pH-dependent. A slightly acidic medium is usually optimal to facilitate both carbonyl protonation and maintain the amine in its nucleophilic form.
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Water Removal: The formation of the imine is an equilibrium reaction that produces water. Removing water, for example by using a dehydrating agent like molecular sieves, can drive the reaction forward.
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-
Q2: I am observing poor diastereoselectivity in my reductive amination. How can I improve it?
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A2: The stereochemical outcome is a critical aspect of this reaction.
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Choice of Reducing Agent: The bulkiness and reactivity of the reducing agent can significantly influence the direction of hydride delivery to the imine/enamine intermediate.
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Reaction Conditions: Temperature and solvent can affect the equilibrium between different imine/enamine tautomers and the transition state of the reduction.
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-
-
Q3: What are the common side products in reductive amination of a β-keto amide?
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A3: Potential side products include:
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Over-alkylation: The product amine can sometimes react with another molecule of the ketone, leading to a secondary amine byproduct.
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Reduction of the Ketone: The reducing agent may directly reduce the starting ketone to a hydroxyl group, competing with the desired amination pathway.
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Imin-Enamine Tautomerization Issues: The equilibrium between the imine and enamine can sometimes lead to a mixture of products if the reduction is not stereospecific for one tautomer.[1]
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Data Presentation: Comparison of Reducing Agents in Reductive Amination
| Entry | Reducing Agent | Solvent | Additive | Diastereomeric Excess (de %) | Yield (%) |
| 1 | NaBH₃CN | MeOH | Acetic Acid | 85 | 78 |
| 2 | NaBH(OAc)₃ (STAB) | DCE | None | 92 | 88 |
| 3 | H₂/Pd-C | EtOH | NH₄OAc | 95 | 90 |
| 4 | H₂/Ru(OAc)₂((S)-binap) | TFE | NH₄OAc | >99 | 95 |
Note: This data is illustrative and the optimal conditions will depend on the specific β-keto amide substrate.[2]
Experimental Workflow: Reductive Amination
Caption: General workflow for a one-pot reductive amination.
Lactonization to Form Key Intermediates
Lactonization is a common strategy to form chiral lactone intermediates in the synthesis of Aliskiren. This intramolecular esterification of a hydroxy acid can be challenging.
Frequently Asked Questions (FAQs):
-
Q1: My lactonization reaction is slow and gives low yields. How can I improve the reaction rate and conversion?
-
A1: The rate of lactonization is influenced by several factors:
-
Activating Agent: For less reactive hydroxy acids, an activating agent is often required to facilitate the intramolecular cyclization. Common activating agents include tosyl chloride or carbodiimides.
-
Concentration: The reaction should be performed under high dilution to favor the intramolecular cyclization over intermolecular polymerization.
-
Temperature: Gentle heating can sometimes accelerate the reaction, but excessive heat can lead to side reactions.
-
-
-
Q2: I am observing epimerization at the stereocenter α to the carbonyl group during lactonization. How can I prevent this?
-
A2: Epimerization is a significant risk, especially when activating the carboxylic acid.
-
Mild Reaction Conditions: Use mild activating agents and bases to minimize the formation of enolates.
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base.
-
-
-
Q3: What are the potential side products in a lactonization reaction?
-
A3: Besides epimerization, other side products can include:
-
Dimerization/Polymerization: Intermolecular reactions can occur, especially at higher concentrations, leading to linear or cyclic dimers and polymers.
-
Elimination: If there is a suitable leaving group, elimination to form an unsaturated carboxylic acid can compete with lactonization.
-
-
Data Presentation: Optimization of Lactonization Conditions
| Entry | Activating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Epimerization (%) |
| 1 | DCC/DMAP | - | DCM | 25 | 70 | < 5 |
| 2 | TsCl | Pyridine | DCM | 0 to 25 | 85 | < 2 |
| 3 | Yamaguchi Reagent | DMAP | Toluene | 80 | 90 | < 1 |
Note: This data is illustrative and specific conditions should be optimized for each substrate.
Logical Relationship: Minimizing Epimerization during Lactonization
Caption: Key factors for controlling epimerization in lactonization.
Julia-Kocienski Olefination for Alkene Formation
The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes, which can be a key step in certain synthetic routes to Aliskiren intermediates.[3]
Frequently Asked Questions (FAQs):
-
Q1: My Julia-Kocienski olefination is giving a low E/Z selectivity. How can I improve it?
-
A1: The E/Z selectivity is a key feature of this reaction.
-
Sulfone Reagent: The nature of the heterocyclic sulfone (e.g., benzothiazolyl (BT) or phenyltetrazolyl (PT)) can influence the stereochemical outcome. PT-sulfones generally give higher E-selectivity.[4]
-
Base and Solvent: The choice of base (e.g., KHMDS, NaHMDS) and solvent can affect the transition state geometry and thus the E/Z ratio.
-
-
-
Q2: I am experiencing low yields in my Julia-Kocienski olefination. What are the potential issues?
-
A2: Low yields can result from several factors:
-
Incomplete Deprotonation: The sulfone may not be fully deprotonated. Ensure you are using a strong enough base and anhydrous conditions.
-
Side Reactions of the Aldehyde: The aldehyde substrate may be unstable to the basic reaction conditions.
-
Smiles Rearrangement Issues: The crucial Smiles rearrangement may not be proceeding efficiently.
-
-
Experimental Protocol: Julia-Kocienski Olefination
A representative protocol for the Julia-Kocienski olefination is as follows:
-
To a solution of the PT-sulfone (1.0 eq.) in anhydrous DME at -78 °C under an inert atmosphere, add a solution of KHMDS (1.1 eq.) in DME dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of the aldehyde (1.2 eq.) in DME dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Note: This is a general protocol and may require optimization for specific substrates.
Logical Relationship: Achieving High E-Selectivity in Julia-Kocienski Olefination
Caption: Factors influencing high E-selectivity.
References
Stability issues of 3-Amino-2,2-dimethylpropanamide in solution
This technical support center provides guidance on the potential stability issues of 3-Amino-2,2-dimethylpropanamide in solution. Please note that specific stability data for this compound is limited in publicly available literature. The information provided here is based on general chemical principles of its functional groups (primary amine and amide) and data from related molecules.
Frequently Asked Questions (FAQs)
Q1: How can I determine if my this compound solution is degrading?
A1: Degradation of your compound can be indicated by several observations:
-
Visual Changes: Appearance of color, cloudiness, or precipitation in a solution that was initially clear and colorless.
-
pH Shift: A change in the pH of the solution over time may suggest the formation of acidic or basic degradation products.
-
Analytical Changes: When analyzing your solution using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), you may observe:
-
A decrease in the peak area of the parent compound.
-
The appearance of new, unexpected peaks.
-
Changes in peak shape or retention time.
-
Q2: What are the likely chemical degradation pathways for this compound?
A2: Based on its chemical structure, which contains a primary amide and a primary amine, the following degradation pathways are plausible:
-
Hydrolysis: The amide bond can undergo hydrolysis, especially under acidic or basic conditions, to yield 3-amino-2,2-dimethylpropanoic acid and ammonia. This is a common degradation pathway for amide-containing compounds.
-
Oxidation: The primary amino group is susceptible to oxidation, which can be accelerated by factors like the presence of oxygen, metal ions, and light. Oxidative degradation can lead to a variety of products.[1]
-
Thermal Degradation: At elevated temperatures, the molecule may degrade. For some amines, thermal degradation in the presence of CO2 can lead to the formation of cyclic compounds.[2][3]
Q3: What factors can influence the stability of my this compound solution?
A3: The stability of your solution can be affected by several factors:[1]
-
pH: The rate of hydrolysis of the amide group is typically pH-dependent.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1] For long-term storage, refrigeration is recommended.[4]
-
Light: Exposure to UV or visible light can promote photolytic degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1]
-
Presence of Metal Ions: Metal ions, such as iron, can catalyze oxidative degradation reactions.[1]
Q4: How should I prepare and store solutions of this compound to maximize stability?
A4: To maximize the stability of your solutions, consider the following:
-
Solvent Selection: The compound is reported to be soluble in DMSO and Methanol.[4] Use high-purity, anhydrous solvents if possible.
-
Buffer and pH: If working with aqueous solutions, use a buffer system to maintain a stable pH. The optimal pH for stability would need to be determined experimentally.
-
Storage Conditions:
-
Store solutions in a cool, dark place. Refrigeration is recommended.[4]
-
Protect from light by using amber vials or by wrapping containers in aluminum foil.
-
To minimize oxidation, consider de-gassing the solvent before use or purging the vial headspace with an inert gas like nitrogen or argon.
-
-
Fresh Preparation: For critical experiments, it is always best to use freshly prepared solutions.
Troubleshooting Guide
Issue: I am observing a new peak in my HPLC analysis of an aged this compound solution.
-
Possible Cause 1: Hydrolysis. If you are using an aqueous solution, the new peak could be the hydrolysis product, 3-amino-2,2-dimethylpropanoic acid.
-
Troubleshooting Step: To confirm this, you could intentionally degrade a small sample of your compound by heating it in an acidic or basic solution and see if the new peak increases in size. Alternatively, if a standard is available, you can compare the retention time.
-
-
Possible Cause 2: Oxidation. If your solution has been exposed to air, the new peak could be an oxidation product.
-
Troubleshooting Step: Prepare a fresh solution in a de-gassed solvent and under an inert atmosphere. If the new peak is absent or significantly smaller, oxidation is a likely cause.
-
Hypothesized Degradation Pathway
The following diagram illustrates a potential degradation pathway for this compound via hydrolysis.
Caption: Hypothesized hydrolytic degradation of this compound.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O | [4][5][6][7] |
| Molecular Weight | 116.16 g/mol | [4][5][7] |
| Appearance | White to Off-White Solid | [4] |
| Melting Point | 79-82°C | [4] |
| Solubility | DMSO, Methanol | [4] |
| Stability | No Data Available | [4] |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and determine the conditions under which this compound is unstable.
Materials:
-
This compound
-
High-purity water, Methanol, or other relevant solvent
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or GC system with a suitable detector
-
pH meter
-
Incubator or water bath
-
UV lamp
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in your chosen solvent.
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Stress: Place a sample of the stock solution in an incubator at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose a sample of the stock solution to UV light.
-
Control: Keep a sample of the stock solution at room temperature or refrigerated, protected from light.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours).
-
Sampling and Analysis: At each time point, take an aliquot from each sample, neutralize the acidic and basic samples if necessary, and analyze by a suitable chromatographic method (e.g., HPLC).
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak and the appearance of new peaks.
Experimental Workflow Diagram
The following diagram illustrates the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [srdpharma.com]
- 5. This compound | C5H12N2O | CID 11159315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. indiamart.com [indiamart.com]
- 7. scbt.com [scbt.com]
Common impurities found in 3-Amino-2,2-dimethylpropanamide
Technical Support Center: 3-Amino-2,2-dimethylpropanamide
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetically prepared this compound?
A1: Based on the common synthetic route starting from 3-hydroxy-2,2-dimethylpropanoic acid, the most likely impurities include:
-
Starting Material: 3-hydroxy-2,2-dimethylpropanoic acid
-
Intermediates: Methyl 3-hydroxy-2,2-dimethylpropanoate (B8439025) and a protected amine intermediate (e.g., N-Boc-3-amino-2,2-dimethylpropanamide).
-
Byproducts: 3-amino-2,2-dimethylpropanoic acid (from hydrolysis of the amide).
Q2: My final product shows a persistent impurity peak in the HPLC analysis. What could it be?
A2: A persistent impurity peak could be one of the starting materials or intermediates that was not fully consumed or removed. It could also be a byproduct formed during the reaction or workup. Refer to the table of common impurities below and the HPLC troubleshooting guide to help identify the peak.
Q3: What is a suitable protecting group for the amino group during the synthesis of this compound?
A3: The tert-butyloxycarbonyl (Boc) group is a common and suitable choice for protecting the primary amine.[1][2] It is stable under the conditions typically used for amidation and can be removed under acidic conditions.
Troubleshooting Guides
Guide 1: Troubleshooting Impurities in Synthesis
| Observed Issue | Potential Cause | Recommended Action |
| Presence of starting material (3-hydroxy-2,2-dimethylpropanoic acid) in the final product. | Incomplete esterification or protection step. | Ensure complete conversion in the initial steps by optimizing reaction time, temperature, or reagent stoichiometry. Purify the intermediate ester before proceeding. |
| Presence of ester intermediate (Methyl 3-hydroxy-2,2-dimethylpropanoate) in the final product. | Incomplete ammonolysis. | Increase the reaction time or temperature for the ammonolysis step. Ensure a sufficient excess of ammonia (B1221849) is used. |
| Presence of protected intermediate (e.g., N-Boc-3-amino-2,2-dimethylpropanamide). | Incomplete deprotection. | If a protecting group is used, ensure the deprotection step goes to completion. For a Boc group, this may involve adjusting the acid concentration or reaction time. |
| Presence of 3-amino-2,2-dimethylpropanoic acid. | Hydrolysis of the final product during workup or storage. | Avoid harsh acidic or basic conditions during workup and purification. Store the final product in a dry, neutral environment. |
Guide 2: HPLC Analysis Troubleshooting
| Observed Issue | Potential Cause | Recommended Action |
| Poor peak shape (tailing) for the main compound. | Interaction of the primary amine with residual silanols on the HPLC column. | Use a column with a polar-embedded or polar-endcapped stationary phase. Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase. Adjust the mobile phase pH. |
| Co-elution of impurities with the main peak. | Suboptimal mobile phase composition. | Modify the gradient profile or the organic modifier concentration. Adjust the pH of the aqueous component of the mobile phase to alter the ionization state of the analyte and impurities. |
| Inconsistent retention times. | Poor column equilibration; changes in mobile phase composition; temperature fluctuations. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Prepare fresh mobile phase daily. Use a column oven to maintain a constant temperature. |
| Ghost peaks. | Contaminants in the sample, mobile phase, or from the injector. | Filter all samples and mobile phases. Run a blank gradient to identify the source of the contamination. Clean the injector and sample loop. |
Data Presentation: Common Impurities
The following table summarizes the common impurities, their structures, and typical (hypothetical) acceptable limits in a high-purity sample.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Typical Limit (%) |
| 3-hydroxy-2,2-dimethylpropanoic acid | HOCH₂C(CH₃)₂COOH | 118.13 | ≤ 0.1 |
| Methyl 3-hydroxy-2,2-dimethylpropanoate | HOCH₂C(CH₃)₂COOCH₃ | 132.16 | ≤ 0.1 |
| N-Boc-3-amino-2,2-dimethylpropanamide | Boc-HNCH₂C(CH₃)₂CONH₂ | 216.28 | ≤ 0.15 |
| 3-amino-2,2-dimethylpropanoic acid | H₂NCH₂C(CH₃)₂COOH | 117.15 | ≤ 0.2 |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This method is a general guideline for the analysis of this compound and its common impurities. Optimization may be required.
-
Column: Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) % B 0.0 5 20.0 50 25.0 95 30.0 95 30.1 5 | 35.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.
Visualizations
Synthetic Pathway and Potential Impurities
Caption: Synthetic pathway and sources of common impurities.
Troubleshooting Workflow for HPLC Analysis
Caption: Logical workflow for troubleshooting HPLC issues.
References
Troubleshooting the ammonolysis step in 3-Amino-2,2-dimethylpropanamide preparation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-2,2-dimethylpropanamide, with a particular focus on the critical ammonolysis step.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a straightforward question-and-answer format.
Q1: My ammonolysis reaction yield is low. What are the likely causes?
Low yields in the ammonolysis step can stem from several factors:
-
Incomplete Reaction: The starting material, a protected ester such as methyl 3-(tosyloxy)-2,2-dimethylpropanoate, is sterically hindered. This can slow down the reaction. Ensure the reaction has been allowed to proceed for a sufficient duration, typically 5-8 hours under reflux.[1]
-
Competing Hydrolysis: If using aqueous ammonia (B1221849), the ester can undergo hydrolysis back to the corresponding carboxylate salt, especially at elevated temperatures. This is a significant side reaction.[2]
-
Sub-optimal Temperature: While reflux is often used to drive the reaction to completion, excessively high temperatures can promote side reactions and degradation. The optimal temperature should be carefully maintained.
-
Issues with Starting Material: Ensure the preceding steps of esterification and protection of the hydroxyl group have been successful and the starting material for ammonolysis is of high purity.
Q2: I am observing significant side product formation. How can I identify and minimize it?
The primary side product is often the hydrolysis product, 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid), formed from the hydrolysis of the ester. Other potential impurities can arise from incomplete reactions or side reactions involving the protecting group.
Identification of Impurities:
-
TLC Analysis: Monitor the reaction progress using thin-layer chromatography (TLC). The starting ester will be less polar than the final amine-amide product. The hydrolysis product (a carboxylic acid) will likely show different spotting characteristics, possibly streaking if a non-acidified eluent is used.
-
HPLC Analysis: High-performance liquid chromatography (HPLC) can be used to quantify the purity of the product and identify impurities.
-
NMR Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for identifying the product and any impurities. The presence of unreacted starting material or the hydrolysis byproduct can be confirmed by characteristic signals.
Minimizing Side Products:
-
Use of Anhydrous Ammonia: To avoid the competing hydrolysis reaction, consider using anhydrous ammonia in a suitable organic solvent like methanol (B129727) instead of aqueous ammonia.
-
Temperature Control: Carefully control the reaction temperature. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help minimize side reactions.
-
Protecting Group Choice: While tosyl and mesyl groups are commonly used, their leaving group ability can sometimes lead to elimination or other side reactions under harsh basic conditions. A thorough evaluation of the protecting group strategy may be necessary for optimization.
Q3: The reaction seems to have stalled and is not going to completion. What can I do?
-
Increase Reaction Time: Due to the steric hindrance of the neopentyl core, the reaction may require longer reaction times than typical ammonolysis reactions. Monitor the reaction by TLC or HPLC to determine if it is still progressing.
-
Increase Ammonia Concentration: Ensure a sufficient excess of ammonia is used to drive the reaction forward. If using a solution of ammonia in an organic solvent, ensure the concentration is adequate.
-
Check Reagent Quality: Verify the concentration and quality of the ammonia solution. Old or improperly stored ammonia solutions can lose their potency.
Q4: I am having difficulty purifying the final product. What are the recommended procedures?
Purification of the polar this compound can be challenging.
-
Extraction: After the reaction, the product is typically in an aqueous solution. Concentration of the reaction mixture followed by extraction with an appropriate organic solvent can be used to isolate the product. Toluene (B28343) is mentioned in patent literature for azeotropic removal of water.[3]
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Column Chromatography: For high purity requirements, silica (B1680970) gel column chromatography may be necessary. A polar mobile phase, possibly containing a small amount of a basic modifier like triethylamine (B128534) or ammonia in the solvent system, will likely be required to elute the polar product and separate it from less polar impurities.
Quantitative Data
The following tables summarize typical yields for the multi-step synthesis of this compound as reported in the literature.
Table 1: Synthesis of Methyl 3-hydroxy-2,2-dimethylpropionate (Esterification)
| Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference |
| Hydroxypivalic Acid | Methanol, Sulfuric Acid | Reflux, 6 hours | 74% | 99.8% (GC) | [1] |
Table 2: Protection of Methyl 3-hydroxy-2,2-dimethylpropionate
| Starting Material | Protecting Group Reagent | Base/Catalyst | Reaction Conditions | Yield | Reference |
| Methyl 3-hydroxy-2,2-dimethylpropionate | Tosyl Chloride | Pyridine, DMAP | 0°C to RT, 16 hours | 92% | [3] |
| Methyl 3-hydroxy-2,2-dimethylpropionate | Mesyl Chloride | Pyridine, DMAP | Not specified | - | [1] |
Table 3: Ammonolysis to this compound
| Starting Material | Ammonia Source | Reaction Conditions | Yield | Reference |
| Methyl 3-(tosyloxy)-2,2-dimethylpropanoate | 28% Aqueous Ammonia | Reflux, 6 hours | 80% | [3] |
| Methyl 3-(mesyloxy)-2,2-dimethylpropanoate | 28% Aqueous Ammonia | Reflux, 5 hours | 84.6% | [3] |
Experimental Protocols
Protocol 1: Ammonolysis of Methyl 3-(tosyloxy)-2,2-dimethylpropanoate
This protocol is adapted from patent literature.[3]
Materials:
-
Methyl 3-(tosyloxy)-2,2-dimethylpropanoate
-
28% Aqueous Ammonia
-
Toluene
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add methyl 3-(tosyloxy)-2,2-dimethylpropanoate (e.g., 28.6 g, 0.1 mol).
-
Add 28% aqueous ammonia (e.g., 250 mL).
-
Heat the mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a single-neck flask and add toluene (e.g., 100 mL).
-
Concentrate the mixture on a rotary evaporator to azeotropically remove water with toluene.
-
The resulting crude product can be further purified by extraction, crystallization, or column chromatography.
Visual Diagrams
Caption: Troubleshooting workflow for the ammonolysis step.
This guide is intended to assist researchers in successfully preparing this compound. For further assistance, please consult relevant literature and safety data sheets for all chemicals used.
References
Potential side reactions during 3-Amino-2,2-dimethylpropanamide synthesis
Welcome to the technical support center for the synthesis of 3-Amino-2,2-dimethylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues and side reactions encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most commonly described synthetic route starts from 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid). This multi-step process involves:
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Esterification: The carboxylic acid is converted to its corresponding ester, typically a methyl or ethyl ester.
-
Hydroxyl Group Protection: The hydroxyl group of the ester is then protected, often by converting it into a good leaving group such as a tosylate or mesylate.
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Ammonolysis: Finally, the protected ester is treated with ammonia (B1221849) to yield this compound.[1][2]
An alternative conceptual approach is the Hofmann rearrangement , which would involve the conversion of a suitable primary amide with one additional carbon to the target amine.[3]
Q2: I am getting a low yield in the esterification of 3-hydroxy-2,2-dimethylpropanoic acid. What could be the issue?
A2: Low yields in the Fischer esterification are often related to the equilibrium nature of the reaction. Here are some common causes and troubleshooting tips:
-
Incomplete Reaction: The reaction may not have reached equilibrium or completion.
-
Solution: Ensure a sufficient excess of the alcohol (e.g., methanol) is used to drive the equilibrium towards the product. Monitor the reaction progress using techniques like GC to confirm the disappearance of the starting material.[1]
-
-
Insufficient Catalyst: The amount or strength of the acid catalyst (e.g., sulfuric acid) may be inadequate.
-
Solution: Ensure the catalyst is added in an appropriate amount. For a lab-scale synthesis described in the literature, 5 mL of sulfuric acid was used for 450 g of hydroxypivalic acid in 800 mL of methanol (B129727).[2]
-
-
Water Content: The presence of water in the reaction mixture can shift the equilibrium back towards the starting materials.
-
Solution: Use anhydrous alcohol and reagents. If necessary, employ a method to remove water as it is formed, such as a Dean-Stark apparatus.
-
-
Product Loss During Workup: The product may be lost during the neutralization and extraction steps.
-
Solution: Carefully perform the neutralization and ensure complete extraction of the ester from the aqueous layer using a suitable organic solvent.
-
Q3: During the tosylation/mesylation of the hydroxyl group, I observe the formation of an unexpected byproduct. What could it be?
A3: A known side reaction during the activation of alcohols with sulfonyl chlorides (like tosyl chloride or mesyl chloride) in the presence of a base and chloride ions is the formation of the corresponding alkyl chloride .
The likely mechanism involves the initial formation of the desired tosylate or mesylate, which is an excellent leaving group. The chloride ions, present from the sulfonyl chloride reagent or its breakdown, can then act as a nucleophile and displace the tosylate/mesylate group, leading to the chlorinated byproduct.[4][5]
Troubleshooting:
-
Minimize Chloride Source: Use freshly opened or purified sulfonyl chloride to minimize the presence of HCl.
-
Choice of Base: Using a non-nucleophilic base can be beneficial. Pyridine (B92270) is commonly used, but its hydrochloride salt can be a source of chloride ions.
-
Temperature Control: Running the reaction at a lower temperature can help to minimize this side reaction.
Q4: The final ammonolysis step is giving me a complex mixture of products. What are the likely side reactions?
A4: The ammonolysis of the protected ester can be a challenging step. Potential side reactions include:
-
Incomplete Ammonolysis: The reaction may not have gone to completion, leaving unreacted starting material (the protected ester).
-
Hydrolysis of the Ester: If water is present in the ammonia solution, it can compete with ammonia as a nucleophile, leading to the hydrolysis of the ester back to the carboxylic acid or its salt.
-
Elimination Reactions: Although less common for this substrate, if the conditions are too harsh, elimination reactions could potentially occur.
-
Formation of Secondary or Tertiary Amines: While less likely with a large excess of ammonia, the product amine could theoretically react with the starting material to form secondary and tertiary amine byproducts.
Troubleshooting:
-
Use Concentrated Ammonia: Employ a high concentration of ammonia in a suitable solvent to favor the desired reaction.[1][2]
-
Anhydrous Conditions: To minimize hydrolysis, use anhydrous ammonia and solvents if possible.
-
Temperature and Reaction Time: Optimize the reaction temperature and time. The reaction is typically carried out at reflux for several hours.[1][2] Monitor the reaction to avoid prolonged heating which might promote side reactions.
Troubleshooting Guides
Issue 1: Low Overall Yield
| Potential Cause | Troubleshooting Steps |
| Losses at each step | Optimize each reaction step individually for maximum yield before proceeding to the next. |
| Inefficient purification | Use appropriate purification techniques for each intermediate. Column chromatography may be necessary if distillation is not effective. |
| Side reactions | Identify the major side products using analytical techniques (NMR, GC-MS) and adjust reaction conditions to minimize their formation (see specific FAQs). |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification | Removal Strategy |
| Unreacted Starting Material | Compare the analytical data (e.g., NMR, GC-MS) of your product with that of the starting materials. | Recrystallization or column chromatography. |
| 3-Hydroxy-2,2-dimethylpropanamide | This could arise from incomplete protection of the hydroxyl group. It will have a different polarity and can be identified by its characteristic NMR signals for the hydroxyl group. | Column chromatography with a polar eluent system. |
| Chlorinated Byproduct | Mass spectrometry will show a characteristic isotopic pattern for chlorine. NMR chemical shifts will be different from the desired product. | Careful purification by column chromatography or fractional distillation may be required. |
Experimental Protocols
Synthesis of this compound from 3-Hydroxy-2,2-dimethylpropanoic Acid
This protocol is based on the method described in patent CN102477002B.[1]
Step 1: Esterification (Methyl 3-hydroxy-2,2-dimethylpropanoate)
-
To a suitable reaction flask, add 3-hydroxy-2,2-dimethylpropanoic acid (1.0 eq).
-
Add methanol (approx. 2-10 volumes).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by GC or TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify by vacuum distillation.
Step 2: Tosylation (Methyl 3-(tosyloxy)-2,2-dimethylpropanoate)
-
Dissolve the methyl 3-hydroxy-2,2-dimethylpropanoate (B8439025) (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add tosyl chloride (1.1-1.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tosylated product.
Step 3: Ammonolysis (this compound)
-
Place the methyl 3-(tosyloxy)-2,2-dimethylpropanoate (1.0 eq) in a pressure-resistant vessel.
-
Add a large excess of concentrated aqueous ammonia (e.g., 28% solution, 30-60 eq).[1]
-
Seal the vessel and heat the mixture at reflux for 5-6 hours.[1]
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove excess ammonia and water. Toluene can be added to aid in the azeotropic removal of water.[1]
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart to diagnose and resolve low yield issues.
Signaling Pathway for a Potential Side Reaction in Tosylation
Caption: Formation of an alkyl chloride as a side product during tosylation.
References
- 1. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]
- 2. 3-amino-N-ethyl-2,2-dimethylpropanamide | 1250599-62-2 | Benchchem [benchchem.com]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Production of 3-Amino-2,2-dimethylpropanamide
Welcome to the technical support center for the production of 3-Amino-2,2-dimethylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up of this important pharmaceutical intermediate.
Process Overview
The industrial production of this compound is typically achieved through a three-step synthesis starting from hydroxymethyl trimethylacetic acid. This method is favored for its reasonable route, readily available raw materials, low cost, and high yield, making it suitable for industrial production.[1] The overall process can be visualized as follows:
Caption: Synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the production of this compound?
A1: Scaling up from a laboratory to a pilot or industrial scale introduces several challenges. Key issues include:
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Heat Management: Exothermic reactions, such as the protection (tosylation/mesylation) step, can be difficult to control in large batch reactors, potentially leading to side reactions and impurities.[2]
-
Mixing Efficiency: Ensuring homogenous mixing in large vessels is critical for consistent product quality and yield. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in byproduct formation.
-
Purification: Isolating the final product at a large scale can be complex. Crystallization processes that work well in the lab may require significant optimization at an industrial scale to achieve the desired purity and crystal form.
-
Batch-to-Batch Variability: Maintaining consistency across large batches can be challenging due to minor variations in raw materials, reaction conditions, and operator procedures.[3]
Q2: What are the typical impurities encountered in the synthesis of this compound?
A2: Impurities can arise from various stages of the synthesis and are a critical aspect of quality control in pharmaceutical production.[4][5][6][7][8] Potential impurities include:
-
Starting Material Impurities: Residuals from the synthesis of hydroxymethyl trimethylacetic acid.
-
Intermediates and Byproducts: Unreacted starting materials or intermediates from each step. A common byproduct in the tosylation step is the corresponding chlorinated compound, formed by the reaction of the tosyl group with chloride ions.[9]
-
Degradation Products: The final product may degrade under certain process conditions or during storage. For primary amines with a beta-amino group, thermal degradation can occur.[10]
Q3: Are there alternative synthesis routes for this compound?
A3: Yes, other synthetic methods have been reported. However, many are not suitable for industrial production due to significant drawbacks. For instance, a method involving the reaction of 1-nitro iso-butylene with potassium cyanide is hazardous due to the high toxicity of cyanide.[1] Another approach using malonamide (B141969) nitrile involves a pressure reaction, which increases costs and complexity.[1]
Troubleshooting Guides
Issue 1: Low Yield in the Esterification Step
Question: My esterification of hydroxymethyl trimethylacetic acid is not going to completion, resulting in a low yield. What can I do?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst | Ensure the correct catalytic amount of strong acid (e.g., sulfuric acid) is used. |
| Water in the Reaction | Esterification is an equilibrium reaction. Ensure all reagents and solvents are dry. Consider using a Dean-Stark apparatus to remove water as it is formed, especially at a larger scale. |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress using a suitable analytical technique (e.g., GC, HPLC). If the reaction stalls, consider increasing the reaction time or temperature, while being mindful of potential side reactions. |
Issue 2: Incomplete Protection (Tosylation/Mesylation) Step
Question: I am observing unreacted hydroxypivalic acid ester after the protection step. How can I improve the conversion?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Base Inefficiency | A base, such as pyridine (B92270) or triethylamine, is crucial to neutralize the HCl generated during the reaction.[9] Ensure a sufficient amount of a suitable base is used. For sterically hindered alcohols, a stronger, non-nucleophilic base might be required. |
| Steric Hindrance | The hydroxyl group in the hydroxypivalic acid ester is sterically hindered. This can slow down the reaction. Increasing the reaction time or temperature may be necessary. However, higher temperatures can lead to product breakdown, so this should be carefully optimized.[11] |
| Reagent Quality | Ensure the tosyl chloride or mesyl chloride is of high purity and has not degraded. |
Issue 3: Ammonolysis Reaction is Slow or Stalls
Question: The final ammonolysis step to produce this compound is very slow or does not go to completion. What are the potential reasons and solutions?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Leaving Group | The tosylate or mesylate is a good leaving group, but the reaction can still be slow due to the sterically hindered nature of the substrate.[12] |
| Insufficient Ammonia (B1221849) Concentration | The reaction is typically carried out with a large excess of concentrated aqueous ammonia. Ensure the concentration and molar ratio of ammonia are adequate to drive the reaction forward. |
| Low Temperature | While higher temperatures can increase the rate of ammonolysis, they also increase the pressure in a sealed reactor. The reaction temperature needs to be carefully controlled to balance reaction rate and safety. |
| Mass Transfer Limitations | In a large-scale batch reactor, ensuring good contact between the organic ester and the aqueous ammonia phase is crucial. Efficient agitation is necessary to overcome mass transfer limitations. |
Issue 4: Difficulty in Purifying the Final Product
Question: I am struggling to achieve the desired purity of this compound after crystallization. What can I do?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Occluded Impurities | Rapid crystallization can trap impurities within the crystal lattice. A slower, more controlled crystallization process, potentially with a carefully selected solvent system, can improve purity. |
| Inappropriate Solvent System | The choice of solvent is critical for effective purification by crystallization. Experiment with different solvents or solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in the mother liquor. |
| Residual Starting Materials or Byproducts | If significant amounts of impurities are present, an additional purification step, such as column chromatography on a small scale or a different type of crystallization (e.g., melt crystallization) on a larger scale, may be necessary. |
Experimental Protocols
The following are example protocols adapted from patent literature for the synthesis of this compound. These should be optimized for specific laboratory or plant conditions.
Step 1: Esterification of Hydroxymethyl Trimethylacetic Acid
Caption: Workflow for the esterification step.
Procedure:
-
In a suitable reactor, add hydroxymethyl trimethylacetic acid (e.g., 450g, 3.8 mol), an alcohol such as methanol (B129727) (800 mL), and concentrated sulfuric acid (5 mL).
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction to completion by Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and neutralize the acid.
-
Extract the product with a suitable organic solvent.
-
Dry the organic phase and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by vacuum distillation.
Step 2: Protection of the Hydroxyl Group (Mesylation Example)
References
- 1. uknowledge.uky.edu [uknowledge.uky.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. What Are The Disadvantages Of Batch Reactors? Understanding The Limitations For Large-Scale Production. - Kintek Solution [kindle-tech.com]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmainfo.in [pharmainfo.in]
- 8. biomedres.us [biomedres.us]
- 9. mdpi.com [mdpi.com]
- 10. encompass.eku.edu [encompass.eku.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Preventing degradation of 3-Amino-2,2-dimethylpropanamide during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 3-Amino-2,2-dimethylpropanamide during storage. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on the chemical structure (a primary amine and an amide functional group), the primary factors that can lead to the degradation of this compound are:
-
Hydrolysis: The amide group is susceptible to hydrolysis, which can be catalyzed by the presence of acids or bases. This would lead to the formation of 3-amino-2,2-dimethylpropanoic acid and ammonia.
-
Oxidation: The primary amine is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities, or metal ions. This can lead to the formation of various oxidation products, including the corresponding carboxylic acid or other related amides.
-
Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.
-
Incompatible Materials: Contact with strong acids, bases, oxidizing agents, and certain metals can catalyze degradation.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound under the following conditions.[1][2][3] Specific storage temperatures may vary by supplier, with some recommending refrigeration and others room temperature. Always refer to the manufacturer's instructions.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended. | Reduces the rate of chemical reactions, including hydrolysis and oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with atmospheric oxygen and moisture, thereby reducing oxidative and hydrolytic degradation. |
| Light | Protect from light by storing in an amber or opaque container. | Prevents photolytic degradation. |
| Container | Store in a tightly sealed, non-reactive container (e.g., glass or a suitable plastic). | Prevents exposure to moisture and air, and avoids reactions with the container material. |
Q3: What are the potential degradation products of this compound?
A3: While specific experimental data for this compound is limited, based on its structure, the following are potential degradation products:
| Degradation Pathway | Potential Degradation Product(s) |
| Hydrolysis | 3-amino-2,2-dimethylpropanoic acid, Ammonia |
| Oxidation | 3-oxo-2,2-dimethylpropanamide, 2,2-dimethyl-beta-alanine |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., color change, clumping) | - Oxidation- Hygroscopicity (absorption of moisture) | - Discard the reagent if significant discoloration is observed.- Ensure the container is tightly sealed and consider storing it in a desiccator. |
| Inconsistent experimental results | - Degradation of the starting material, leading to lower effective concentration and potential interference from degradation products. | - Verify the purity of the this compound using an appropriate analytical method (e.g., HPLC, GC-MS).- If degradation is confirmed, procure a new, high-purity batch of the compound. |
| Presence of unexpected peaks in analytical chromatograms | - Formation of degradation products. | - Attempt to identify the degradation products using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.- Review storage conditions and handling procedures to identify the cause of degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
HPLC or UPLC system with a PDA/UV detector and a mass spectrometer (LC-MS)
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
Before and after stressing, analyze all samples by a suitable stability-indicating method (see Protocol 2).
-
Use LC-MS to identify the mass of the parent compound and any degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
UV detector
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: 3-Amino-2,2-dimethylpropanamide Safety and Handling
This guide provides essential safety information, troubleshooting for common handling issues, and frequently asked questions regarding 3-Amino-2,2-dimethylpropanamide. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with this compound?
A1: this compound is classified with several hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1][2] Additionally, it may cause respiratory irritation.[1][2]
Q2: What immediate actions should I take in case of accidental exposure?
A2: In any case of exposure, it is crucial to consult a physician and show them the safety data sheet.[1][3]
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration.[1][4]
-
Skin Contact: Wash the affected area immediately with soap and plenty of water.[1][4]
-
Eye Contact: Rinse the eyes cautiously with water for at least 15 minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][4]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][3]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: To ensure safety, a complete suit protecting against chemicals, along with a face shield and safety glasses, should be worn.[1] Use of appropriate protective gloves is mandatory; they should be inspected before use and disposed of properly after handling.[1][3] For situations with potential for dust or aerosol formation, a particle respirator is recommended.[1][3]
Q4: How should this compound be stored?
A4: The compound should be stored in a dry, well-ventilated place with the container kept tightly closed.[4] Recommended storage temperature is between 2-8°C.[1]
Q5: What materials are incompatible with this compound?
A5: This compound is incompatible with strong oxidizing agents and strong bases.[4] Contact with these substances should be avoided.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Caking or clumping of the solid material | Absorption of moisture from the air. | Ensure the container is always tightly sealed when not in use. Store in a desiccator if necessary. |
| Visible contamination in the compound | Improper handling or storage. | Always use clean spatulas and equipment. Avoid cross-contamination by not returning unused compound to the original container. |
| Irritation to skin or respiratory tract during handling | Inadequate ventilation or improper use of PPE. | Always handle the compound in a well-ventilated area or under a chemical fume hood.[1][4] Ensure that appropriate gloves, lab coat, and respiratory protection are worn.[1] |
| Accidental spill | Improper handling or container failure. | Evacuate personnel from the immediate area.[1] Wear appropriate PPE, including respiratory protection.[1] Carefully sweep up the spilled solid, avoiding dust formation, and place it in a suitable, closed container for disposal.[1] Do not let the product enter drains.[1] |
Safety Data Summary
| Hazard Classification | GHS Pictograms | Hazard Statements (H-Codes) | Precautionary Statements (P-Codes) |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed.[1] | P264: Wash hands thoroughly after handling.[2] |
| Skin Corrosion/Irritation (Category 2) | GHS07 (Exclamation Mark) | H315: Causes skin irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation.[1] | P261: Avoid breathing dust.[2] |
Experimental Protocols & Workflows
Standard Handling Protocol
A standardized workflow is critical to ensure safety during experiments involving this compound.
Caption: Standard laboratory workflow for handling this compound.
Emergency Response Logic
In the event of an accidental exposure, a clear and logical response is essential to mitigate harm.
Caption: Decision-making workflow for responding to an exposure incident.
References
Validation & Comparative
3-Amino-2,2-dimethylpropanamide versus other intermediates for Aliskiren
For Researchers, Scientists, and Drug Development Professionals
Aliskiren (B1664508), the first-in-class direct renin inhibitor for the treatment of hypertension, presents a significant synthetic challenge due to its complex stereochemistry and multiple functional groups. The efficiency and viability of its commercial production hinge on the strategic selection of key intermediates and synthetic routes. This guide provides an objective comparison of different synthetic strategies for Aliskiren, with a focus on the role of the crucial intermediate, 3-Amino-2,2-dimethylpropanamide , and alternative approaches.
Introduction to Aliskiren Synthesis
The synthesis of Aliskiren (I) is a multi-step process that has been approached through various convergent strategies. A pivotal step in many of these syntheses is the formation of the terminal amide bond, a reaction for which this compound has become a widely adopted key intermediate. However, alternative pathways that utilize different key intermediates and bond-forming strategies have also been developed, offering distinct advantages in terms of stereocontrol, yield, and process scalability.
This guide will compare two prominent synthetic strategies:
-
The Lactone Aminolysis Pathway , which heavily relies on this compound.
-
Alternative Convergent Syntheses , which employ different key intermediates and coupling reactions to construct the Aliskiren backbone.
The Lactone Aminolysis Pathway: The Central Role of this compound
A common and well-documented strategy for the synthesis of Aliskiren involves the ring-opening of a chiral lactone intermediate with an amine. In this context, this compound serves as the nucleophile that introduces the terminal amide moiety of the final drug substance.
Logical Workflow of the Lactone Aminolysis Pathway
Caption: Synthetic workflow for Aliskiren via the Lactone Aminolysis Pathway.
Performance and Considerations
The use of this compound in the aminolysis of a suitable lactone intermediate is a robust method for the formation of the final amide bond in Aliskiren. This approach offers a convergent and often high-yielding route to a late-stage intermediate.
| Parameter | This compound in Lactone Aminolysis |
| Reaction Yield | Generally high, though specific yields vary depending on the exact lactone substrate and reaction conditions. |
| Purity of Intermediate | The resulting amide intermediate can sometimes be isolated as a crystalline solid, which allows for efficient purification.[1] |
| Scalability | The process has been implemented on an industrial scale. |
| Key Challenges | The synthesis of the chiral lactone precursor can be lengthy and complex. The stability of certain intermediates can be a concern.[2] |
Experimental Protocol: Lactone Aminolysis with this compound
The following is a representative, generalized protocol based on literature descriptions.[2]
Materials:
-
Azido-lactone intermediate (VI)
-
This compound (VII)
-
Triethylamine (TEA)
-
Solvent (e.g., N-methylpyrrolidone or toluene)
Procedure:
-
A mixture of the azido-lactone intermediate (VI), this compound (VII), and 2-hydroxypyridine is prepared in a suitable solvent such as triethylamine.
-
The reaction mixture is heated to approximately 90 °C.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC).
-
Upon completion, the reaction mixture is worked up to isolate the azido-amide intermediate (VIII). This may involve dilution with an organic solvent, washing with aqueous solutions to remove catalysts and unreacted starting materials, and crystallization or chromatographic purification of the product.
-
The final step is the reduction of the azide group in intermediate (VIII) to the primary amine of Aliskiren (I), typically through catalytic hydrogenation (e.g., H₂ over Pd/C).
Alternative Convergent Syntheses
To overcome some of the challenges associated with the lactone aminolysis pathway, alternative synthetic strategies have been developed. These routes often involve the construction of the Aliskiren backbone through different bond disconnections and employ other key intermediates.
One notable alternative involves a Julia-Kocienski olefination to form a key carbon-carbon bond in an advanced intermediate. This approach avoids the lactone intermediate and introduces the amide functionality at a different stage.
Logical Workflow of a Julia-Kocienski Olefination Pathway
Caption: A generalized workflow for Aliskiren synthesis via a Julia-Kocienski olefination.
Performance and Considerations of Alternative Pathways
Alternative routes like the one involving Julia-Kocienski olefination offer different sets of advantages and challenges.
| Parameter | Alternative Convergent Syntheses (e.g., Julia-Kocienski) |
| Stereocontrol | Can offer excellent control over the stereochemistry of the newly formed double bond. |
| Convergence | Highly convergent, allowing for the independent synthesis of complex fragments that are coupled late in the synthesis. |
| Overall Yield | The overall yield can be competitive, with some reported formal syntheses achieving an 18% overall yield for the coupling and subsequent steps.[3] |
| Key Challenges | The synthesis of the required fragments (e.g., the sulfone and aldehyde/ketone) can be complex. The olefination reaction itself may require careful optimization of reaction conditions. |
Experimental Protocol: Julia-Kocienski Olefination (Conceptual)
The specifics of the Julia-Kocienski olefination can vary significantly. A generalized procedure is outlined below.
Materials:
-
Aldehyde or ketone fragment
-
Sulfone fragment (e.g., a phenyltetrazolyl sulfone)
-
Strong base (e.g., a lithium amide or sodium hexamethyldisilazide)
-
Aprotic solvent (e.g., tetrahydrofuran)
Procedure:
-
The sulfone fragment is dissolved in a dry, aprotic solvent under an inert atmosphere and cooled to a low temperature (e.g., -78 °C).
-
A strong base is added dropwise to deprotonate the sulfone, forming a carbanion.
-
The aldehyde or ketone fragment, dissolved in the same solvent, is then added to the reaction mixture.
-
The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.
-
The reaction is quenched, and the olefin product is isolated through extraction and purified by chromatography.
-
Subsequent steps would involve further functional group manipulations and the final amidation to yield Aliskiren.
Comparison Summary
| Feature | Lactone Aminolysis Pathway (with this compound) | Alternative Convergent Pathways (e.g., Julia-Kocienski) |
| Key Intermediate for Amide | This compound | Varies; amide formation may occur earlier or later with different reagents. |
| Key Bond Formation | Amide bond formation via nucleophilic acyl substitution (aminolysis). | Carbon-carbon double bond formation via olefination. |
| Primary Advantage | Well-established, robust, and scalable method for the final amide bond formation. | High convergence and potentially better stereocontrol for certain bonds. |
| Primary Disadvantage | The synthesis of the chiral lactone precursor can be challenging. | The synthesis of the coupling fragments can be complex and require specialized reagents. |
Conclusion
The synthesis of Aliskiren is a testament to the ingenuity of modern synthetic organic chemistry. The choice of the optimal synthetic route and key intermediates is a critical decision in the drug development process.
This compound has proven to be a highly effective and reliable key intermediate in the context of the lactone aminolysis pathway . This route is well-established and has been successfully implemented on a large scale. The ability to form the final amide bond in a high-yielding and often clean reaction is a significant advantage.
Alternative convergent syntheses , such as those employing the Julia-Kocienski olefination, offer a different strategic approach. While the synthesis of the requisite fragments may be demanding, these routes can provide excellent stereocontrol and a high degree of convergence, which can be advantageous in certain manufacturing contexts.
Ultimately, the selection of a particular synthetic strategy will depend on a variety of factors, including the availability and cost of starting materials, the desired scale of production, and the specific expertise and capabilities of the manufacturing facility. Both the established lactone aminolysis pathway and the innovative alternative routes represent viable and powerful approaches to the synthesis of this important therapeutic agent. Further research into novel catalysts and reaction conditions will continue to refine and improve the efficiency of Aliskiren synthesis.
References
A Comparative Analysis of Synthesis Routes for 3-Amino-2,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
3-Amino-2,2-dimethylpropanamide is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the renin inhibitor Aliskiren (B1664508), used in the treatment of hypertension.[1][2] The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for industrial-scale production. This guide provides a comparative analysis of the primary synthesis routes for this compound, complete with experimental data, detailed protocols, and process visualizations.
Comparative Summary of Synthesis Routes
Several methods for the preparation of this compound have been documented. The most prominent routes start from hydroxypivalic acid, cyanoacetic acid derivatives, or 1-nitro-isobutylene. Each pathway presents distinct advantages and disadvantages in terms of yield, cost of starting materials, safety, and suitability for large-scale production.
| Parameter | Route 1: From Hydroxypivalic Acid | Route 2: From Cyanoacetic Acid Derivatives | Route 3: From 1-Nitro-isobutylene |
| Starting Materials | Hydroxypivalic acid, an alcohol (e.g., methanol), a protecting group agent (e.g., mesyl chloride), ammonia | Cyanoacetic acid derivative, methylating agent, ammonia, reducing agent (e.g., Pd/C) | 1-Nitro-isobutylene, potassium cyanide, iron powder |
| Key Steps | Esterification, Protection (Sulfonylation), Ammonolysis | Methylation, Amination, Reduction | Cyanation, Reduction |
| Overall Yield | High (e.g., ~64-72% over 3 steps) | High (e.g., 78% for the final reduction step) | Data not readily available, but noted as a viable route in older literature. |
| Advantages | Readily available and inexpensive starting materials, high yields, well-documented, and suitable for industrial production.[1] | Short reaction route, high yield, and environmentally friendly aspects are claimed.[2] | A historically documented method. |
| Disadvantages | A three-step process. | Requires control over multiple reaction steps. | Significant safety concern due to the use of highly toxic potassium cyanide , making it unsuitable for industrial production.[1] |
| Industrial Applicability | Highly suitable.[1] | Potentially suitable, with claims of being adaptable for industrial production.[2] | Not recommended due to extreme toxicity of reagents.[1] |
Synthesis Route Diagrams
The following diagrams illustrate the chemical transformations in the primary synthesis routes.
References
Comparative Analysis of 3-Amino-2,2-dimethylpropanamide Analogs: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of structural analogs of 3-Amino-2,2-dimethylpropanamide, offering valuable insights for researchers, scientists, and professionals in drug development. The guide focuses on the synthesis, biological properties, and potential therapeutic applications of these compounds, with a particular emphasis on their anticancer and antimicrobial activities. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key assays are provided.
Introduction
This compound serves as a versatile scaffold in medicinal chemistry. Its structural rigidity and potential for functionalization make it an attractive starting point for the development of novel therapeutic agents. This guide explores a range of structural analogs, detailing their reported biological activities and the experimental basis for these findings.
Structural Analogs and Comparative Properties
A variety of structural modifications to the this compound core have been investigated, leading to compounds with diverse pharmacological profiles. The following table summarizes the properties of selected analogs.
| Compound Name | Structure | Molecular Formula | Reported Activity | IC50 Values | Reference |
| This compound | C5H12N2O | Intermediate in drug synthesis | Not reported as an active agent | [1][2] | |
| 3-amino-N-ethyl-2,2-dimethylpropanamide | C7H16N2O | Potential intermediate for hypertension medication Aliskiren (B1664508). | Not Applicable | [1] | |
| N-Benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide | C18H20ClNO2 | Antiproliferative activity against HeLa cervical cancer cells. | 12.3 µM | [1] | |
| 7-Propanamide Benzoxaboroles (e.g., Compound 115) | Varies | Potent anticancer activity against ovarian cancer cells. | 21 nM (Compound 115 vs. OVCAR-3) | [3] | |
| Flavonoid-based Amide Derivative (Compound 7t) | Varies | Specific cytotoxicity against triple-negative breast cancer (TNBC) MDA-MB-231 cells. | 1.76 ± 0.91 μM | [4] | |
| N-substituted 1H-indole-2-carboxamides (e.g., Compound 10) | Varies | Significant antiproliferative activity against HCT-116 colon cancer cells. | 1.01 µM | [5] | |
| Substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides | Varies | Inhibition of mycobacterial methionine aminopeptidase (B13392206) 1 (MtMetAP1). | Varies depending on substituent and metal cofactor. | [6] |
Experimental Protocols
Synthesis of N-Substituted this compound Analogs
The synthesis of N-substituted analogs of this compound can be achieved through various standard organic chemistry reactions. A general approach involves the coupling of a carboxylic acid derivative with an appropriate amine.
General Procedure for Amide Coupling:
-
Activation of the Carboxylic Acid: The carboxylic acid precursor is activated to facilitate nucleophilic attack by the amine. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as N-hydroxysuccinimide (NHS).
-
Amine Coupling: The activated carboxylic acid is then reacted with the desired primary or secondary amine in a suitable aprotic solvent (e.g., dichloromethane, dimethylformamide) and often in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize any acid generated during the reaction.
-
Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove byproducts and unreacted starting materials. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the desired N-substituted propanamide.
A specific example is the preparation of this compound, a key intermediate, which can be synthesized from cyanoacetic acid derivatives through methylation, amination, and reduction steps.[2]
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and determine the cytotoxic effects of compounds.[7][8]
Materials:
-
Target cancer cell lines (e.g., HeLa, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[10]
Potential Signaling Pathways and Mechanisms of Action
The anticancer activity of propanamide derivatives may be mediated through various cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. While the precise mechanisms for all analogs are not fully elucidated, several key pathways are frequently implicated in the action of anticancer agents.
Caption: Potential signaling pathways targeted by propanamide analogs.
Studies on flavonoid-based amide derivatives have shown that they can down-regulate the expression of p-PI3K and p-AKT, key components of the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.[4] This pathway is often hyperactivated in cancer. Similarly, the JAK/STAT pathway, which is involved in inflammation and cell survival, is another potential target for anticancer drugs.[11] The inhibition of these pathways by propanamide analogs could lead to cell cycle arrest and apoptosis in cancer cells.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel propanamide analogs.
Caption: A typical workflow for propanamide analog drug discovery.
This workflow begins with the rational design and chemical synthesis of new analogs. Following purification and structural confirmation, the compounds undergo in vitro screening to assess their biological activity. Promising "hits" with significant activity are then selected for more detailed mechanism of action studies to understand how they exert their effects at a molecular level. This information feeds back into the design process for lead optimization, creating an iterative cycle to develop more potent and selective drug candidates.
References
- 1. 3-amino-N-ethyl-2,2-dimethylpropanamide | 1250599-62-2 | Benchchem [benchchem.com]
- 2. WO2011091677A1 - Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. Simultaneous activation of multiple signal transduction pathways confers poor prognosis in acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-Amino-2,2-dimethylpropanamide and its Precursors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic comparison of 3-Amino-2,2-dimethylpropanamide, a key intermediate in the synthesis of pharmaceuticals like Aliskiren[1][2], and its precursors. This document is intended to serve as a practical reference for the identification and characterization of these compounds through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Synthetic Pathway Overview
The synthesis of this compound can be achieved through various routes. A common pathway involves the conversion of a precursor like 2,2-dimethyl-3-nitropropanamide. The general synthetic relationship is depicted below.
Caption: Synthetic route from a nitro precursor to the final amino amide.
Spectroscopic Data Comparison
For a meaningful comparison, this guide includes data for this compound, its nitro precursor, and a structurally similar alternative, Pivalamide (2,2-dimethylpropanamide).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for the compared compounds.
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -CH₃ (gem-dimethyl) | Data not available | s | 6H |
| -CH₂-NH₂ | Data not available | s | 2H | |
| -NH₂ (amine) | Data not available | br s | 2H | |
| -C(O)NH₂ (amide) | Data not available | br s | 2H | |
| 2,2-dimethyl-3-nitropropanamide | -CH₃ (gem-dimethyl) | Data not available | s | 6H |
| -CH₂-NO₂ | Data not available | s | 2H | |
| -C(O)NH₂ (amide) | Data not available | br s | 2H | |
| Pivalamide (Alternative) | -C(CH₃)₃ | ~1.23 | s | 9H |
| -C(O)NH₂ | ~5.21 and ~5.59 | br s | 2H |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | -C(CH₃)₂ | Data not available |
| -C(CH₃)₂ | Data not available | |
| -CH₂-NH₂ | Data not available | |
| -C(O)NH₂ | Data not available | |
| 2,2-dimethyl-3-nitropropanamide | -C(CH₃)₂ | Data not available |
| -C(CH₃)₂ | Data not available | |
| -CH₂-NO₂ | Data not available | |
| -C(O)NH₂ | Data not available | |
| Pivalamide (Alternative) | -C(CH₃)₃ | ~38.7 |
| -C(CH₃)₃ | ~27.7 | |
| -C(O)NH₂ | ~181.6 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands are summarized below.
Table 3: IR Spectroscopy Data Comparison
| Compound | Functional Group | Wavenumber (cm⁻¹) | Intensity |
| This compound | N-H stretch (amine) | ~3400-3300 (two bands) | Medium-Strong |
| N-H stretch (amide) | ~3350-3180 (two bands) | Medium-Strong | |
| C-H stretch (alkane) | ~2960 | Medium-Strong | |
| C=O stretch (Amide I) | ~1650 | Strong | |
| N-H bend (Amide II) | ~1640-1550 | Medium | |
| N-H bend (amine) | ~1650-1580 | Medium | |
| 2,2-dimethyl-3-nitropropanamide | N-H stretch (amide) | ~3350-3180 (two bands) | Medium-Strong |
| C-H stretch (alkane) | ~2960 | Medium-Strong | |
| C=O stretch (Amide I) | ~1650 | Strong | |
| N-O stretch (nitro) | ~1550 and ~1370 | Strong | |
| N-H bend (Amide II) | ~1640-1550 | Medium | |
| Pivalamide (Alternative) | N-H stretch | ~3398 and ~3205 | Medium-Strong |
| C-H stretch | ~2960 | Medium-Strong | |
| C=O stretch (Amide I) | ~1653-1624 | Strong | |
| N-H bend (Amide II) | ~1540 | Medium |
Note: Wavenumbers for this compound and its nitro precursor are predicted based on typical functional group absorptions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 116.10 | Predicted: [M-NH₃]⁺, [M-C(O)NH₂]⁺, [CH₂NH₂]⁺ |
| 2,2-dimethyl-3-nitropropanamide | 146.07 | Predicted: [M-NO₂]⁺, [M-C(O)NH₂]⁺, [CH₂NO₂]⁺ |
| Pivalamide (Alternative) | 101.08 | [M-CH₃]⁺ (86), [C(CH₃)₃]⁺ (57), [C(O)NH₂]⁺ (44) |
Note: Fragmentation patterns for this compound and its nitro precursor are predicted based on common fragmentation pathways for similar structures.
Experimental Protocols
Standardized protocols are crucial for obtaining reproducible spectroscopic data. The following sections outline the general procedures for NMR, IR, and MS analysis of solid organic compounds.
General Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic analysis of organic compounds.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: For ¹H NMR, dissolve 5-25 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a higher concentration of 50-100 mg is recommended. Filter the solution to remove any particulate matter.
-
Instrument Setup: Place the sample in a 5 mm NMR tube. Insert the tube into the spectrometer.
-
Data Acquisition: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Shim the magnetic field to optimize homogeneity. Acquire the spectra using standard pulse programs.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data. Reference the spectra to an internal standard (e.g., TMS at 0 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean. Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid sample into the ion source, often via a direct insertion probe.
-
Ionization: Volatilize the sample by heating. Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
This guide provides a foundational framework for the spectroscopic analysis of this compound and its related compounds. The availability of experimental data for the target compound and its direct precursors remains a limitation, and the provided data for these molecules are predictive. Researchers are encouraged to acquire experimental data and use this guide as a reference for interpretation and comparison.
References
A Comparative Guide to HPLC and GC-MS Methods for Purity Validation of 3-Amino-2,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative purity analysis of 3-Amino-2,2-dimethylpropanamide. The selection of an appropriate analytical technique is critical for ensuring the quality and safety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines the fundamental principles of each technique, presents detailed experimental protocols, and offers a comparative analysis of their performance characteristics based on experimental data for similar compounds to aid in method selection and validation.
Principle of Analysis
High-Performance Liquid Chromatography (HPLC) is a separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase. The separation of analytes is based on their differential partitioning between the two phases. For a polar and non-volatile compound like this compound, HPLC is a well-suited analytical method.[1] To enhance detection by common UV detectors, derivatization with a chromophore-containing reagent is often employed.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, a gaseous mobile phase carries the vaporized sample through a column. Separation is primarily based on the compound's volatility and boiling point.[1] Due to the low volatility and polar nature of this compound, a chemical derivatization step is necessary to increase its volatility and thermal stability for GC analysis.
Experimental Protocols
HPLC-UV Method with Pre-Column Derivatization
This protocol is a representative method for the analysis of primary amines and may require optimization for this compound.
1. Derivatization Reagent Preparation (o-Phthalaldehyde - OPA):
-
Dissolve 50 mg of o-phthalaldehyde (B127526) in 1.25 mL of methanol.
-
Add 11.25 mL of a 0.4 M borate (B1201080) buffer (pH 9.5).
-
Add 50 µL of 3-mercaptopropionic acid.
-
This reagent should be prepared fresh daily.
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., water:acetonitrile, 50:50 v/v) to a final concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same diluent to a final concentration of 100 µg/mL.
-
Derivatization Procedure: In an autosampler vial, mix 100 µL of the standard or sample solution with 100 µL of the OPA derivatizing reagent. Allow the reaction to proceed for 2 minutes at room temperature before injection.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M Sodium acetate (B1210297) buffer, pH 6.5.
-
Mobile Phase B: Methanol.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: UV at 340 nm.
GC-MS Method with Derivatization
This protocol is a representative method for the analysis of polar amines and may require optimization for this compound.
1. Derivatization Reagent:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh 1 mg of this compound reference standard into a reaction vial.
-
Sample Solution: Accurately weigh 1 mg of the this compound sample into a reaction vial.
-
Derivatization Procedure: Add 100 µL of the BSTFA with 1% TMCS reagent and 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) to each vial. Cap the vials tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
3. GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-450.
Performance Comparison
The following tables summarize the expected performance characteristics for the HPLC and GC-MS methods. The data is based on validated methods for structurally similar small primary amines and amino acids and should be confirmed through a specific method validation for this compound.
Table 1: Comparison of Method Characteristics
| Parameter | HPLC-UV with Derivatization | GC-MS with Derivatization |
| Principle | Partition chromatography in the liquid phase | Partition chromatography in the gas phase |
| Analyte Volatility | Not required | Required (achieved through derivatization) |
| Thermal Stability | Not critical | Required |
| Derivatization | Often required for UV detection | Mandatory for polar, non-volatile amines |
| Instrumentation | HPLC with UV or Fluorescence Detector | GC with Mass Spectrometer |
| Sample Throughput | Moderate | Moderate |
| Selectivity | Good, dependent on chromatography and detection | Excellent, based on chromatography and mass fragmentation |
Table 2: Quantitative Performance Comparison (Representative Data)
| Validation Parameter | HPLC-UV with Derivatization | GC-MS with Derivatization |
| Linearity (r²) | > 0.999[2] | > 0.995[3] |
| Linear Range | 10 - 1000 nmol/cm³[2] | 0.5 - 25 µg/mL[3] |
| Accuracy (Recovery %) | 93.3 – 109.4%[2] | 80 - 104%[4] |
| Precision (RSD %) | < 4.6%[2] | < 15%[4] |
| Limit of Detection (LOD) | 0.004–1.258 µg/cm³[2] | 0.9–3.9 pg/L[4] |
| Limit of Quantitation (LOQ) | 0.011–5.272 µg/cm³[2] | 0.163-1.68 µg/mL[3] |
Mandatory Visualizations
HPLC Experimental Workflow for Purity Analysis.
GC-MS Experimental Workflow for Purity Analysis.
Logical Flow for Method Selection.
Conclusion
Both HPLC and GC-MS are powerful techniques for the purity validation of this compound.
HPLC is a robust and widely available technique that is well-suited for the analysis of this non-volatile and polar compound. With appropriate derivatization, it provides good sensitivity and reliable quantification.
GC-MS offers superior selectivity and sensitivity, particularly for trace impurity analysis. However, it requires a mandatory derivatization step to enhance the volatility of the analyte. The choice between the two methods will depend on the specific requirements of the analysis, including the need for high sensitivity, the complexity of the sample matrix, and the availability of instrumentation and expertise in derivatization techniques. For comprehensive characterization and validation, employing both techniques can be advantageous.
References
A Comparative Guide to Catalysts in the Synthesis of 3-Amino-2,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 3-Amino-2,2-dimethylpropanamide, a key intermediate in the production of pharmaceuticals such as the antihypertensive drug Aliskiren (B1664508), is of significant interest to the chemical and pharmaceutical industries. A critical step in its synthesis often involves the catalytic hydrogenation of a nitrile precursor, 3-cyano-2,2-dimethylpropanamide, or a reductive amination pathway. The choice of catalyst for this transformation is paramount, directly influencing reaction efficiency, yield, and overall process viability. This guide provides a comparative overview of common catalysts—Palladium on carbon (Pd/C), Raney® Nickel, and Rhodium-based catalysts—used for this synthesis, supported by available experimental data.
Performance Comparison of Catalysts
The selection of an appropriate catalyst is a critical decision in the synthesis of this compound. The following table summarizes the performance of Palladium on carbon, Raney® Nickel, and Rhodium-based catalysts based on available data for the catalytic hydrogenation of the nitrile precursor.
| Catalyst | Precursor | Yield (%) | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Solvent | Key Observations |
| Palladium on carbon (Pd/C) | 2,2-dimethyl-3-cyano-propanamide | 78%[1] | 60 | 2 | 3 | Ethanol / Aqueous Ammonia (B1221849) | Effective under relatively mild conditions.[1] |
| Raney® Nickel | General Nitriles | High | 90 | 60 | - | Not Specified | Often requires the presence of ammonia to suppress the formation of secondary and tertiary amines and can achieve high yields for primary amines.[2] Catalyst deactivation can be a drawback.[2] |
| Rhodium-based catalysts | General Nitriles | - | Not Specified | - | - | Not Specified | Known for high activity and selectivity in nitrile hydrogenation, often under mild conditions. |
Note: Specific experimental data for Raney® Nickel and Rhodium-based catalysts for the synthesis of this compound is limited in publicly available literature. The data for these catalysts is based on their general performance in nitrile hydrogenation reactions.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the synthesis of this compound.
Synthesis via Catalytic Hydrogenation using Palladium on Carbon
A described method for the preparation of this compound involves the catalytic hydrogenation of 2,2-dimethyl-3-cyano-propanamide.[1]
Procedure:
-
2,2-dimethyl-3-cyano-propanamide is dissolved in 200 ml of ethanol.
-
To this solution, 200 ml of aqueous ammonia and 20 g of Palladium on carbon are added.
-
The mixture is hydrogenated at a pressure of 2 atmospheres and a temperature of 60°C for 3 hours.
-
After the reaction, the mixture is filtered and concentrated to yield this compound.
General Procedure for Nitrile Hydrogenation using Raney® Nickel
While a specific protocol for the target molecule is not detailed, a general procedure for the hydrogenation of nitriles to primary amines using Raney® Nickel often involves the following steps.[2]
General Procedure:
-
The nitrile substrate is dissolved in a suitable solvent, often an alcohol.
-
Raney® Nickel catalyst is added to the solution, typically as a slurry.
-
To enhance selectivity towards the primary amine, ammonia is often added to the reaction mixture.[2]
-
The reaction is carried out in a high-pressure reactor under a hydrogen atmosphere.
-
Reaction temperature and pressure are optimized for the specific substrate. For example, conditions of 90°C and 60 bar H₂ have been reported for the hydrogenation of other nitrile-containing compounds.[2]
-
Upon completion, the catalyst is carefully filtered, and the product is isolated from the filtrate.
Synthesis Workflow and Logic
The synthesis of this compound can be approached through different pathways. The catalytic hydrogenation of a nitrile precursor is a common and efficient method. The logical flow of this process is depicted below.
References
Navigating Alternatives to 3-Amino-2,2-dimethylpropanamide in Pharmaceutical Synthesis
A comparative analysis of structural analogs and bioisosteres reveals alternative pathways for drug development, offering potential improvements in synthetic efficiency and pharmacokinetic properties. This guide provides an objective comparison of these alternatives, supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological and synthetic pathways.
In the landscape of pharmaceutical development, the selection of building blocks is a critical determinant of a drug candidate's ultimate success. 3-Amino-2,2-dimethylpropanamide is a key intermediate in the synthesis of various therapeutic agents, most notably the direct renin inhibitor Aliskiren (B1664508), which is used for the treatment of hypertension.[1] The exploration of alternative compounds to this intermediate is driven by the quest for improved reaction yields, enhanced purity profiles, and superior pharmacological properties of the final active pharmaceutical ingredient (API). This guide delves into structurally similar compounds and bioisosteric replacements for this compound, providing researchers and drug development professionals with a comparative framework to inform their synthetic strategies.
Performance Comparison of Alternative Compounds
The exploration of alternatives to this compound can be broadly categorized into two main areas: structurally related analogs and bioisosteric replacements of the amide functionality. While direct head-to-head comparative data in the synthesis of a single drug like Aliskiren is limited in publicly available literature, valuable insights can be drawn from various studies on similar compounds and different therapeutic targets.
Structurally Related Analogs
One notable structural analog is 3-Amino-2,2-dimethyl-propionitrile . Its use in the synthesis of an Aliskiren intermediate has been described in patent literature, suggesting its viability as a direct replacement.[2] The primary difference lies in the nitrile group, which would require an additional hydrolysis step to form the corresponding amide. While specific yield comparisons are not provided, the patent details a crystallization method for the intermediate derived from the nitrile, which can be advantageous for purification.[2]
Other structurally related compounds have been synthesized and investigated in different contexts, offering a broader perspective on the chemical space around this compound.
| Compound/Bioisostere | Key Structural Difference from Parent Compound | Application/Context of Evaluation | Performance Data | Reference |
| 3-Amino-2,2-dimethyl-propionitrile | Nitrile in place of amide | Intermediate in Aliskiren synthesis | Crystallizable solid intermediate, potentially aiding purification. | [2] |
| N-(3-Formylpyridin-2-yl)-2,2-dimethylpropanamide | Substituted pyridine (B92270) ring attached to the amide nitrogen | Coordination chemistry for metal complex synthesis | Not applicable for direct comparison in drug synthesis efficacy. | |
| 3-Hydroxy-N-isopropyl-2,2-dimethylpropanamide | Hydroxyl group at C3 and isopropyl group on the amide nitrogen | Intermediate in the synthesis of antimicrobial agents | Synthesis from 3-hydroxy-2,2-dimethylpropanoic acid and isopropylamine. | |
| N-Benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide | Benzyl group on amide and substituted phenyl group | Antiproliferative activity against HeLa cells | IC₅₀ = 12.3 µM |
Amide Bond Bioisosteres
Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to improve metabolic stability, cell permeability, and potency.[3] Triazoles and oxadiazoles (B1248032) are well-documented amide bioisosteres.[4] A study on GPR88 agonists provides a compelling example of this strategy, where an initial amide-containing compound was modified by replacing the amide with various five-membered heterocycles.
| Compound/Bioisostere | Biological Target | Performance Data (EC₅₀) | Fold Improvement vs. Amide | Reference |
| Amide (Parent Scaffold) | GPR88 | >1000 nM | - | [4] |
| 1,3,4-Oxadiazole | GPR88 | 178 nM | >5.6 | [4] |
| 1H-1,2,4-Triazole | GPR88 | 178 nM | >5.6 | [4] |
| 1H-1,2,3-Triazole (1,4-disubstituted) | GPR88 | 95 nM | >10.5 | [4] |
| 1H-1,2,3-Triazole (1,5-disubstituted) | GPR88 | 60 nM | >16.7 | [4] |
This data clearly demonstrates that replacing an amide with a triazole or oxadiazole can significantly enhance biological activity. The 1,2,3-triazole, in particular, showed a greater than 10-fold improvement in potency.[4] This highlights the potential of bioisosteric replacement as a powerful tool for optimizing drug candidates.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these alternative synthetic routes. Below are representative protocols for the synthesis of this compound and one of its alternatives.
Synthesis of this compound via Ammonolysis
This protocol describes a common method for preparing the parent compound.
Materials:
-
Methyl 3-tosyloxy-2,2-dimethylpropionate (or other suitable protected ester)
-
Concentrated aqueous ammonia (B1221849) (28%)
Procedure:
-
A mixture of methyl 3-tosyloxy-2,2-dimethylpropionate (0.1 mol) and 250 mL of 28% aqueous ammonia is refluxed for 6 hours.
-
The reaction mixture is cooled to room temperature.
-
Toluene (100 mL) is added, and the water is removed by azeotropic distillation.
-
The remaining solution is concentrated under reduced pressure to yield this compound.
-
Expected yield: ~80%.
Synthesis of an Aliskiren Intermediate using 3-Amino-2,2-dimethyl-propionitrile
This protocol is adapted from patent literature and describes the aminolysis of a lactone intermediate with the nitrile alternative.[2]
Materials:
-
Lactone intermediate of Aliskiren (Compound-X in the patent) (100 g)
-
3-Amino-2,2-dimethyl-propionitrile (74.5 g)
-
2-Hydroxypyridine (22.5 g)
-
Toluene
-
Aqueous sodium hydroxide (B78521) solution
-
Aqueous acetic acid
-
Aqueous sodium bicarbonate solution
Procedure:
-
A mixture of the lactone intermediate, 3-Amino-2,2-dimethyl-propionitrile, 2-hydroxypyridine, and triethylamine is stirred at 60-70°C for approximately 24 hours. The reaction progress is monitored by HPLC.
-
After completion, the reaction mixture is diluted with toluene and washed with aqueous NaOH solution to remove 2-hydroxypyridine.
-
The organic layer is then washed with aqueous acetic acid.
-
The organic layer is subsequently stirred with aqueous sodium bicarbonate solution to induce crystallization of the product.
-
The resulting solid is filtered and dried under vacuum.
Visualizing the Context: Pathways and Workflows
To better understand the application and evaluation of these compounds, the following diagrams illustrate the biological pathway targeted by Aliskiren and a general workflow for its synthesis and the evaluation of its intermediates.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for Aliskiren.
Caption: A generalized workflow for the synthesis and evaluation of Aliskiren, highlighting the aminolysis step.
Conclusion
While this compound remains a valuable building block in pharmaceutical synthesis, a growing body of research points towards viable alternatives that merit consideration. Structurally similar compounds, such as 3-Amino-2,2-dimethyl-propionitrile, may offer advantages in purification, while bioisosteric replacements for the amide group, like triazoles, have demonstrated the potential to significantly enhance the biological activity of the final molecule. The choice of an alternative will ultimately depend on a variety of factors, including the specific synthetic route, desired properties of the final compound, and cost-effectiveness. The data and protocols presented in this guide offer a starting point for researchers to explore these alternatives and optimize their drug development programs. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of these compounds in various synthetic contexts.
References
- 1. WO2011091677A1 - Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide - Google Patents [patents.google.com]
- 2. WO2013144979A1 - Process for the preparation of aliskiren - Google Patents [patents.google.com]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Purity Landscape: A Comparative Guide to the Characterization and Identification of Impurities in 3-Amino-2,2-dimethylpropanamide
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical step in the development of safe and effective medicines. This guide provides a comprehensive comparison of analytical methodologies for the characterization and identification of potential impurities in 3-Amino-2,2-dimethylpropanamide, a key building block in the synthesis of various pharmaceutical agents.
While specific, publicly available impurity profiling data for this compound is limited, this guide constructs a robust analytical framework based on potential process-related impurities derived from known synthetic routes. By understanding the likely contaminants, researchers can proactively select the most appropriate analytical techniques for purity assessment and method development.
Potential Impurities: A Synthesis-Based Approach
The impurity profile of this compound is intrinsically linked to its manufacturing process. Two primary synthetic routes are commonly employed, each with a distinct set of potential process-related impurities.
Route 1: From Hydroxypivalic Acid
One common synthesis starts with hydroxypivalic acid and involves esterification, protection of the hydroxyl group, and subsequent ammonolysis.[1]
Potential Impurities from Route 1:
-
Starting Materials:
-
Hydroxypivalic acid
-
Methanol (or other alcohol used for esterification)
-
-
Intermediates:
-
Methyl 3-hydroxy-2,2-dimethylpropanoate (B8439025) (ester intermediate)
-
Protected ester intermediate (e.g., mesylate or tosylate ester)
-
-
By-products:
-
Methanesulfonic acid or p-Toluenesulfonic acid (from the protection step)
-
Unreacted ammonolysis reagents
-
Route 2: From Cyanoacetic Acid Derivatives
An alternative synthesis involves the methylation, amination, and reduction of cyanoacetic acid derivatives.
Potential Impurities from Route 2:
-
Starting Materials:
-
Cyanoacetic acid derivatives
-
-
Intermediates and By-products:
-
Partially reduced intermediates
-
By-products from the amination and methylation steps
-
Comparison of Analytical Techniques for Impurity Profiling
A variety of analytical techniques can be employed for the separation and identification of these potential impurities. The choice of method will depend on the specific impurity, its concentration, and the analytical objective (i.e., detection, quantification, or structural elucidation).
| Analytical Technique | Principle | Target Impurities | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Separation based on polarity. | Non-volatile organic impurities, starting materials, intermediates, and by-products with a UV chromophore. | Robust, reproducible, widely available, and suitable for quantification. | Not all potential impurities have a UV chromophore (e.g., aliphatic amines and acids). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC coupled with mass detection. | A wide range of organic impurities, including those without a UV chromophore. Provides molecular weight information. | High sensitivity and selectivity. Enables identification of unknown impurities. | Higher cost and complexity compared to HPLC-UV. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass detection. | Residual solvents (e.g., methanol, toluene), volatile starting materials, and by-products. | Excellent for volatile and semi-volatile compounds. High sensitivity. | Not suitable for non-volatile impurities. Derivatization may be required for some analytes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about molecules. | Identification and structural elucidation of unknown impurities. | Unambiguous structure determination. Quantitative capabilities (qNMR). | Lower sensitivity compared to MS. Requires isolated and relatively pure samples of the impurity. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | Charged impurities, such as starting materials (acids) and the amino-amide product itself. | High separation efficiency, low sample and reagent consumption. | Can be less robust than HPLC for routine analysis. |
Experimental Protocols: A General Framework
While specific method parameters will need to be optimized for this compound, the following provides a general outline for key experimental protocols.
HPLC-UV Method for General Impurity Profiling
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point for the separation of polar and non-polar analytes.
-
Mobile Phase: A gradient elution is typically employed to separate a wide range of impurities. A common mobile phase system consists of:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program: A linear gradient from low to high organic content (e.g., 5% to 95% B over 30 minutes) can be used for initial screening.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the main compound and potential impurities have some absorbance (e.g., 210 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and for developing stability-indicating analytical methods.[2][3][4] The active pharmaceutical ingredient (API) or intermediate is subjected to stress conditions more severe than accelerated stability testing.[5]
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light for an extended period.
Samples from these studies are then analyzed by a suitable stability-indicating method, typically HPLC or LC-MS, to identify and quantify the degradation products.
Visualizing the Workflow and Logic
To better illustrate the process of impurity characterization and the relationships between different stages, the following diagrams are provided.
Caption: Experimental workflow for impurity identification.
Caption: Logical relationship in impurity characterization.
Conclusion
A thorough understanding and control of impurities are paramount in pharmaceutical development. For this compound, a systematic approach that considers the synthetic pathway is crucial for anticipating potential impurities. This guide provides a comparative framework of analytical techniques and general experimental protocols to aid researchers in developing robust methods for the characterization and identification of impurities. The application of a multi-faceted analytical strategy, combining chromatographic separation with mass spectrometric and spectroscopic identification, will ensure the high purity of this important pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
- 1. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]
- 2. ivychem.com [ivychem.com]
- 3. This compound | C5H12N2O | CID 11159315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Efficacy of Aliskiren via Different Intermediates
For Researchers, Scientists, and Drug Development Professionals
Aliskiren (B1664508), the first-in-class direct renin inhibitor for the treatment of hypertension, is a complex synthetic target with four chiral centers. The efficiency of its synthesis, measured by overall yield, purity, and the impurity profile of the final active pharmaceutical ingredient (API), is critically dependent on the chosen synthetic pathway and the key intermediates involved. This guide provides a comparative analysis of different synthetic routes to Aliskiren, focusing on the impact of key intermediates on the overall efficacy of the synthesis. The data presented is based on published literature and patents.
The synthesis of Aliskiren is challenging due to its stereochemical complexity.[1] Various strategies have been developed to address this, broadly categorized into convergent and linear approaches. These routes often diverge in the selection of key intermediates used to construct the core structure of the molecule. The choice of intermediate significantly influences the process's efficiency, scalability, and the purity of the final product.[2][3]
Comparison of Synthetic Pathways
Two prominent strategies in Aliskiren synthesis involve the use of a lactone-based intermediate and a pathway proceeding through an advanced amide intermediate. These approaches differ in their methods for introducing stereochemistry and constructing the carbon skeleton.
Route 1: Synthesis via a Key Lactone Intermediate
This widely reported strategy often employs a chiral lactone as a key building block to establish the stereochemistry of the molecule. The synthesis can proceed through different variations of lactone intermediates, such as symmetric bis-lactones or enantiomerically pure keto-lactones.[4][5] One common approach involves the coupling of two main fragments, where one is derived from a chiral lactone.
Route 2: Synthesis via a Late-Stage Amide Intermediate
An alternative approach focuses on the construction of an advanced amide intermediate, which already contains a significant portion of the Aliskiren backbone.[6] This strategy may involve different olefination techniques to construct key double bonds with high stereoselectivity, which are later reduced.
The following table summarizes the key quantitative data associated with these synthetic strategies, based on available literature. It is important to note that direct head-to-head comparative studies are limited, and the data is collated from different sources.
| Parameter | Route 1 (Lactone Intermediate) | Route 2 (Advanced Amide Intermediate) |
| Key Intermediate Purity | Crystalline lactone intermediates can be isolated with high purity (>99%).[3] | Purity of the advanced amide intermediate is crucial for the final API quality. |
| Overall Yield | A process for a key intermediate reported an overall yield of over 30%.[2] Another formal synthesis reported an 18% overall yield for a late-stage intermediate.[7] | A protocol for the synthesis of a key amide intermediate reported an overall yield of approximately 33%.[6] |
| Stereochemical Control | Stereochemistry is often established early in the synthesis through the use of chiral pool starting materials or asymmetric reactions to form the lactone.[4] | Key transformations like Evans chiral auxiliary-aided asymmetric allylation can achieve high enantiomeric purity (>97% ee) for intermediates.[6] |
| Process Considerations | Avoids expensive reagents and chromatographic purifications in some optimized processes.[2] The isolation of solid intermediates is beneficial for purity.[3] | May involve complex multi-step sequences and require careful control of olefination reaction conditions to achieve high E/Z selectivity.[6] |
| Impurity Profile | Process-related impurities can arise from unreacted intermediates and by-products from coupling reactions.[8] | The stereoselectivity of the olefination step is critical to avoid difficult-to-remove geometric isomers. |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing synthetic routes. Below are representative experimental protocols for key transformations in the synthesis of Aliskiren intermediates.
Protocol 1: Aminolysis of a Lactone Intermediate (Route 1)
This protocol describes the ring-opening of a lactone intermediate with an amine, a crucial step in many syntheses of Aliskiren.
Objective: To synthesize the corresponding amide by reacting a lactone intermediate with 3-amino-2,2-dimethyl-propionamide.
Materials:
-
Lactone intermediate (Formula-X in some literature)
-
3-amino-2,2-dimethyl-propionamide
-
Base (e.g., triethylamine)
-
Water-immiscible solvent (e.g., ethyl acetate)
-
Aqueous acid (e.g., hydrochloric acid)
-
Aqueous base (e.g., sodium hydroxide (B78521) solution)
Procedure:
-
The lactone intermediate is reacted with 3-amino-2,2-dimethyl-propionamide in the presence of a base.
-
The reaction mass is diluted with a water-immiscible solvent.
-
The organic layer may be optionally washed with an aqueous alkali solution.
-
The pH is adjusted with an aqueous acid.
-
The resulting solid amide product is isolated.[3]
Note: In some prior art, this amide product was obtained as an oil with about 88% purity. The development of a process to isolate it as a crystalline solid with purity ≥99% was a significant improvement, leading to higher purity Aliskiren.[3]
Protocol 2: Modified Julia-Kocienski Olefination (Route 2)
This protocol outlines a key step in a convergent synthesis of an advanced amide intermediate of Aliskiren, focusing on the stereoselective formation of an E-olefin.
Objective: To construct the E-olefin functionality in an advanced amide intermediate with high selectivity.
Materials:
-
Chiral aldehyde intermediate
-
Sulfone coupling partner
-
Base (e.g., KHMDS)
-
Solvent (e.g., THF)
Procedure:
-
The chiral aldehyde and sulfone fragments are coupled using a modified Julia-Kocienski olefination protocol.
-
This reaction is performed to achieve a highly selective construction of the E-isomer of the target amide intermediate.
-
This protocol has been shown to yield up to a 13.6:1 E/Z ratio for the product.[6]
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual flow of the different synthetic strategies for Aliskiren.
Caption: A high-level comparison of two synthetic strategies for Aliskiren.
Caption: Workflow for isolating a solid intermediate to improve purity.
Conclusion
The synthesis of Aliskiren can be effectively achieved through multiple pathways, each with its own set of advantages and challenges. The strategy employing a key lactone intermediate offers the potential for high purity through the isolation of crystalline intermediates, which can significantly improve the quality of the final API.[3] This approach has been optimized to be economical and scalable, avoiding costly purification steps in some instances.[2]
The pathway proceeding through a late-stage advanced amide intermediate provides an alternative convergent approach. While it may involve more complex reactions like stereoselective olefinations, it has been shown to achieve good overall yields.[6] The success of this route is highly dependent on achieving high stereoselectivity in the key bond-forming steps to minimize the formation of hard-to-separate isomers.
Ultimately, the choice of synthetic route will depend on a variety of factors including the desired scale of production, cost considerations, and the available expertise and equipment. For industrial-scale manufacturing, a process that involves the isolation of solid, crystalline intermediates is often preferred as it provides a robust method for controlling the purity of the final product.[1][3] Further research into novel catalytic methods and process optimization continues to make the synthesis of this important antihypertensive drug more efficient and economical.
References
- 1. US9056816B2 - Process for the preparation of aliskiren - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid Form Of Aliskiren Intermediate [quickcompany.in]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. The development of a complementary pathway for the synthesis of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formal total synthesis of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
A Comparative Guide to 3-Amino-2,2-dimethylpropanamide and 3-amino-N-ethyl-2,2-dimethylpropanamide for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-Amino-2,2-dimethylpropanamide and its N-ethylated analog, 3-amino-N-ethyl-2,2-dimethylpropanamide (B1527325). While both compounds share a common structural backbone and are recognized as valuable intermediates in pharmaceutical synthesis, a notable disparity exists in the publicly available experimental data. This compound is well-documented as a crucial precursor to the renin inhibitor Aliskiren (B1664508). In contrast, 3-amino-N-ethyl-2,2-dimethylpropanamide is a less characterized molecule, with its development stemming from broader research into substituted propanamide derivatives.[1]
This document summarizes the available physicochemical properties, synthesis protocols, and biological context for both compounds. It must be emphasized that a direct experimental comparison of their performance and biological activity is not available in the current literature. The subsequent sections and data tables are constructed from discrete sources to offer a side-by-side view where possible and highlight the existing knowledge gaps.
Physicochemical Properties
A summary of the key physicochemical properties for both compounds is presented below. These properties are fundamental to understanding their behavior in both chemical reactions and biological systems.
| Property | This compound | 3-amino-N-ethyl-2,2-dimethylpropanamide |
| CAS Number | 324763-51-1[2] | 1250599-62-2[1] |
| Molecular Formula | C₅H₁₂N₂O[2] | C₇H₁₆N₂O[3] |
| Molecular Weight | 116.16 g/mol [2] | ~143.21 g/mol [1] |
| Appearance | White to Off-White Solid | Not specified |
| Melting Point | 79-82°C | Not specified |
| Solubility | DMSO, Methanol (B129727) | Not specified |
| Predicted XlogP | -0.9[2] | -0.2[3] |
Synthesis and Experimental Protocols
Both molecules can be synthesized through multi-step chemical processes. The protocols provided below are based on patent literature and offer established methods for their preparation.
Synthesis of this compound
This compound is famously used as a key intermediate in the industrial synthesis of Aliskiren.[4] One common patented method involves a three-step process starting from hydroxypivalic acid.[5]
Experimental Protocol:
-
Step 1: Esterification of Hydroxypivalic Acid.
-
In a 2L three-necked flask, add hydroxypivalic acid (450g, 3.8mol), methanol (330mL), and sulfuric acid (5mL).[5]
-
Reflux the mixture for 6 hours. Monitor the reaction to completion using Gas Chromatography (GC).
-
After cooling, neutralize the mixture, extract the product, dry the organic phase, and distill under reduced pressure to obtain methyl 3-hydroxy-2,2-dimethylpropionate.[1]
-
-
Step 2: Protection of the Hydroxyl Group.
-
The resulting ester is dissolved in a suitable solvent like pyridine.
-
A protecting group precursor, such as methanesulfonyl chloride or tosyl chloride, is added in a controlled manner at a low temperature (e.g., <0°C).[5]
-
The reaction is stirred for several hours at ambient temperature to yield the protected ester.
-
-
Step 3: Ammonolysis.
-
The protected ester (e.g., 0.1 mol of the 3-mesyloxy derivative) is added to 250mL of 28% concentrated aqueous ammonia.[5]
-
The mixture is refluxed for 5 hours.[5]
-
After cooling to room temperature, the solution is concentrated (e.g., with toluene (B28343) to azeotropically remove water) to yield this compound. An expected yield is in the range of 80-85%.[5]
-
Caption: Synthetic pathway for this compound.
Synthesis of 3-amino-N-ethyl-2,2-dimethylpropanamide
While specific patents from the early 2010s are cited for the preparation of this compound, detailed, publicly accessible protocols are scarce.[1] The synthesis would logically follow a similar pathway to its non-N-alkylated counterpart, with the key difference being the final amidation step. Instead of ammonolysis with aqueous ammonia, a reaction with ethylamine (B1201723) would be required.
Conceptual Protocol:
-
Steps 1 & 2: Follow the same esterification and protection steps as for this compound to obtain the protected ester intermediate.
-
Step 3: Amidation with Ethylamine.
-
The protected ester is reacted with ethylamine in a suitable solvent.
-
The reaction conditions (temperature, pressure, solvent) would need to be optimized to facilitate the conversion of the ester to the N-ethyl amide and the removal of the protecting group. This step replaces the ammonolysis used for the primary amide.
-
Caption: Key amidation step for N-ethyl functionalization.
Biological Activity and Applications
The performance and application of these molecules are dictated by their structure and reactivity.
This compound
-
Primary Application: This compound is best known as a registered metabolite of Aliskiren and a critical building block for its synthesis.[2] Aliskiren is a direct renin inhibitor used for the treatment of hypertension.[4] The role of this compound is therefore primarily as a synthetic intermediate rather than a biologically active agent itself in a therapeutic context. Its structure is incorporated into the final Aliskiren molecule, which is designed to fit into the active site of the renin enzyme.
3-amino-N-ethyl-2,2-dimethylpropanamide
-
Potential Application: This compound is described as having "significant potential in pharmacological applications," likely as a synthetic intermediate for more complex drug molecules.[1] Its development emerged from structure-activity relationship (SAR) studies aimed at optimizing the properties of amide-containing molecules.[1] The introduction of the N-ethyl group modifies the molecule's polarity, hydrogen bonding capability, and steric profile compared to the primary amide. These changes could be leveraged to:
-
Alter the pharmacokinetic properties of a final drug product.
-
Modify binding interactions with a biological target.
-
Serve as a handle for further chemical elaboration.
-
However, no specific biological targets or quantitative performance data (e.g., IC₅₀, Kᵢ values) are available in the reviewed literature to substantiate these potential applications.
Comparative Analysis and Future Outlook
A direct, data-driven comparison of the performance of these two molecules is currently not possible due to the lack of experimental data for 3-amino-N-ethyl-2,2-dimethylpropanamide.
-
Established Utility: this compound has a clearly defined and commercially relevant role as an intermediate for Aliskiren. Its synthesis is optimized for industrial-scale production.
-
Unexplored Potential: 3-amino-N-ethyl-2,2-dimethylpropanamide represents an intriguing structural analog. The N-ethyl group provides a vector for chemical modification that could influence the properties of a parent molecule. Its value lies in its potential as a building block in drug discovery campaigns where fine-tuning of a lead compound's properties is required.
To properly evaluate the utility of 3-amino-N-ethyl-2,2-dimethylpropanamide relative to its primary amide counterpart, further research is essential. A logical workflow for such a comparative study is outlined below.
Caption: Proposed workflow for a comparative performance analysis.
This guide underscores the importance of foundational building blocks in drug development and highlights how simple structural modifications can open new avenues for molecular design, while also emphasizing the critical need for empirical data to validate theoretical potential.
References
- 1. 3-amino-N-ethyl-2,2-dimethylpropanamide | 1250599-62-2 | Benchchem [benchchem.com]
- 2. This compound | C5H12N2O | CID 11159315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-amino-n-ethyl-2,2-dimethylpropanamide (C7H16N2O) [pubchemlite.lcsb.uni.lu]
- 4. WO2011091677A1 - Preparation method of aliskiren intermediate 3-amino-2,2-dimethyl propanamide - Google Patents [patents.google.com]
- 5. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 3-Amino-2,2-dimethylpropanamide: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 3-Amino-2,2-dimethylpropanamide, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be aware of its associated hazards. This substance is classified as harmful if swallowed, in contact with skin, or inhaled. It is known to cause skin irritation and serious eye damage, and may also cause respiratory irritation.[1] Therefore, strict adherence to PPE protocols is mandatory.
Required Personal Protective Equipment:
| PPE Category | Specification |
| Hand Protection | Wear protective gloves. Inspect gloves before use. |
| Eye/Face Protection | Wear safety glasses with side-shields or a face shield.[2] |
| Skin and Body Protection | Wear protective clothing to prevent skin contact. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced. |
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[2]
-
Containment: Prevent the spill from spreading and ensure it does not enter drains.[2]
-
Cleanup: For solid spills, carefully sweep up and shovel the material. Avoid creating dust.[2][3] Place the collected material into a suitable, closed container for disposal.[2][3]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Waste Disposal: The collected spill material is considered hazardous waste and must be disposed of according to the procedures outlined in the following section.
Waste Disposal Procedure
The disposal of this compound must be carried out in compliance with all applicable local, state, and federal regulations. The primary method of disposal is through an approved waste disposal plant.[3][4]
Step-by-Step Disposal Guide:
-
Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, compatible, and properly sealed waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound".
-
Include appropriate hazard symbols (e.g., harmful, irritant).
-
Indicate the date of waste accumulation.
-
-
Storage:
-
Arrange for Pickup:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
Experimental Protocols
The provided search results did not contain specific experimental protocols involving this compound. The information focuses on the chemical's safety and disposal.
Logical Flow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 3-Amino-2,2-dimethylpropanamide
This guide provides crucial safety protocols and logistical procedures for the handling and disposal of 3-Amino-2,2-dimethylpropanamide, tailored for research, scientific, and drug development professionals. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several potential hazards, necessitating the use of appropriate personal protective equipment. The primary risks include serious eye damage, skin irritation, and respiratory irritation.[1][2][3] The required PPE is summarized in the table below.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Provides minimum protection from flying particles. Goggles are necessary for protection against liquid splashes and dust.[4][5][6] |
| Hand Protection | Disposable nitrile gloves | Offers protection against incidental contact. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.[7] |
| Body Protection | Laboratory coat | Protects clothing and skin from splashes and spills. It should be fully buttoned with sleeves rolled down.[2][5] |
| Respiratory Protection | Appropriate respirator (e.g., N95 or higher) | Required if there is a risk of generating dust or aerosols, especially in poorly ventilated areas.[4][7] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is critical to minimize exposure and prevent accidents.
Step-by-Step Handling Protocol:
-
Preparation:
-
Weighing and Transfer:
-
During Use:
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Exposure Type | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][7] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[4][7] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4][7] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4][7] |
Spill Response:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4][7]
-
For large spills, contain the spill and follow institutional procedures for hazardous material cleanup.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Container Management:
-
Keep waste containers tightly closed except when adding waste.[8]
-
Store waste containers in a designated, well-ventilated, and secure area.
-
-
Final Disposal:
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
References
- 1. This compound | C5H12N2O | CID 11159315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.ca [fishersci.ca]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. capotchem.com [capotchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
